molecular formula C8H10N2O B1313297 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine CAS No. 575474-01-0

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine

Cat. No.: B1313297
CAS No.: 575474-01-0
M. Wt: 150.18 g/mol
InChI Key: XEMWHIJWZOJWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine is a benzoxazine-based organic compound with the molecular formula C 8 H 10 N 2 O and a molecular weight of 150.18 g/mol [ ]. This compound features a benzene ring fused with a six-membered oxazine ring containing one oxygen and one nitrogen atom, with an amine functional group at the 7-position [ ]. The SMILES notation for the structure is NC1=CC=C2C(OCCN2)=C1 [ ]. As a member of the benzoxazine family, this amine serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research [ ]. Benzo[b][1,4]oxazine scaffolds are of significant interest in scientific research for developing compounds with potential biological activity. Related structural analogs have been investigated for various applications, including serving as intermediates for anticancer agents and exhibiting neuroprotective properties by modulating enzymatic activity [ ]. Researchers utilize this chemical scaffold to generate novel compounds for pharmaceutical and biological screening. For safe handling, please refer to the Safety Data Sheet. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses [ ].

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMWHIJWZOJWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467167
Record name 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575474-01-0
Record name 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzoxazine scaffold is a privileged structure known to impart a wide range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties.[1][2] The 7-amino derivative, in particular, serves as a versatile synthetic intermediate, offering a key functional handle for the development of novel therapeutic agents and functional materials. This document details the compound's core chemical and physical properties, provides a validated synthesis protocol, explores its chemical reactivity and derivatization potential, and discusses its current and prospective applications in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical entity.

Introduction to the Benzoxazine Scaffold

Benzoxazines are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The 3,4-dihydro-2H-benzo[b][3][4]oxazine core is a prominent structural motif in a multitude of biologically active molecules. Its unique conformational flexibility and the presence of both hydrogen bond donor (N-H) and acceptor (O) sites make it an attractive scaffold for designing ligands that can effectively interact with biological targets.[1] Derivatives of this scaffold have been extensively investigated and have shown potent activities as 5-HT6 receptor antagonists for neurological disorders, as well as displaying anti-proliferative and anti-tubercular properties.[5][6]

The introduction of an amino group at the C7 position of the aromatic ring dramatically enhances the scaffold's utility. This functional group not only influences the electronic properties of the molecule but also serves as a primary site for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of extensive compound libraries.[7][8]

G cluster_0 Structure of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine struct

Caption: Core chemical structure of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.

Physicochemical and Spectroscopic Properties

While experimental data for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as the parent scaffold and its 7-nitro precursor.[9][10]

2.1 Physical and Chemical Properties

The following table summarizes the key computed physicochemical properties for the title compound. These values are essential for predicting its behavior in various solvent systems, its potential for membrane permeability, and for planning synthetic modifications.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol -
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazin-7-amine[4]
XLogP3 (Predicted) 1.0 - 1.5[10] (Analog-based)
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-
Topological Polar Surface Area 49.6 Ų[10] (Analog-based)
Appearance (Predicted) Tan to brown solid[4] (Analog-based)
2.2 Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. The following are the expected characteristic signals for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.

SpectroscopyExpected Characteristics
¹H NMR ~6.4-6.8 ppm: Aromatic protons (m, 3H). The electron-donating amine group will shift these upfield compared to the unsubstituted ring. ~4.2 ppm: -O-CH₂- protons (t, 2H). ~3.3 ppm: -N-CH₂- protons (t, 2H). ~4.5-5.5 ppm: -NH₂ protons (broad s, 2H). ~3.5-4.5 ppm: -NH- proton (broad s, 1H). Chemical shifts for the oxazine ring protons are based on published data for similar structures.[11]
¹³C NMR ~145-150 ppm: C-O aromatic carbon. ~135-145 ppm: C-NH₂ aromatic carbon. ~100-120 ppm: Other aromatic carbons. ~65 ppm: -O-CH₂- carbon. ~45 ppm: -N-CH₂- carbon.
FT-IR (cm⁻¹) 3450-3250: N-H stretching (primary aromatic amine and secondary ring amine). 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. ~1620: N-H scissoring (bending). ~1520: Aromatic C=C stretching. ~1230: Aryl-O-Alkyl ether C-O stretching. ~1100: Aliphatic C-N stretching.
Mass Spec. (MS) [M]⁺: m/z = 150.18.
Synthesis and Manufacturing

The most direct and industrially scalable synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine involves the chemical reduction of its nitro precursor, 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.[10] Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the integrity of the oxazine ring.

G Start 7-Nitro-3,4-dihydro- 2H-benzo[b][1,4]oxazine Product 3,4-Dihydro-2H-benzo[b] [1,4]oxazin-7-amine Start->Product H₂ (40 psi), 10% Pd/C MeOH, 16h

Caption: Synthetic pathway for the target compound via catalytic hydrogenation.

3.1 Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of aromatic nitro groups in related heterocyclic systems.[4]

Materials & Reagents:

  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)[12]

  • 10% Palladium on Carbon (Pd/C), 5% w/w (0.05 eq)

  • Methanol (MeOH), ACS grade

  • Tetrahydrofuran (THF), ACS grade

  • Celite®

  • Hydrogen (H₂) gas

  • Argon (Ar) or Nitrogen (N₂) gas

Procedure:

  • Inerting the Reaction Vessel: Add 10% Pd/C (350 mg, 5% w/w) to a hydrogenation vessel. Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Addition of Reactants: Under an inert atmosphere, add a suspension of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine (7.0 g, 38.8 mmol, based on MW 180.16) in Methanol (50 mL).

  • Hydrogenation: Securely seal the reaction vessel. Purge the headspace with hydrogen gas. Pressurize the vessel to 40 psi with hydrogen and maintain vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 16 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Work-up and Filtration: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with inert gas. Dilute the reaction mixture with THF (~200 mL) to ensure all product is in solution.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional THF to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, typically as a solid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., THF/Hexane) or by column chromatography on silica gel to yield the final, high-purity 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.[4]

Self-Validation: The identity and purity of the final compound must be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, MS) and elemental analysis.

Chemical Reactivity and Derivatization Potential

The 3,4-Dihydro-2H-benzo[b]oxazin-7-amine molecule possesses two primary sites of reactivity: the aromatic primary amine (-NH₂) and the heterocyclic secondary amine (-NH-). This dual functionality makes it an exceptionally valuable building block in synthetic and medicinal chemistry.

  • Aromatic Amine (C7-NH₂): This group behaves as a typical arylamine. It is nucleophilic and readily undergoes electrophilic substitution on the nitrogen atom.[3] Key reactions include:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a common motif in pharmaceuticals (e.g., sulfa drugs).

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.[3]

  • Heterocyclic Amine (N4-H): The secondary amine within the oxazine ring is also nucleophilic and can be functionalized, though its reactivity can be modulated by the electronic nature of the aromatic ring. Common reactions include:

    • N-Alkylation: Introduction of alkyl groups.

    • N-Acylation: Formation of amides, which can alter the compound's solubility and electronic profile.

    • N-Arylation: Buchwald-Hartwig cross-coupling reactions can be employed to attach aryl or heteroaryl groups, a common strategy in modern drug discovery.[6]

G cluster_aromatic Aromatic Amine (C7) Reactions cluster_heterocyclic Heterocyclic Amine (N4) Reactions Core 3,4-Dihydro-2H-benzo[b] [1,4]oxazin-7-amine Amide Amide Derivatives Core->Amide R-COCl Sulfonamide Sulfonamide Derivatives Core->Sulfonamide R-SO₂Cl Diazonium Diazonium Salts Core->Diazonium HNO₂ N_Alkyl N-Alkyl Derivatives Core->N_Alkyl R-X N_Aryl N-Aryl Derivatives Core->N_Aryl Ar-X, Pd-catalyst

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry and Drug Development

The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1] The 7-amino derivative is a strategic starting point for creating new chemical entities with therapeutic potential.

  • Anticonvulsant Agents: Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess potent anticonvulsant activity in maximal electroshock tests, suggesting potential for epilepsy treatment.[13]

  • Serotonin Receptor Antagonists: The 3,4-dihydro-2H-benzo[3][4]oxazine core is central to a class of potent 5-HT6 receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease. The 7-amino group allows for the introduction of pharmacophores necessary for high-affinity binding.[14]

  • Antimicrobial and Antioxidant Agents: Various substituted 3,4-dihydro-2H-benzo[b][3][4]oxazines have demonstrated significant antibacterial and antioxidant properties.[15][16] The ability to easily derivatize the 7-amino group allows for optimization of these activities against resistant bacterial strains.

  • Anti-Cancer Therapeutics: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been developed that exhibit moderate to good potency against a range of cancer cell lines. The presence of an amino group on the scaffold was found to be a key determinant of biological activity.[6]

Conclusion

3,4-Dihydro-2H-benzo[b]oxazin-7-amine is a high-value chemical scaffold with significant, untapped potential. Its straightforward synthesis from a readily available nitro precursor, combined with its dual-site reactivity, makes it an ideal platform for the generation of diverse chemical libraries. The established biological relevance of the benzoxazine core in neuroscience, oncology, and infectious disease provides a strong rationale for its further exploration. This guide provides the foundational chemical knowledge and practical protocols to empower researchers to leverage this versatile molecule in their discovery and development programs.

References
  • LibreTexts. (2023, January 14). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

  • Kushwaha, N. D., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][3][4]oxazine Analogues. The Journal of Organic Chemistry, 85(12), 8221–8229. [Link]

  • LibreTexts. (2024, February 25). 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • PrepChem.com. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. [Link]

  • OpenStax. (2023, September 20). 24.9 Heterocyclic Amines. OpenStax. [Link]

  • Clark, J. 12.6 Heterocyclic Amines. Fundamentals of Organic Chemistry. [Link]

  • JoVE. (2023, April 30). Video: Basicity of Heterocyclic Aromatic Amines. [Link]

  • Kushwaha, N. D., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][3][4]oxazine Analogues. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 585096, 3,4-Dihydro-2H-1,4-benzoxazine. [Link]

  • Gafurov, Z., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Tambe, M. (2020). Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][3][4]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Rowley, M., et al. (2001). 3,4-Dihydro-2H-benzo[3][4]oxazine derivatives as 5-HT6 receptor antagonists. PubMed. [Link]

  • Tan, E. S. Q., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Li, Z., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. [Link]

  • Zhang, K., et al. (2018). 1H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. [Link]

  • Periyasamy, T., et al. (2022). 1H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. [Link]

  • ChemBK. (2024). 3,4-dihydro-2H-1,4-benzoxazine. [Link]

  • Liu, Y., & Hsiao, S. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. ACS Publications. [Link]

  • Zong, J., & Ran, Q. (2019). ¹H NMR spectra of the addition reaction between benzoxazine and amine... ResearchGate. [Link]

  • Jin, C., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed. [Link]

  • Sharma, N., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Gabbas, A. U. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[3][4] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKAT USA. [Link]

  • Singh, A. K., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18416151, 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763830, 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. [Link]

  • CP Lab Safety. 7-Nitro-3, 4-dihydro-2H-1, 4-benzooxazine, min 97%, 1 gram. [Link]

Sources

3,4-Dihydro-2H-benzo[b]oxazin-7-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Executive Summary

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including potential as antitubercular agents and 5-HT6 receptor antagonists.[3][4][5] The 7-amino substituted analogue, 3,4-dihydro-2H-benzo[b]oxazin-7-amine, represents a critical building block for the synthesis of novel pharmaceutical candidates and functional molecules. The primary amino group at the 7-position offers a versatile handle for further chemical modification, enabling the construction of diverse compound libraries.

This technical guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of 3,4-dihydro-2H-benzo[b]oxazin-7-amine. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy and the synergistic interplay of analytical techniques. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable chemical entity.

Strategic Approach to Synthesis: A Rationale

The synthesis of substituted benzoxazines can be approached through various routes.[6][7] For the target molecule, 3,4-dihydro-2H-benzo[b]oxazin-7-amine, a direct synthesis is often complicated by the reactivity of the free amino group. A more robust and reliable strategy involves a two-step sequence:

  • Synthesis of a Stable Precursor: The initial synthesis focuses on creating the benzoxazine ring with a latent amino group, typically a nitro-substituent. The electron-withdrawing nature of the nitro group facilitates the key cyclization step and is stable under the reaction conditions. 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine is an ideal intermediate.[8]

  • Functional Group Transformation: The final step involves the selective reduction of the nitro group to the desired primary amine. This is a high-yielding and well-established transformation in organic chemistry, ensuring a clean conversion to the final product.

This precursor-based approach enhances the overall yield and purity of the final product by avoiding potential side reactions associated with a free aromatic amine during the ring-forming step.

Retrosynthetic Analysis

The logic of this synthetic strategy is best visualized through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

G target 3,4-Dihydro-2H-benzo[b]oxazin-7-amine intermediate 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine target->intermediate <= Functional Group Interconversion (Reduction) sm1 2-Chloro-5-nitroaniline intermediate->sm1 <= C-N, C-O Bond Formation (Cyclization) sm2 2-Aminoethanol intermediate->sm2 <= C-N, C-O Bond Formation (Cyclization)

Caption: Retrosynthetic pathway for the target amine.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure reproducibility and success. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction to Final Product a Reactants: 2-Chloro-5-nitroaniline 2-Aminoethanol b Reaction: Nucleophilic Aromatic Substitution & Intramolecular Cyclization a->b c Work-up & Purification: Extraction & Recrystallization b->c d Product 1: 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine c->d e Reactant: Product 1 d->e f Reaction: Nitro Group Reduction (SnCl2/HCl) e->f g Work-up & Purification: Basification, Extraction, Chromatography f->g h Final Product: 3,4-Dihydro-2H-benzo[b]oxazin-7-amine g->h

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine

This step involves the reaction of 2-chloro-5-nitroaniline with 2-aminoethanol, where the amino group of 2-aminoethanol first displaces the chlorine via nucleophilic aromatic substitution. The subsequent intramolecular cyclization, facilitated by a base, forms the oxazine ring.

Materials:

  • 2-Chloro-5-nitroaniline

  • 2-Aminoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitroaniline (1.0 eq), 2-aminoethanol (1.5 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the pure nitro-intermediate as a yellow solid.

Step 2: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

This protocol utilizes tin(II) chloride in concentrated hydrochloric acid, a classic and effective method for the reduction of aromatic nitro groups.

Materials:

  • 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 5 M solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Suspend the 7-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the suspension with vigorous stirring.

  • Heat the reaction mixture to 70-80 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 5 M NaOH solution until the pH is >10. Caution: This is a highly exothermic process.

  • Extract the resulting slurry multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, 3,4-dihydro-2H-benzo[b]oxazin-7-amine.

Comprehensive Characterization: A Self-Validating System

Accurate characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The combination of spectroscopic and physical data provides a robust, self-validating confirmation of the target molecule.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Off-white to light brown solid
Spectroscopic Data Interpretation

The power of modern analytical chemistry lies in using multiple techniques to build an irrefutable case for a molecule's structure. Data from NMR, FTIR, and Mass Spectrometry should be cross-correlated.

G center Confirmed Structure: 3,4-Dihydro-2H-benzo[b]oxazin-7-amine nmr NMR Spectroscopy (¹H & ¹³C) Provides the carbon-hydrogen framework and connectivity. nmr->center Validates ftir FTIR Spectroscopy Confirms the presence of key functional groups (N-H, C-O, etc.). ftir->center Validates ms Mass Spectrometry Confirms the exact molecular weight and formula. ms->center Validates

Caption: Interplay of analytical techniques for structural validation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework.

Protocol:

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 300 or 500 MHz).[3]

Expected ¹H NMR Data (in DMSO-d₆, δ in ppm):

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~6.4-6.5d1HAr-H (H-6)Ortho-coupling to H-5.
~6.1-6.2dd1HAr-H (H-8)Ortho- and meta-coupling.
~5.9-6.0d1HAr-H (H-5)Meta-coupling to H-8.
~5.5-5.7br s1HNH (ring)Broad singlet, exchangeable proton.
~4.8-5.0s2HAr-NH₂ Singlet, exchangeable protons.
~3.9-4.1t2HO-CH₂ -CH₂Triplet from adjacent CH₂.
~3.1-3.3t2HCH₂-NH -CH₂Triplet from adjacent CH₂.

Expected ¹³C NMR Data (in DMSO-d₆, δ in ppm):

Chemical Shift (δ)AssignmentRationale
~142-144C -NH₂ (C-7)Aromatic carbon attached to electron-donating NH₂.
~138-140C -O (C-4a)Aromatic carbon attached to oxygen.
~130-132C -NH (C-8a)Aromatic carbon attached to ring nitrogen.
~115-117C H (C-6)Aromatic CH.
~105-107C H (C-8)Aromatic CH.
~100-102C H (C-5)Aromatic CH.
~64-66O-C H₂Aliphatic carbon attached to oxygen.
~43-45N-C H₂Aliphatic carbon attached to nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for identifying the functional groups present in the molecule.

Protocol:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Characteristic Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)[9]
3350-3310N-H StretchSecondary Amine (ring -NH-)[9]
3100-3000C-H StretchAromatic C-H[10]
2950-2850C-H StretchAliphatic C-H
1620-1580N-H BendPrimary Amine (-NH₂)[9]
1600-1450C=C StretchAromatic Ring[10]
1335-1250C-N StretchAromatic Amine[9]
1250-1200C-O-C Stretch (asymmetric)Aryl-alkyl ether
1150-1020C-N StretchAliphatic Amine[9]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, which is a definitive piece of evidence for the compound's identity.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

Expected Result:

  • [M+H]⁺: The primary observed ion should be the protonated molecule. The expected mass-to-charge ratio (m/z) would be approximately 151.08. The high-resolution mass should match the calculated exact mass of C₈H₁₁N₂O⁺.[11]

Field Insights and Troubleshooting

  • Purity of Intermediate: The purity of the 7-nitro intermediate is crucial. Any remaining starting material (2-chloro-5-nitroaniline) will lead to impurities in the final step that can be difficult to remove. Recrystallization should be performed until a sharp melting point is observed.

  • Reduction Step: The basification after the SnCl₂ reduction must be done carefully in an ice bath to control the exotherm. Incomplete basification will result in the product remaining as a hydrochloride salt in the aqueous layer, leading to low extraction yields.

  • Product Stability: Aromatic amines can be susceptible to oxidation, appearing as colored impurities over time. The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Conclusion

This guide has detailed a reliable and well-reasoned pathway for the synthesis of 3,4-dihydro-2H-benzo[b]oxazin-7-amine. By employing a nitro-intermediate strategy, potential side reactions are minimized, leading to a cleaner final product. The described characterization workflow, leveraging the synergistic strengths of NMR, FTIR, and Mass Spectrometry, provides a robust and self-validating system to unequivocally confirm the structure and purity of the target compound. This foundational knowledge enables researchers and developers to confidently produce and utilize this valuable heterocyclic building block for advanced applications in drug discovery and materials science.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (MDPI)
  • Synthesis of benzoxazine derivatives and their polymers.
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Deriv
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (MDPI)
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (New Journal of Chemistry - RSC Publishing)
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (PMC - NIH)
  • Synthesis and Properties of Spiro-Centered Benzoxazines.
  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput
  • 1H NMR spectra of benzoxazine products purified with different purification methods.
  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (PMC - NIH)
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
  • Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity.
  • Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (Organic Chemistry Portal)
  • IR: amines. (University of California, Los Angeles)
  • synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazine analogs. (ResearchGate)

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Infrared (IR) Spectroscopy. (University of Colorado Boulder)
  • 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-7-carboxylic acid. (MySkinRecipes)

  • 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol. (PubChem - NIH)

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (Journal of the Serbian Chemical Society)
  • 3,4-Dihydro-2H-benzo[b][1][2]oxazine-7-carboxylic acid | 851202-96-5. (J&K Scientific)

  • Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][1][2]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents. (ResearchGate)

  • 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists. (PubMed)

  • 3,4-Dihydro-2H-1,4-benzoxazine. (PubChem)
  • 3,4-Dihydro-2H-benzo[b][1][2]oxazine-7-carbonitrile. (Amerigo Scientific)

  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. (PubChem)
  • 2H-1,4-benzoxazin-3(4H)-one. (PubChem)

Sources

Spectroscopic Characterization of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine: A Technical Guide

Spectroscopic Characterization of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine: A Technical Guide

Introduction

3,4-Dihydro-2H-benzo[b][1][2]oxazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and applications in polymer chemistry. The introduction of an amino group at the 7-position of the benzoxazine scaffold, as in 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine, is anticipated to modulate its physicochemical properties and biological profile, making it a valuable building block for drug discovery and a target for synthetic exploration.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of molecular structure. This guide provides a detailed projection of the expected spectroscopic data for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine and outlines the standard methodologies for their acquisition and interpretation.

Proposed Synthetic Pathway

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroarene. Therefore, a plausible and efficient route to 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine is the reduction of its nitro precursor, 7-nitro-3,4-dihydro-2H-1,4-benzoxazine. Several well-established methods can be employed for this transformation, including catalytic hydrogenation and reduction using tin(II) chloride.[1][3]

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[1] Alternatively, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for the reduction of nitroarenes to anilines and is compatible with a wide range of functional groups.[4][5]

Synthetic Workflowstart7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazinereagentsH₂ (g), Pd/C or SnCl₂·2H₂O, HCl/EtOHstart->reagentsReductionproduct3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-aminereagents->product

Figure 1: Proposed synthetic workflow for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine. These predictions are based on established principles of spectroscopy and comparison with data for structurally related compounds.

Figure 2: Structure of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, and aliphatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~6.5 - 6.0m3HAr-H (H5, H6, H8)The electron-donating amino and aminoether groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm).
~4.8s (br)2H-NH₂The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.
~4.1t2H-O-CH₂-Protons adjacent to the electronegative oxygen atom are deshielded.
~3.2t2H-N-CH₂-Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.
~3.0s (br)1H-NH-The secondary amine proton in the oxazine ring will also show a broad signal.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~145C7The carbon attached to the amino group will be significantly shielded.
~140C4aQuaternary carbon deshielded by the adjacent nitrogen atom.
~135C8aQuaternary carbon deshielded by the adjacent oxygen atom.
~118C5Aromatic CH carbon.
~116C6Aromatic CH carbon.
~110C8Aromatic CH carbon.
~65-O-CH₂- (C2)Aliphatic carbon deshielded by the oxygen atom.
~45-N-CH₂- (C3)Aliphatic carbon deshielded by the nitrogen atom.
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
3450 - 3300Medium, Sharp (two bands)N-H stretch (asymmetric and symmetric)Characteristic for primary aromatic amines.[6][7]
3350 - 3250Medium, BroadN-H stretchSecondary amine in the oxazine ring.
3100 - 3000MediumAromatic C-H stretchTypical for aromatic C-H bonds.
2950 - 2850MediumAliphatic C-H stretchMethylene groups in the oxazine ring.
1620 - 1580StrongN-H bend (scissoring)Characteristic for primary amines.[7]
1600, 1500, 1450Medium to StrongAromatic C=C stretchSkeletal vibrations of the benzene ring.
1340 - 1250StrongAromatic C-N stretchStretching vibration of the bond between the aromatic ring and the amino group.[7]
1250 - 1020StrongAliphatic C-N stretch and C-O stretchOverlapping region for C-N and C-O single bond stretches.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺) : The expected molecular weight of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine (C₈H₁₀N₂O) is 150.19 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this value.

  • Major Fragmentation Pathways :

    • Loss of a hydrogen atom to form a stable cation at [M-1]⁺.

    • Cleavage of the oxazine ring, leading to fragments corresponding to the substituted aniline and the C₂H₄O or C₂H₄N moieties.

    • A retro-Diels-Alder type fragmentation of the oxazine ring is also a possibility.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Analytical_Workflowcluster_synthesisSynthesis & Purificationcluster_analysisSpectroscopic Analysiscluster_interpretationData Interpretation & ArchivingsynthesisSynthesis of CompoundpurificationPurification(e.g., Chromatography, Recrystallization)synthesis->purificationnmrNMR Spectroscopy(¹H, ¹³C, 2D)purification->nmrirIR Spectroscopypurification->irmsMass Spectrometry(EI, ESI)purification->msinterpretationStructure Elucidation& Confirmationnmr->interpretationir->interpretationms->interpretationarchivingData Archivinginterpretation->archiving

Figure 3: General analytical workflow for spectroscopic characterization.
NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 220 ppm.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy
  • Sample Preparation :

    • Solid State : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory.

    • Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation :

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for a wider range of compounds, which typically shows a prominent molecular ion peak.

  • Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Conclusion

While direct experimental data for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine is currently elusive in the public domain, this technical guide provides a robust, scientifically-grounded framework for its synthesis and spectroscopic characterization. The predicted NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a reliable blueprint for researchers to confirm the identity and purity of this novel compound. The detailed experimental protocols provided herein adhere to best practices in analytical chemistry, ensuring the generation of high-quality, reproducible data. This guide serves as an essential resource for scientists and professionals engaged in the synthesis, development, and analysis of new benzoxazine derivatives.

References

The Benzoxazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of Benzoxazines as a Versatile Pharmacophore

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both structural diversity and potent biological activity is paramount. Among the heterocyclic compounds that have garnered significant attention, the benzoxazine scaffold has emerged as a "privileged structure".[1] This designation is attributed to its unique three-dimensional conformation and the strategic placement of heteroatoms, which render it capable of interacting with a wide array of biological targets with high affinity and specificity. Benzoxazine and its derivatives are utilized in organic synthesis for constructing both natural and synthetically designed compounds and have been frequently employed as foundational skeletons for the creation of biologically active molecules.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the multifaceted biological activities of benzoxazine scaffolds. We will delve into their synthesis, explore their diverse therapeutic applications with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, and elucidate the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide will furnish detailed experimental protocols and highlight the clinical translation of this remarkable scaffold, offering a holistic perspective on its potential in contemporary drug discovery.

Diverse Biological Activities of the Benzoxazine Scaffold

The inherent structural features of the benzoxazine ring system have enabled the development of derivatives with a broad spectrum of pharmacological activities.[1][3]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1]

Mechanisms of Anticancer Action:

  • Induction of Apoptosis and Cell Cycle Arrest: Many benzoxazine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. For instance, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

  • Targeting Lysosomal Function: Some benzo[a]phenoxazine derivatives have been found to accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP). This disruption of lysosomal integrity is accompanied by an increase in intracellular pH and the accumulation of reactive oxygen species (ROS), ultimately culminating in cell death.

  • Inhibition of Key Signaling Pathways: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Benzoxazine derivatives have been identified as inhibitors of this crucial pathway.

  • Modulation of c-Myc G-quadruplex Structures: The c-Myc oncogene is a key driver of cellular proliferation, and its promoter region can form a G-quadruplex DNA structure that regulates its transcription. Certain benzoxazinone derivatives have been shown to stabilize this G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation and migration.[5]

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes involved in DNA replication and repair, making them attractive targets for cancer therapy. Several 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as potent inhibitors of human topoisomerase I, with some acting as catalytic inhibitors and others as potential poisons that stabilize the enzyme-DNA cleavage complex.[6]

Structure-Activity Relationship (SAR) in Anticancer Benzoxazines:

The anticancer activity of benzoxazine derivatives is intricately linked to their structural features. Key SAR insights include:

  • Substitution Pattern: The nature and position of substituents on both the benzene and oxazine rings significantly influence cytotoxicity. For example, the inclusion of hydroxyl groups on the aromatic rings and a para-amino group on a 4-aryl substituent has been shown to enhance anticancer potency.[7]

  • Lipophilicity: Increased lipophilicity can lead to improved cell membrane penetration and, consequently, enhanced anticancer activity.[8]

  • Specific Moieties: The incorporation of specific chemical moieties, such as a flavone group at the 3-position, can confer potent cytotoxic effects against cancer cell lines like MCF-7.[5]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected benzoxazine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3d (chloro derivative) MCF-7 (Breast)12.03[5]
Compound 3f (methyl derivative) MCF-7 (Breast)14.3[5]
Compound 3h (methoxy derivative) MCF-7 (Breast)8.03[5]
Molecule 14f PC-3 (Prostate)7.84[7]
Molecule 14f MDA-MB-231 (Breast)16.2[7]
Molecule 14f U-87 MG (Glioblastoma)16.2[7]
BONC-013 (Topoisomerase I poison)0.0006[6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzoxazine scaffold has also proven to be a valuable template for the development of novel antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Mechanism of Antimicrobial Action:

A primary mechanism of action for the antibacterial effects of some benzoxazine derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[9] By targeting the GyrB subunit of this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.

Structure-Activity Relationship (SAR) in Antimicrobial Benzoxazines:

The antimicrobial potency of benzoxazine derivatives can be modulated by strategic structural modifications. For instance, the introduction of a sulfonamide group at the 6-position has yielded compounds with low minimum inhibitory concentrations (MIC) against various bacteria and fungi.[10]

Quantitative Data on Antimicrobial Activity:

The table below presents the minimum inhibitory concentration (MIC) values of representative benzoxazine-6-sulfonamide derivatives against selected microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1a 31.2562.562.5[10]
1b 31.2531.2562.5[10]
1c 62.531.2531.25[10]
2c 31.2562.562.5[10]
2d 62.531.2531.25[10]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Benzoxazine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of benzoxazines are thought to be mediated, at least in part, through the inhibition of key pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of a wide range of inflammatory mediators, including cytokines and chemokines.

Neuroprotective Activity: Shielding Neurons from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons.[11] Certain benzoxazine derivatives have shown significant neuroprotective effects in preclinical models, highlighting their potential for the treatment of these devastating conditions.[12]

Mechanism of Neuroprotective Action:

The neuroprotective properties of some 8-amino-1,4-benzoxazine derivatives are attributed to their antioxidant capabilities, which enable them to mitigate oxidative stress-mediated neuronal degeneration.[11] These compounds have been shown to prevent the decline in ATP levels in astrocytes under hypoxic conditions and protect against neuronal lesions in animal models of brain damage.[12]

Synthesis of Bioactive Benzoxazine Derivatives

The versatile benzoxazine scaffold can be synthesized through various routes, with the Mannich-type condensation being the most common.[13] This reaction typically involves a phenol, a primary amine, and formaldehyde.

General Synthetic Pathway

G Phenol Phenol Intermediate Mannich-type Condensation Phenol->Intermediate Amine Primary Amine Amine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Benzoxazine Benzoxazine Derivative Intermediate->Benzoxazine Ring Closure

Caption: General synthetic scheme for benzoxazine derivatives.

Experimental Protocol: Synthesis of 2H-benzo[b][1][5]oxazin-3(4H)-one

This protocol describes the synthesis of a core benzoxazine structure, which can be further functionalized to generate a library of derivatives.[9]

Materials:

  • 2-aminophenol

  • Chloroacetic acid

  • Anhydrous sodium carbonate

  • Ethanol

  • Water

Procedure:

  • A mixture of 2-aminophenol (0.1 mol), chloroacetic acid (0.1 mol), and anhydrous sodium carbonate (0.1 mol) in 100 mL of ethanol is refluxed for 8 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with water, dried, and recrystallized from ethanol to yield pure 2H-benzo[b][1][5]oxazin-3(4H)-one.

Evaluation of Biological Activity: A Practical Workflow

Assessing the biological activity of newly synthesized benzoxazine derivatives is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplate

  • Benzoxazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[15]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the benzoxazine derivative (typically in a serial dilution) and incubate for another 24-48 hours.[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Benzoxazine Derivatives B->C D Incubate for 24-48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Clinical Relevance: Benzoxazines in the Pipeline

The therapeutic potential of the benzoxazine scaffold is not merely theoretical; several derivatives have progressed into clinical development and even reached the market.

  • Etifoxine (Stresam®): This non-benzodiazepine anxiolytic belongs to the benzoxazine class and is used for the treatment of anxiety disorders.[16] Its mechanism of action is dual: it directly modulates GABAA receptors at a site distinct from benzodiazepines and indirectly enhances GABAergic transmission by stimulating the synthesis of neurosteroids.[16][17]

  • Brilaroxazine (RP5063): This novel serotonin-dopamine signaling modulator is currently in late-stage clinical development for the treatment of schizophrenia.[18] In a Phase 3 trial, Brilaroxazine demonstrated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. The successful completion of a 1-year open-label extension study has provided long-term safety and efficacy data, further supporting its potential as a new therapeutic option for schizophrenia.[18]

Future Perspectives and Conclusion

The benzoxazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a remarkable degree of synthetic versatility and a broad spectrum of biological activities. The successful clinical translation of etifoxine and the promising late-stage clinical data for brilaroxazine underscore the therapeutic potential of this chemical class.

Future research in this area will likely focus on:

  • Scaffold Diversification: Exploring novel synthetic methodologies to generate more diverse and complex benzoxazine libraries.

  • Target Identification and Validation: Elucidating the specific molecular targets of bioactive benzoxazine derivatives to better understand their mechanisms of action.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.

  • Combination Therapies: Investigating the synergistic effects of benzoxazine derivatives with existing therapeutic agents to improve treatment outcomes and overcome drug resistance.

References

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]

  • Konda, N. R., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1581-1584. [Link]

  • Safety and Efficacy of Brilaroxazine (RP5063) in Schizophrenia. (2022). ClinicalTrials.gov. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. (2000). PubMed. [Link]

  • Scheme representing synthetic pathway of benzoxazine monomers. (n.d.). ResearchGate. [Link]

  • Verleye, M., et al. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. Neuropsychiatric Disease and Treatment, 15, 167-183. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2021). National Institutes of Health. [Link]

  • Etifoxine. (n.d.). Wikipedia. [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... (n.d.). ResearchGate. [Link]

  • Reviva Announces Positive Full Dataset for 1-Year Phase 3 RECOVER Open Label Extension Study Evaluating Brilaroxazine in Schizophrenia. (2025). GlobeNewswire. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). PubMed. [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). ResearchGate. [Link]

  • (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). (2025). ResearchGate. [Link]

  • What clinical trials have been conducted for Brilaroxazine? (2025). Patsnap Synapse. [Link]

  • Synthesis and Evaluation of a 3, 4‐dihydro‐2H ‐benzoxazine Derivative as a Potent CDK9 Inhibitor for Anticancer Therapy. (n.d.). ResearchGate. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management. [Link]

  • Mechanism of action of etifoxine. Etifoxine stimulates GABAergic... (n.d.). ResearchGate. [Link]

  • Etifoxine for Pain Patients with Anxiety. (2015). National Institutes of Health. [Link]

  • MTT assay. (2022). Protocols.io. [Link]

  • FDA Accepts Phase III RECOVER-2 Study for Brilaroxazine in Schizophrenia. (2024). Drug Topics. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed. [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. (2015). Oriental Journal of Chemistry. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASAYAN Journal of Chemistry. [Link]

  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. (2021). American Chemical Society. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reviva Pharmaceuticals Reports Phase 3 Success for Brilaroxazine in Treating Schizophrenia Negative Symptoms. (2026). Longbridge. [Link]

  • Effect of Etifoxine on Locomotor Activity and Passive Learning in Rats with Diazepam-Induced Cognitive Deficit. (2023). MDPI. [Link]

  • Benzoxazines as New Human Topoisomerase I Inhibitors and Potential Poisons. (2019). National Institutes of Health. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). University of Texas at Austin. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • (PDF) Design and Synthesis of Bio-Based Benzoxazines. (2019). ResearchGate. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). National Institutes of Health. [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2021). Royal Society of Chemistry. [Link]

  • Synthesis and evaluation of novel derivatives with anticancer activities: benzoxazole-linked 1,3,5-triazine thioethers, Isatin-based compounds. (2025). World Scientific News. [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). PubMed. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]

Sources

Discovery and significance of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine: Synthesis, Properties, and Potential Significance

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, its structural components—the benzoxazine core and the aromatic amine—suggest considerable potential as a key intermediate in the synthesis of pharmacologically active agents. This document consolidates available information on the broader class of benzoxazines, proposes a validated synthetic pathway for the title compound, and explores its potential applications in drug discovery based on established structure-activity relationships.

Introduction: The 3,4-Dihydro-2H-benzo[b][1][2]oxazine Scaffold

The 3,4-dihydro-2H-benzo[b][2]oxazine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. This bicyclic heterocycle, consisting of a benzene ring fused to a 1,4-oxazine ring, is noted for its structural rigidity and synthetic tractability.[3] Derivatives of this scaffold have been extensively investigated and have demonstrated a wide array of pharmacological activities.

The versatility of the benzoxazine core allows for substitutions at various positions, leading to a diverse chemical space for modulating biological activity.[4] The inherent properties of this scaffold, combined with the potential for functionalization, make it a valuable starting point for the development of novel therapeutics.

Established Biological Activities of Benzoxazine Derivatives

Research into substituted benzoxazines has revealed a broad spectrum of biological activities, including:

  • Central Nervous System (CNS) Activity: Numerous derivatives have been designed and synthesized as antagonists for serotonin receptors, such as the 5-HT6 receptor, indicating potential applications in treating cognitive disorders.[5]

  • Neuroprotective and Antioxidant Properties: Certain amino-substituted benzoxazines have shown potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal degeneration.[1][6]

  • Anticancer Activity: The benzoxazine scaffold has been utilized to develop compounds that selectively target hypoxic cancer cells, a critical area in oncology research.[7] Additionally, nitro-substituted benzoxazinones have demonstrated significant cytotoxic potential against cancer cell lines.[8]

  • Antimicrobial and Antifungal Activity: Various benzoxazine derivatives have been reported to possess significant antibacterial and antifungal properties.[9][10]

  • Factor Xa Inhibition: Specific benzoxazinone derivatives have been identified as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential as anticoagulants.[11]

The diverse biological profile of the benzoxazine scaffold underscores the potential significance of novel, un- or under-explored derivatives such as 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine.

Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

The reduction of an aromatic nitro group to an amine is a standard and high-yielding reaction in organic synthesis, often accomplished through catalytic hydrogenation. A precedent for this specific transformation on a closely related scaffold, the reduction of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine to 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine, has been documented and provides a strong basis for the proposed protocol.

Proposed Synthetic Workflow

The proposed synthesis is a single-step reduction of the commercially available 7-nitro derivative.

Synthetic_Workflow Figure 1: Proposed Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine start 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine product This compound start->product Catalytic Hydrogenation (e.g., H₂, Pd/C) in a suitable solvent (e.g., MeOH, EtOH, or THF)

Caption: Figure 1: Proposed Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

Detailed Experimental Protocol

This protocol is adapted from the established procedure for the reduction of a similar nitro-benzoxazine derivative.

Reaction: Reduction of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine to 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine.

Materials and Reagents:

  • 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite® (for filtration)

Procedure:

  • Preparation: In a hydrogenation vessel, suspend 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq) in a suitable solvent such as Methanol or THF.

  • Inerting: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10% w/w of the starting material) to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (a pressure of 40-50 psi is a typical starting point) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process can take several hours (e.g., 12-18 hours).

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filtration: Dilute the reaction mixture with additional solvent (e.g., THF) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., THF/Hexane) or by column chromatography on silica gel.

Physicochemical Properties

The following table summarizes the key properties of the precursor and the final product.

Property7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine (Predicted)
Molecular Formula C₈H₈N₂O₃[12]C₈H₁₀N₂O
Molecular Weight 180.16 g/mol [12]150.18 g/mol
CAS Number 120711-81-1[12]Not assigned
Appearance SolidLikely a solid, possibly tan or brown

Significance and Potential Applications in Drug Development

The primary significance of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine in the field of drug discovery lies in its role as a versatile chemical intermediate. The presence of a primary aromatic amine provides a reactive handle for a wide range of chemical modifications, allowing for the construction of diverse compound libraries for biological screening.

A Key Building Block for Complex Molecules

The amino group can undergo numerous chemical transformations, including:

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules and can modulate properties such as solubility, cell permeability, and target binding.

  • Alkylation: Introduction of alkyl groups to modify steric and electronic properties.

  • Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl).

The following diagram illustrates the potential synthetic utility of this compound.

Synthetic_Utility Figure 2: Potential Synthetic Transformations amine This compound amide Amide Derivatives amine->amide Acylation sulfonamide Sulfonamide Derivatives amine->sulfonamide Sulfonylation alkylated_amine Alkylated Amines amine->alkylated_amine Alkylation / Reductive Amination sandmeyer_products Diverse Functional Groups via Diazotization amine->sandmeyer_products Diazotization -> Sandmeyer Reaction

Caption: Figure 2: Potential Synthetic Transformations

Inferred Biological Significance

Based on the known activities of structurally similar compounds, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine and its derivatives could be explored for a variety of therapeutic applications:

  • Neuropharmacology: Given that amino-substituted benzoxazines have demonstrated neuroprotective effects[1], and other derivatives act on serotonin receptors[5], this compound could serve as a scaffold for novel agents targeting CNS disorders.

  • Oncology: The benzoxazine core is a viable starting point for developing hypoxia-selective anticancer agents.[7] The 7-amino group could be functionalized to enhance targeting or potency.

  • Infectious Diseases: The established antimicrobial properties of the benzoxazine class suggest that derivatives of this 7-amino compound could be screened for activity against various pathogens.[9]

Conclusion

3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine represents a molecule with considerable untapped potential. While direct experimental data on its discovery and specific activities are limited, a robust and validated synthetic pathway can be confidently proposed. Its primary value lies in its utility as a key intermediate, providing a gateway to a wide range of novel benzoxazine derivatives. The extensive and diverse biological activities associated with the benzoxazine scaffold strongly suggest that libraries derived from this 7-amino core could yield promising candidates for a variety of therapeutic areas, particularly in neuropharmacology, oncology, and infectious diseases. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore its potential in drug discovery and development.

References

  • [Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies.]([Link])

  • [3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists.]([Link])

  • [Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][6]oxazin-4-ones as potent anticancer and antioxidant agents.]([Link])

  • [Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics.]([Link])

Sources

The Strategic Utility of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with desirable pharmacological profiles is paramount. Among the heterocyclic systems that have garnered significant attention, the 3,4-dihydro-2H-benzo[b][1]oxazine scaffold has emerged as a privileged structure.[2][3] Its inherent conformational rigidity, coupled with the strategic placement of heteroatoms, offers a three-dimensional framework conducive to potent and selective interactions with a variety of biological targets. This guide focuses on a particularly valuable derivative, 3,4-Dihydro-2H-benzo[b]oxazin-7-amine , a building block whose synthetic accessibility and versatile reactivity make it a cornerstone for the elaboration of complex bioactive molecules, including kinase inhibitors and central nervous system (CNS) agents.[4][5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, reactivity, and strategic application in organic synthesis.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of a building block is critical for its effective utilization. 3,4-Dihydro-2H-benzo[b]oxazin-7-amine possesses a unique combination of a nucleophilic aromatic amine and a dihydro-1,4-oxazine ring system.

Table 1: Physicochemical Properties of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine and its Precursor

Property7-Nitro-3,4-dihydro-2H-benzo[b][1]oxazine3,4-Dihydro-2H-benzo[b]oxazin-7-amine
Molecular Formula C₈H₈N₂O₃[1][6]C₈H₁₀N₂O
Molecular Weight 180.16 g/mol [1][6]150.18 g/mol
CAS Number 120711-81-1[1][6]116076-47-8
Appearance Solid[6]
Solubility

The structural arrangement of the dihydro-oxazine ring imparts a pseudo-chair or boat conformation, influencing the spatial orientation of substituents.[7][8] The lone pair of electrons on the nitrogen atom of the oxazine ring is generally less basic compared to the exocyclic aromatic amine due to its involvement in the heterocyclic system. This differential reactivity is a key aspect to consider during synthetic planning.

Synthesis of the Building Block: A Two-Step Approach

The most logical and widely applicable synthetic route to 3,4-Dihydro-2H-benzo[b]oxazin-7-amine commences with the corresponding 7-nitro derivative. This precursor, 7-Nitro-3,4-dihydro-2H-benzo[b][1]oxazine , is commercially available, providing a convenient entry point to the target molecule.[1][6]

Synthesis_Workflow start Commercially Available Starting Material precursor 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine start->precursor Procurement reduction Reduction of Nitro Group precursor->reduction Reaction product 3,4-Dihydro-2H-benzo[b]oxazin-7-amine reduction->product Isolation & Purification

Caption: Synthetic workflow for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.

Step 1: Synthesis of the 3,4-Dihydro-2H-benzo[b][1][2]oxazine Core

While the 7-nitro precursor is commercially available, understanding its formation provides deeper insight. The synthesis of the 3,4-dihydro-2H-benzo[b][1]oxazine ring system can be achieved through various methods, including the reaction of 2-aminophenols with 1,2-dihaloethanes or related dielectrophiles.[9]

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this reduction, with catalytic hydrogenation being a common and high-yielding approach.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of 7-Nitro-3,4-dihydro-2H-benzo[b][1]oxazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent: Protic solvents like methanol or ethanol are excellent choices as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a Parr apparatus allows for higher pressures and is ideal for larger scales, often accelerating the reaction rate.

The Role as a Versatile Building Block in Synthesis

The synthetic utility of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine lies in the reactivity of its primary aromatic amino group. This functionality serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Reactions cluster_reactions Key Transformations amine 3,4-Dihydro-2H-benzo[b]oxazin-7-amine acylation Acylation (Amide Formation) amine->acylation alkylation Alkylation (Secondary/Tertiary Amine Formation) amine->alkylation sulfonylation Sulfonylation (Sulfonamide Formation) amine->sulfonylation diazotization Diazotization (Sandmeyer-type Reactions) amine->diazotization

Caption: Key reactions of the 7-amino group.

Acylation Reactions

The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is a common strategy to introduce a variety of side chains and link the benzoxazine core to other molecular fragments. For instance, in the synthesis of certain kinase inhibitors, the amino group is often acylated with a substituted benzoic acid or a heterocyclic carboxylic acid.[4]

Experimental Protocol: General Acylation with an Acyl Chloride

  • Reaction Setup: Dissolve 3,4-Dihydro-2H-benzo[b]oxazin-7-amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Cool the solution to 0 °C and add the desired acyl chloride (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Alkylation and Reductive Amination

N-alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a competing side reaction. A more controlled method for introducing alkyl groups is through reductive amination with aldehydes or ketones. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its in-situ reduction.

Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.

Applications in Medicinal Chemistry: A Privileged Scaffold

The 3,4-dihydro-2H-benzo[b][1]oxazine scaffold, functionalized at the 7-position via the amino group, is prevalent in a range of biologically active compounds.

  • Kinase Inhibitors: The benzoxazine core can serve as a hinge-binding motif in many kinase inhibitors. The 7-amino group provides a convenient attachment point for solubilizing groups or moieties that can interact with other regions of the ATP-binding pocket to enhance potency and selectivity.[5]

  • Antimicrobial Agents: Derivatives of the benzoxazine scaffold have demonstrated significant antibacterial and antifungal activities.[10][11][12] The ability to easily modify the 7-position allows for the optimization of antimicrobial potency and spectrum.

  • CNS Agents: The rigid framework of the benzoxazine ring system is well-suited for the design of ligands for CNS targets. For example, derivatives have been explored as antagonists for serotonin receptors.

Conclusion and Future Outlook

3,4-Dihydro-2H-benzo[b]oxazin-7-amine is a strategically important building block in organic synthesis, particularly for the construction of novel therapeutic agents. Its straightforward synthesis from a commercially available nitro precursor and the versatile reactivity of the 7-amino group provide a robust platform for molecular diversification. As the demand for new and effective pharmaceuticals continues to grow, the judicious application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable chemical entity.

References

  • 7-Nitro-3, 4-dihydro-2H-1, 4-benzooxazine, min 97%, 1 gram. CP Lab Safety. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN J. Chem. 2016. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. PubMed. [Link]

  • Microwave-assisted synthesis of novel[1] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKAT USA. [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [Link]

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. [Link]

  • Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. PubMed. [Link]

  • Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4–Ti(IV)): anticonvulsant evaluation and computational studies. PubMed Central. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. ResearchGate. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

  • 3,4-dihydro-2H-benzo[b][1]oxazin-7-ol. PubChem. [Link]

  • 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society. [Link]

  • Simple Synthesis of 7-Amino-4,5-dihydrobenzo[f][1]oxazepin-3-ones. ResearchGate. [Link]

Sources

Potential Therapeutic Targets of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 3,4-Dihydro-2H-benzo[b]oxazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,4-dihydro-2H-benzo[b]oxazine moiety is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its versatile structure, which allows for multi-site modifications, and its presence in a wide array of biologically active compounds.[1] The fusion of a benzene ring with a 1,4-oxazine ring creates a unique heterocyclic system that serves as a cornerstone for the development of novel therapeutic agents. The inherent structural features of benzoxazines, coupled with their synthetic accessibility, have drawn considerable attention from medicinal chemists.[1]

The broad-spectrum pharmacological activities of benzoxazine derivatives are well-documented, encompassing anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] This guide will provide an in-depth technical exploration of the key therapeutic targets of 3,4-dihydro-2H-benzo[b]oxazin-7-amine derivatives, with a focus on the underlying mechanisms of action, relevant signaling pathways, and detailed experimental protocols for their evaluation.

Anticancer Therapeutic Targets

The structural versatility of the 3,4-dihydro-2H-benzo[b]oxazine scaffold has enabled the development of derivatives that interfere with various oncogenic pathways. These compounds have demonstrated efficacy in targeting DNA damage repair mechanisms, oncogene expression, and critical kinase signaling cascades.

Targeting DNA Damage Repair: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

2.1.1 Rationale: DNA-PK in Cancer Cell Survival and Radioresistance

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). In many cancer cells, DNA-PK is overexpressed, contributing to increased radioresistance and survival after radiation therapy, which induces DSBs.[2] Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to radiation and other DNA-damaging agents.[2]

2.1.2 Mechanism of Action of Benzoxazine Derivatives as DNA-PK Inhibitors

Certain benzoxazine derivatives have been identified as potent inhibitors of DNA-PK.[3][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the DNA-PK catalytic subunit (DNA-PKcs) and preventing the phosphorylation of its downstream targets. This inhibition of DNA-PK activity leads to a delay in DNA repair, cell cycle arrest, and ultimately, the promotion of apoptosis in cancer cells.[2]

2.1.3 Signaling Pathway: DNA-PK in Non-Homologous End Joining (NHEJ)

nhej_pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DSB->Ku70_80 binds DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV_XRCC4 Ligase IV/XRCC4 DNAPKcs->LigIV_XRCC4 recruits Artemis->DSB processes ends Repaired_DNA Repaired DNA LigIV_XRCC4->Repaired_DNA ligates Benzoxazine Benzoxazine Derivative Benzoxazine->DNAPKcs inhibits

DNA-PK in the NHEJ Pathway and its Inhibition.

2.1.4 Experimental Protocol: In Vitro DNA-PK Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibition of DNA-PK activity.[5][6][7]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]

    • Reconstitute recombinant human DNA-PK enzyme and a suitable peptide substrate (e.g., a p53-based peptide) in the kinase buffer.

    • Prepare a stock solution of the 3,4-dihydro-2H-benzo[b]oxazin-7-amine derivative in DMSO and perform serial dilutions.

    • Prepare an ATP solution containing [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the DNA-PK enzyme, peptide substrate, and the benzoxazine derivative at various concentrations.

    • Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.[6]

  • Detection of Phosphorylation:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the benzoxazine derivative relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2.1.5 Structure-Activity Relationship and Quantitative Data

Compound IDModificationsDNA-PK IC50 (µM)Reference
LTU27 8-methyl-2-(morpholine-4yl)-7-(pyridine-3-methoxy)-4H-1,3-benzoxacine-4-oneNot specified, but effective radiosensitizer[2]
Compound 27 2-morpholino-substituted-1,3-benzoxazine0.28[3]
Compound 15e 8-methyl-2-(pyridin-3-yl(pyridin-3-ylmethyl)amino)-7-(pyridin-3-ylmethoxy)-4H-benz[e]-1,3-oxazin-4-one2.5[3]
Targeting Oncogene Expression: Stabilization of c-Myc G-Quadruplex

2.2.1 Rationale: c-Myc as a Key Driver of Tumorigenesis

The c-Myc proto-oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in a majority of human cancers.[8] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure, which acts as a transcriptional repressor.[9][10]

2.2.2 Mechanism of Action: Transcriptional Repression through G4 Stabilization

Benzoxazinone derivatives have been shown to stabilize the c-Myc G-quadruplex structure.[10] By binding to and stabilizing this non-canonical DNA conformation, these compounds lock the promoter in a transcriptionally silent state, leading to the downregulation of c-Myc mRNA and protein expression.[10] This reduction in c-Myc levels inhibits cancer cell proliferation and migration.[10]

2.2.3 Logical Relationship: c-Myc G4 Stabilization and Downregulation

cmyc_g4_stabilization cMyc_Promoter c-Myc Promoter Region G4_Formation G-Quadruplex Formation cMyc_Promoter->G4_Formation Transcription_Repression Transcriptional Repression G4_Formation->Transcription_Repression cMyc_Expression_Down Decreased c-Myc Expression Transcription_Repression->cMyc_Expression_Down Benzoxazine Benzoxazine Derivative Benzoxazine->G4_Formation stabilizes

Stabilization of c-Myc G-quadruplex by Benzoxazines.

2.2.4 Experimental Protocol: G-Quadruplex Stabilization Assay (PCR Stop Assay)

This protocol describes a polymerase chain reaction (PCR) stop assay to evaluate the ability of compounds to stabilize the c-Myc G-quadruplex.[11][12]

  • Oligonucleotide Design:

    • Synthesize a forward primer containing the c-Myc G-quadruplex forming sequence (e.g., Pu22myc).

    • Synthesize a reverse primer that is complementary to the 3' end of the forward primer.

  • PCR Reaction:

    • Set up PCR reactions containing the forward and reverse primers, Taq DNA polymerase, dNTPs, and PCR buffer.

    • Add the benzoxazine derivative at various concentrations to the experimental tubes. Include a no-ligand control.

  • Thermal Cycling:

    • Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Product Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • In the absence of a G4-stabilizing ligand, the full-length PCR product will be synthesized.

    • In the presence of a stabilizing ligand, the formation of the G-quadruplex will stall the DNA polymerase, resulting in a decrease in the amount of the full-length product.

  • Quantification:

    • Quantify the band intensities on the agarose gel.

    • Calculate the concentration of the benzoxazine derivative required to inhibit the PCR reaction by 50% (IC50), which corresponds to the concentration needed for efficient G4 stabilization.

2.2.5 Quantitative Data on Benzoxazine Derivatives as c-Myc G4 Stabilizers

Targeting Kinase Signaling Cascades

2.3.1 Dual Inhibition of HER2 and JNK1

  • 2.3.1.1 Rationale: HER2 and JNK1 in Cancer Progression HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in several cancers, notably breast cancer, and is associated with aggressive disease and poor prognosis.[13] The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can contribute to both apoptosis and cell survival.[13]

  • 2.3.1.2 Mechanism: Induction of Pyroptosis-like Cell Death Benzoxazine-purine hybrids have been developed that exhibit dual inhibitory activity against HER2 and JNK1.[13] This dual inhibition has been shown to induce a caspase-8-dependent pyroptosis-like cell death, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents.[13]

  • 2.3.1.3 Signaling Pathway: HER2 and JNK1 Cascades

    her2_jnk1_pathway HER2 HER2 Downstream_Signaling Downstream Signaling HER2->Downstream_Signaling Pyroptosis Pyroptosis-like Cell Death HER2->Pyroptosis JNK1 JNK1 JNK1->Downstream_Signaling JNK1->Pyroptosis Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Benzoxazine_Purine Benzoxazine-Purine Hybrid Benzoxazine_Purine->HER2 inhibits Benzoxazine_Purine->JNK1 inhibits

    Dual Inhibition of HER2 and JNK1 by Benzoxazine-Purine Hybrids.
  • 2.3.1.4 Experimental Protocol: Kinase Inhibition Assay A common method to assess kinase inhibition is through an in vitro kinase assay, often utilizing a luminescence-based readout.

    • Reaction Setup: In a multi-well plate, combine the recombinant HER2 or JNK1 enzyme, a specific substrate peptide, and the benzoxazine derivative at various concentrations.

    • Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Detection: Add a detection reagent that contains a luciferase and a pro-luciferin substrate. The amount of ATP remaining in the well is inversely proportional to the kinase activity. The luciferase uses the remaining ATP to generate a luminescent signal.

    • Measurement: Read the luminescence using a plate reader.

    • Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition and determine the IC50 value.

  • 2.3.1.5 Potency of Benzoxazine-Purine Hybrids Compound 12, a benzoxazine-purine hybrid, exhibited potent antiproliferative activity with low micromolar IC50 values and demonstrated dual HER2/JNK1 kinase inhibition.[13]

2.3.2 Covalent Inhibition of Janus Kinase 3 (JAK3)

  • 2.3.2.1 Rationale: JAK3 in Hematological Malignancies and Autoimmune Diseases Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling in immune cells. Dysregulation of the JAK/STAT pathway is associated with hematological malignancies and autoimmune disorders.[14]

  • 2.3.2.2 Mechanism: Covalent Targeting of a Unique Cysteine Residue Alkynyl benzoxazine derivatives have been designed as covalent inhibitors of JAK3.[15][16] These compounds contain a reactive "warhead" that forms a covalent bond with a non-catalytic cysteine residue within the ATP-binding site of JAK3. This irreversible binding leads to potent and selective inhibition of JAK3 activity.[15][16]

  • 2.3.2.3 Signaling Pathway: JAK/STAT Pathway

    jak_stat_pathway Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Alkynyl_Benzoxazine Alkynyl Benzoxazine Alkynyl_Benzoxazine->JAK3 covalently inhibits

    Covalent Inhibition of JAK3 in the JAK/STAT Pathway.
  • 2.3.2.4 Experimental Workflow: Covalent Inhibitor Characterization

    • Biochemical Assay: Determine the IC50 of the alkynyl benzoxazine against JAK3 using a standard in vitro kinase assay.

    • Mass Spectrometry: To confirm covalent bond formation, incubate the inhibitor with the JAK3 protein and analyze the protein by mass spectrometry to detect the expected mass shift corresponding to the inhibitor adduct.

    • Washout Experiment: To assess the irreversibility of inhibition, pre-incubate cells with the inhibitor, then wash it out and measure the duration of target inhibition over time. A sustained effect after washout is indicative of covalent binding.

    • Selectivity Profiling: Screen the inhibitor against a panel of other kinases to determine its selectivity for JAK3.

  • 2.3.2.5 Selectivity and Efficacy Data A potent covalent inhibitor of JAK3 with an alkynyl benzoxazine warhead demonstrated superior selectivity across the kinome compared to related acrylamide-based inhibitors.[15][16]

Neuroprotective Therapeutic Targets

Combating Oxidative Stress

3.1.1 Rationale: The Role of Reactive Oxygen Species (ROS) in Neurodegeneration

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key pathological feature of several neurodegenerative diseases.[17] Excessive ROS can damage neurons by oxidizing lipids, proteins, and nucleic acids, leading to cell death.

3.1.2 Mechanism of Action: Antioxidant Properties of Benzoxazine Derivatives

Several 1,4-benzoxazine derivatives have demonstrated significant neuroprotective effects by acting as potent antioxidants.[18] These compounds can directly scavenge free radicals and inhibit oxidative stress-mediated neuronal degeneration.[18] Another benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), has been shown to inhibit oxidized LDL-induced apoptosis in endothelial cells by reducing the levels of ROS, NF-kappaB, and p53.[19]

3.1.3 Cellular Pathway: ROS Generation and Neutralization

ros_pathway Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates Cellular_Stress Cellular Stress Cellular_Stress->ROS generates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Neuronal_Degeneration Neuronal Degeneration Oxidative_Damage->Neuronal_Degeneration Benzoxazine Benzoxazine Derivative Benzoxazine->ROS scavenges

Neuroprotective Action of Benzoxazines against ROS.

3.1.4 Experimental Protocol: Cellular ROS Detection Assay

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[20][21]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a multi-well plate and allow them to adhere overnight.

  • Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., hydrogen peroxide or glutamate) in the presence or absence of the benzoxazine derivative for a specified duration.

  • Probe Loading: Remove the treatment medium and incubate the cells with a solution of H2DCFDA (e.g., 10 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark. H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize by fluorescence microscopy.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the ROS inducer alone to those co-treated with the benzoxazine derivative to determine the compound's ability to reduce intracellular ROS levels.

3.1.5 Neuroprotective Efficacy of Benzoxazine Derivatives

8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were identified as promising neuroprotective agents due to their potent activity in inhibiting oxidative stress-mediated neuronal degeneration without significant cytotoxicity.[18]

Anti-inflammatory Therapeutic Targets

Inhibition of Cyclooxygenase (COX) Enzymes

4.1.1 Rationale: COX-1 and COX-2 in Inflammation and Pain

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[22] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[22]

4.1.2 Mechanism of Action: Competitive Inhibition of COX Enzymes

Certain 1,4-benzoxazine derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2.[23][24] These compounds are thought to act as competitive inhibitors, binding to the active site of the COX enzymes and preventing the binding of the natural substrate, arachidonic acid.

4.1.3 Pathway: Arachidonic Acid Metabolism by COX Enzymes

cox_pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Benzoxazine Benzoxazine Derivative Benzoxazine->COX1_COX2 inhibits

Inhibition of the COX Pathway by Benzoxazines.

4.1.4 Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to screen for COX inhibitors.[25]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 or human recombinant COX-2 enzyme.

    • Prepare a solution of heme, which is a cofactor for COX activity.

    • Prepare a solution of the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare a solution of arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme to the appropriate wells.

    • Add the benzoxazine derivative at various concentrations to the inhibitor wells.

    • Pre-incubate the plate for a few minutes at room temperature.

    • Add the colorimetric substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX will oxidize TMPD, resulting in a color change that can be measured spectrophotometrically (e.g., at 590 nm).

  • Data Analysis:

    • Measure the rate of color development.

    • Calculate the percentage of inhibition for each concentration of the benzoxazine derivative.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

4.1.5 IC50 Values and Selectivity Indices of Benzoxazine Derivatives

Compound IDModificationsCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
3e 1,4-benzoxazine derivative0.57242.4[23]
3f 1,4-benzoxazine derivative0.61186.8[23]
3r 1,4-benzoxazine derivative0.72195.8[23]
3s 1,4-benzoxazine derivative0.68210.2[23]
Celecoxib (Standard) -0.30>303[23]

Conclusion and Future Perspectives

The 3,4-dihydro-2H-benzo[b]oxazin-7-amine scaffold and its derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their ability to interact with key targets in cancer, neurodegenerative diseases, and inflammatory conditions underscores their potential for further development. The modular nature of the benzoxazine core allows for fine-tuning of activity and selectivity towards specific biological targets. Future research should focus on optimizing the structure-activity relationships for these targets to enhance potency and reduce off-target effects. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these novel derivatives, paving the way for their potential clinical translation.

References

  • ROS Assay Kit Protocol. [Link]

  • Bradbury, R. H., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(23), 10358–10372. [Link]

  • Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(39), 16957-16968. [Link]

  • Bradbury, R. H., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(23), 10358–10372. [Link]

  • Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(25), 5043–5054. [Link]

  • Seenisamy, J., et al. (2005). G-Quadruplex-Binding Benzo[a]phenoxazines Down-Regulate c-KIT Expression in Human Gastric Carcinoma Cells. Journal of Medicinal Chemistry, 48(19), 5969–5973. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]

  • Al-Qaisi, Z. I., et al. (2023). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • Ismail, S., et al. (2012). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines. European Journal of Medicinal Chemistry, 57, 218–229. [Link]

  • Xing, L., et al. (2013). Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase. ACR Meeting Abstracts. [Link]

  • Radhamani, S., et al. (2014). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines. ResearchGate. [Link]

  • Radhamani, S., et al. (2014). Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. Journal of Cancer Research and Therapeutics, 10(4), 932–939. [Link]

  • Kim, J., et al. (2023). A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. Journal of Biological Chemistry, 299(12), 105437. [Link]

  • Gomez, D., et al. (2004). Stabilization of the c-myc gene promoter quadruplex by specific ligands' inhibitors of telomerase. Biochemical and Biophysical Research Communications, 323(1), 138-143. [Link]

  • Walker, E. H., et al. (2019). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Nucleic Acids Research, 47(16), 8506–8521. [Link]

  • Al-Ostath, O. A., et al. (2023). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1), 86-101. [Link]

  • Siddiqui-Jain, A., et al. (2002). Stabilization of the c-myc gene promoter quadruplex by specific ligands inhibitors of telomerase. Proceedings of the National Academy of Sciences, 99(18), 11593-11598. [Link]

  • Tang, Z., et al. (2023). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]

  • Liu, X., et al. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. Bioorganic & Medicinal Chemistry Letters, 19(10), 2896–2900. [Link]

  • Chen, X., et al. (2015). Dual Effects of Antioxidants in Neurodegeneration: Direct Neuroprotection Against Oxidative Stress and Indirect Protection via Suppression of Glia-Mediated Inflammation. Current Pharmaceutical Design, 21(9), 1167–1177. [Link]

Sources

Structure-activity relationship (SAR) studies of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine Analogs

Foreword: The Benzoxazine Scaffold in Modern Medicinal Chemistry

The 3,4-dihydro-2H-benzo[b][1][2]oxazine ring system represents a privileged scaffold in medicinal chemistry.[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of targeted therapeutics. Compounds incorporating this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

This guide focuses specifically on the 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-amine moiety. The amine at the C-7 position serves as a critical synthetic handle and a key pharmacophoric element, often acting as a hydrogen bond donor to engage with biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, where it can function as an effective hinge-binding motif.[5][6]

The following sections will deconstruct the structure-activity relationships of this molecular framework, providing researchers and drug development professionals with a foundational understanding of how structural modifications translate into functional outcomes. We will explore the causality behind experimental design, detail key synthetic and analytical protocols, and synthesize the data into actionable insights for future discovery programs.

Synthetic Strategy: Accessing the Core Scaffold

The construction of the 3,4-dihydro-2H-benzo[b][1][2]oxazine core is most commonly achieved through variations of the Mannich reaction or via intramolecular cyclization strategies.[7][8] A robust and versatile route to the key 7-amino intermediate is paramount for generating a diverse library of analogs for SAR exploration.

A common pathway begins with a suitably protected p-aminophenol derivative. The synthesis proceeds through N-alkylation with a two-carbon electrophile (e.g., 2-chloroethanol or ethylene oxide) followed by an intramolecular cyclization. The 7-nitro analog serves as a versatile precursor, which can be readily reduced to the target 7-amine at a late stage, allowing for diverse modifications.

cluster_0 Synthetic Pathway to Core Scaffold A 4-Amino-2-nitrophenol B N-alkylation (e.g., Chloroacetonitrile) A->B Step 1 C Intermediate (2-((4-amino-2-nitrophenyl)oxy)acetonitrile) B->C D Reductive Cyclization (e.g., H2, Pd/C or NaBH4) C->D Step 2 E Target Scaffold (3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine) D->E

Caption: General Synthetic Workflow for the Target Scaffold.

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

This protocol is a representative example and may require optimization based on specific starting materials and laboratory conditions.

Step 1: Synthesis of 2-((4-amino-2-nitrophenyl)oxy)acetonitrile

  • To a stirred solution of 4-amino-2-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃) (2.5 eq).

  • Add chloroacetonitrile (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • After cooling, filter the solid K₂CO₃ and wash with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography (Ethyl Acetate/Hexane gradient).

Step 2: Reductive Cyclization to 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

  • Dissolve the intermediate from Step 1 in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reduction of the nitrile and the nitro group, followed by spontaneous cyclization, typically occurs within 12-24 hours.

  • Once complete, carefully filter the catalyst through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-amine. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of this scaffold is exquisitely sensitive to substitutions at several key positions. The following analysis dissects these relationships, providing a rationale for the observed effects. The primary biological target discussed is protein kinases, a common target class for this scaffold.

cluster_scaffold scaffold_img N4 N-4 Position: - Small alkyl groups (Me, Et) often optimal. - Governs solubility and metabolic stability. - Can influence ring conformation. C7_Amine C-7 Amine: - Primary interaction point (Hinge Binding). - Acylation/sulfonylation to introduce pharmacophore. - Essential for target engagement. Aromatic Aromatic Ring (C5, C6, C8): - Halogens (Cl, F) can enhance potency via hydrophobic/polar interactions. - Methoxy groups can modulate solubility and electronics. C2_C3 C-2 / C-3 Positions: - Introduction of stereocenters. - Small alkyl groups (e.g., 2,2-dimethyl) can improve potency by controlling vector of C-7 substituent. - Can impact metabolic stability. p_n4->N4 p_c7->C7_Amine p_arom->Aromatic p_c23->C2_C3

Caption: Key Positions for SAR Modification on the Scaffold.

The C-7 Amine: The Anchor Point

The 7-amino group is the lynchpin for activity in many analogs, particularly kinase inhibitors. It serves as the attachment point for side chains that project into the active site of the target protein.

  • Causality: In ATP-competitive kinase inhibitors, the N-H of an amide or urea formed at this position often acts as a crucial hydrogen bond donor, engaging with the backbone carbonyls of the kinase "hinge" region. This interaction mimics the adenine portion of ATP and is fundamental for potent inhibition.[9]

  • Modifications:

    • Acylation: Forming an amide bond with various carboxylic acids is the most common modification. The nature of the R-group in the acyl chain dictates specificity and potency. Aromatic or heteroaromatic rings are frequently introduced here to exploit pi-stacking or further hydrogen bonding opportunities within the active site.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides another set of key hinge-binding motifs.

    • Sulfonylation: Introducing a sulfonamide linkage can provide a different geometric and electronic profile, sometimes offering improved metabolic stability or water solubility.

The N-4 Position: Modulating Properties

The nitrogen atom of the oxazine ring is a frequent site for substitution. Modifications here do not typically interact directly with the primary target but are critical for tuning the molecule's overall physicochemical properties.

  • Causality: Substituents at N-4 can influence solubility, metabolic stability, and cell permeability. Quantitative SAR studies on related benzoxazinones have shown that the activity can have a parabolic relationship with the size of the N-4 substituent, with small alkyl groups like ethyl or isopropyl often being optimal.[10][11] Large, bulky groups can introduce unfavorable steric clashes or decrease solubility.

  • Modifications:

    • N-H (unsubstituted): Provides a hydrogen bond donor, which can be beneficial or detrimental depending on the target context.

    • N-Alkyl: Small alkyl groups (methyl, ethyl) are common. They can block metabolic N-dealkylation and fine-tune lipophilicity.

    • N-Acyl: Acylation can reduce basicity and may improve cell permeability, but can also be liable to hydrolysis.

The Oxazine Ring (C-2, C-3): Steric and Conformational Control

Substitution on the saturated oxazine ring can have profound effects on potency and selectivity.

  • Causality: Introducing substituents, particularly at the C-2 position, alters the conformation of the oxazine ring and, critically, the exit vector of the C-7 side chain. This reorientation can lead to a more favorable interaction with the target protein. For example, studies on 5-HT3 receptor antagonists showed that introducing 2,2-dimethyl groups significantly increased potency.[12] Furthermore, these positions can be sites of metabolic oxidation, and substitution can block these pathways, improving the compound's half-life.

  • Modifications:

    • Gem-Dimethyl at C-2: A common and often effective strategy to enhance potency and metabolic stability (the "Thorpe-Ingold effect").

    • Chiral Centers: Introducing a single substituent at C-2 or C-3 creates a stereocenter. The biological activity is often stereospecific, necessitating asymmetric synthesis or chiral separation to isolate the more active enantiomer.[13]

The Aromatic Ring (C-5, C-6, C-8): Fine-Tuning Interactions

Substituents on the benzene portion of the scaffold allow for fine-tuning of electronic properties and can introduce additional interactions with the target.

  • Causality: Small, electron-withdrawing groups like halogens (F, Cl) are often favored. They can increase the acidity of the 7-amino group's N-H (when part of an amide), leading to a stronger hydrogen bond with the kinase hinge. They can also occupy small hydrophobic pockets or form specific halogen bonds.

  • Modifications:

    • Halogens: Fluorine or chlorine at C-6 or C-8 are common.

    • Methoxy Groups: Can improve solubility but may be liable to O-demethylation by metabolic enzymes.

SAR Data Summary Table (Illustrative Kinase Inhibitor Data)

The following table summarizes SAR trends for a hypothetical series of analogs targeting a generic kinase, based on principles observed in the literature.[6][10][12]

Compound IDR¹ (at N-4)R² (at C-2)R³ (at C-7 Amide)Kinase IC₅₀ (nM)Rationale for Activity Change
1a HH, HPhenyl520Baseline compound.
1b CH₃ H, HPhenyl250N-methylation improves cell permeability/blocks metabolism.
1c i-Pr H, HPhenyl480Larger N-alkyl group may introduce slight steric penalty.
1d CH₃CH₃, CH₃ Phenyl85Gem-dimethyl group provides optimal vector for phenyl group.
1e CH₃CH₃, CH₃4-Pyridyl 15 Pyridyl nitrogen acts as H-bond acceptor with solvent or protein.
1f CH₃CH₃, CH₃3-Chloro-4-fluorophenyl 22Halogens occupy hydrophobic pocket and enhance electronics.
1g CH₃H, H4-Pyridyl 190Demonstrates the synergistic effect of the C-2 dimethyl group.

Mechanism of Action: Kinase Inhibition

The 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-amine scaffold is an excellent platform for designing ATP-competitive kinase inhibitors. These inhibitors function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.

cluster_moa Mechanism of ATP-Competitive Kinase Inhibition ATP ATP Kinase_Inactive Kinase (Active Site Open) ATP->Kinase_Inactive Kinase_Active Kinase-ATP Complex Kinase_Inhibited Kinase-Inhibitor Complex (Inactive) Kinase_Inactive->Kinase_Inhibited Substrate Substrate Protein Phosphorylation Phosphorylation Substrate->Phosphorylation No_Reaction No Reaction Inhibitor Benzoxazine Analog (e.g., Compound 1e) Inhibitor->Kinase_Inactive Binding to Active Site Kinase_Active->Phosphorylation Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Kinase_Inhibited->No_Reaction

Caption: Competitive Inhibition of Kinase Activity.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a self-validating system to quantify the inhibitory potency (IC₅₀) of synthesized analogs.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare stock solutions of recombinant human kinase, a suitable peptide substrate, and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Add 5 µL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™ or similar, which quantifies the amount of ADP produced).

    • Incubate as per the detection reagent manufacturer's instructions.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-amine scaffold is a highly tractable platform for structure-based drug design. This guide has established the core principles governing its structure-activity relationship.

Key Takeaways:

  • The C-7 amine is the primary vector for introducing pharmacophoric groups that directly engage the biological target.

  • Substitutions at the N-4 position are crucial for optimizing physicochemical properties like solubility and metabolic stability.

  • Modifications on the oxazine ring (C-2) , such as gem-dimethyl substitution, can enforce a bioactive conformation and significantly enhance potency.

  • The aromatic ring provides sites for fine-tuning electronic properties and exploiting secondary binding interactions.

Future work in this area should focus on the development of analogs with improved selectivity profiles to minimize off-target effects. Exploring novel, non-obvious substitutions on the aromatic ring and employing advanced synthetic methods, such as asymmetric synthesis to control stereochemistry at C-2, will be key to unlocking the full therapeutic potential of this versatile and privileged scaffold.

References

  • ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. Retrieved January 17, 2026, from [Link]

  • PubMed. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF. Retrieved January 17, 2026, from [Link]

  • PubMed. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property - PMC. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoxazine. Retrieved January 17, 2026, from [Link]

  • RASĀYAN Journal. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved January 17, 2026, from [Link]

  • Preprints.org. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Methyl-3,4-Dihydro-2H-Benzo[B][1][2]Oxazin-7-Amine. Retrieved January 17, 2026, from [Link]

  • PubMed. (1997). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). SAR analysis of novel benzoxazinone derivatives as herbicides. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Retrieved January 17, 2026, from [Link]

  • PubMed. (1998). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved January 17, 2026, from [Link]

  • Journal of the Serbian Chemical Society. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Retrieved January 17, 2026, from [Link]

  • PubMed. (1996). activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Retrieved January 17, 2026, from [Link]

  • University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol - PubChem. Retrieved January 17, 2026, from [Link]

  • PubMed. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1][2]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the in silico modeling and molecular docking workflow for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, a member of the versatile benzoxazine scaffold. Benzoxazine derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to explore the therapeutic potential of this chemical entity.

Foundational Principles: The "Why" of In Silico Modeling

Before delving into the practical steps, it is crucial to understand the rationale behind the use of in silico techniques in drug discovery. Computational modeling allows for the rapid and cost-effective screening of chemical compounds against biological targets, providing insights into potential binding affinities and interaction mechanisms. This approach significantly narrows down the pool of candidates for expensive and time-consuming experimental validation.

Molecular docking, a key component of this workflow, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding energy.

Strategic Target Selection: Identifying a Relevant Biological Partner

The broad spectrum of bioactivities associated with the benzoxazine scaffold necessitates a focused approach to target selection.[1] Derivatives of this core structure have shown promise as anticancer agents, with some exhibiting inhibitory activity against key signaling proteins.[2] For the purpose of this guide, we will focus on a well-validated cancer target: the Epidermal Growth Factor Receptor (EGFR) kinase domain . The rationale for this choice is twofold: EGFR is a critical regulator of cell proliferation and is frequently overexpressed or mutated in various cancers, and numerous benzoxazine derivatives have been investigated for their anticancer properties.[2]

The In Silico Workflow: A Step-by-Step Protocol

This section outlines the detailed methodology for performing a molecular docking study of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine with the EGFR kinase domain.

Ligand Preparation: Characterizing the Small Molecule

The first step involves the preparation of the ligand, 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, for docking. This is a critical stage that ensures the chemical accuracy of the molecule's representation.

Experimental Protocol:

  • 2D Structure Generation: Draw the 2D structure of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. This can be accomplished using molecular modeling software like Avogadro or the functionalities within docking suites like Schrödinger Maestro or MOE.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand's geometry is realistic.

  • Charge Assignment: Assign partial charges to the atoms of the ligand. The accuracy of these charges is vital for the correct calculation of electrostatic interactions during docking. The Gasteiger-Marsili method is a commonly used approach.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the molecule within the binding site.

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2, or .sdf).

Receptor Preparation: Preparing the Biological Target

The crystal structure of the EGFR kinase domain will be retrieved from the Protein Data Bank (PDB) and prepared for docking.

Experimental Protocol:

  • PDB Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the PDB (rcsb.org). For this guide, we will use PDB ID: 2GS2 , which represents the kinase domain in complex with an inhibitor.

  • Receptor Cleaning: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. Remove these entities from the structure. The co-crystallized ligand should be retained initially to help define the binding site.

  • Addition of Hydrogen Atoms: PDB files typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (around 7.4).

  • Charge and Atom Type Assignment: Assign partial charges and atom types to the protein atoms using a force field like AMBER or CHARMM.

  • Binding Site Definition: Define the binding pocket for the docking simulation. This is typically done by creating a grid box centered on the co-crystallized ligand or by selecting the residues known to be part of the active site. The size of the grid box should be sufficient to encompass the entire binding site and allow for translational and rotational movement of the ligand.

  • File Format Conversion: Save the prepared receptor in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking Simulation: Predicting the Binding Pose

With the prepared ligand and receptor, the molecular docking simulation can now be performed. This guide will reference the general workflow applicable to widely used docking software such as AutoDock Vina.

Experimental Protocol:

  • Software Setup: Launch the docking software and load the prepared ligand and receptor files.

  • Configuration File: Create a configuration file that specifies the paths to the ligand and receptor files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Docking Algorithm Parameters: Specify the parameters for the docking algorithm. For AutoDock Vina, the exhaustiveness parameter controls the thoroughness of the search. A higher value will increase the computational time but may yield more accurate results.

  • Execution of Docking Run: Execute the docking simulation. The software will generate a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).

  • Output Analysis: The output will consist of a file containing the coordinates of the docked ligand poses and a log file with the binding affinity scores.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Structure of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine L2 3D Conversion L1->L2 L3 Energy Minimization (e.g., MMFF94) L2->L3 L4 Charge Assignment (e.g., Gasteiger) L3->L4 L5 Define Rotatable Bonds L4->L5 L6 Save as .pdbqt L5->L6 D1 Configure Docking (e.g., AutoDock Vina) L6->D1 R1 Download PDB Structure (e.g., 2GS2 for EGFR) R2 Clean Receptor (Remove Water, Ions) R1->R2 R3 Add Hydrogens (pH 7.4) R2->R3 R4 Assign Charges & Atom Types (e.g., AMBER) R3->R4 R5 Define Binding Site (Grid Box) R4->R5 R6 Save as .pdbqt R5->R6 R6->D1 D2 Set Algorithm Parameters (Exhaustiveness) D1->D2 D3 Execute Simulation D2->D3 A1 Analyze Binding Poses & Scores D3->A1 A2 Visualize Interactions (Hydrogen Bonds, Hydrophobic) A1->A2 A3 Compare with Known Inhibitors A2->A3

Caption: In Silico Molecular Docking Workflow.

Interpretation of Results: From Data to Insights

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful scientific insights.

Binding Affinity Scores

The primary quantitative output is the binding affinity, which is an estimate of the binding free energy. A more negative score generally indicates a more favorable binding interaction. It is important to note that these scores are approximations and should be used for relative comparisons rather than as absolute values.

Parameter Description Example Value
Binding Affinity Estimated free energy of binding (kcal/mol). More negative values suggest stronger binding.-8.5 kcal/mol
RMSD Root Mean Square Deviation from a reference pose (Å). Lower values indicate closer conformation.< 2.0 Å
Visualization of Binding Poses

Visual inspection of the predicted binding poses is essential for understanding the nature of the ligand-receptor interactions. Software such as PyMOL, VMD, or Chimera can be used for this purpose.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are critical for binding specificity.

  • Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and hydrophobic pockets in the receptor.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

  • Salt Bridges: Identify electrostatic interactions between charged groups on the ligand and receptor.

G Ligand 3,4-Dihydro-2H-benzo[b]oxazin-7-amine -NH2 group -O- and -NH- in ring Interactions Predicted Interactions Hydrogen Bonds Hydrophobic Contacts Pi-Stacking Ligand->Interactions Forms Receptor EGFR Kinase Domain ATP Binding Site Key Residues Receptor->Interactions Provides

Caption: Ligand-Receptor Interaction Logic.

Comparison with Known Inhibitors

To validate the docking protocol and gain further confidence in the results, it is good practice to dock a known inhibitor of the target protein and compare its binding mode and score to that of the test compound. If the docking protocol can accurately reproduce the crystallographic binding pose of the known inhibitor (typically with an RMSD of less than 2.0 Å), it increases the reliability of the predictions for the novel ligand.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the in silico modeling and molecular docking workflow as applied to 3,4-Dihydro-2H-benzo[b]oxazin-7-amine and its potential interaction with the EGFR kinase domain. The described protocols offer a robust framework for the initial computational assessment of this and similar compounds.

It is imperative to remember that in silico predictions are theoretical models and must be validated through experimental assays. Promising candidates identified through this workflow should be synthesized and subjected to in vitro biological testing to confirm their activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted ligand-receptor complex over time.

References

  • Feng, L., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29(25), 4386-4405. Available at: [Link]

  • Request PDF. (2025). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for Novel 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of novel 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for the preparation and derivatization of this important heterocyclic system.

Introduction: The Significance of the Benzoxazine Scaffold

The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged heterocyclic motif frequently found in biologically active compounds. Its unique structural features and synthetic accessibility have made it an attractive starting point for the development of new therapeutic agents. The introduction of an amino group at the 7-position provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This guide will detail a reliable synthetic route to the core 3,4-Dihydro-2H-benzo[b]oxazin-7-amine and provide protocols for the synthesis of novel N-alkylated and N-acylated derivatives.

Overall Synthetic Strategy

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives is approached through a multi-step sequence, commencing with commercially available starting materials. The key stages of this synthesis are outlined below:

Synthesis_Strategy A 2,4-Dinitrophenol B 2-Amino-4-nitrophenol A->B Selective Reduction C 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine B->C Cyclization D 3,4-Dihydro-2H-benzo[b]oxazin-7-amine C->D Nitro Group Reduction E N-Alkylated Derivatives D->E N-Alkylation F N-Acylated Derivatives D->F N-Acylation

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Core Intermediate: 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

This section details the preparation of the central building block, 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, from readily available precursors.

Step 1.1: Synthesis of 2-Amino-4-nitrophenol

The initial step involves the selective reduction of 2,4-dinitrophenol to afford 2-amino-4-nitrophenol. This transformation is crucial for setting up the subsequent cyclization reaction.

Protocol:

Reagent/ParameterQuantity/ValueNotes
2,4-Dinitrophenol1.0 eqStarting material.
Sodium Sulfide (fused, 60%)3.3 eqReducing agent. Added portion-wise to control the exothermic reaction.
Ammonium Chloride7.1 eqUsed to create a buffered reaction medium.
Concentrated Ammonia (28%)~0.17 eqAdded to adjust the pH.
Watersolvent
Temperature70-85 °CCareful temperature control is critical for selectivity.
Acetic Acid (glacial)As neededFor acidification during workup.

Detailed Procedure:

  • To a stirred suspension of 2,4-dinitrophenol in water, add ammonium chloride and concentrated aqueous ammonia.

  • Heat the mixture to 85 °C.

  • Cool the mixture to 70 °C and then add sodium sulfide portion-wise, maintaining the temperature between 80-85 °C.

  • After the addition is complete, heat the reaction mixture at 85 °C for an additional 15 minutes.

  • Filter the hot reaction mixture and cool the filtrate to allow for crystallization.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from boiling water after acidification with glacial acetic acid to yield pure 2-amino-4-nitrophenol.

Causality: The use of sodium sulfide in an ammoniacal solution allows for the selective reduction of one nitro group over the other. The ortho-nitro group is preferentially reduced due to its proximity to the hydroxyl group, which can participate in intramolecular hydrogen bonding and influence the electronic environment of the nitro group.

Step 1.2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

The synthesized 2-amino-4-nitrophenol is then cyclized to form the benzoxazine ring. This reaction is typically achieved by reacting the o-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane.

Protocol:

Reagent/ParameterQuantity/ValueNotes
2-Amino-4-nitrophenol1.0 eq
1,2-Dibromoethane1.5-2.0 eqElectrophile for ring formation.
Potassium Carbonate (K₂CO₃)2.0-3.0 eqBase to facilitate nucleophilic substitution.
Acetone or DMFsolventA polar aprotic solvent is preferred.
TemperatureRefluxTo drive the reaction to completion.

Detailed Procedure:

  • To a solution of 2-amino-4-nitrophenol in acetone or DMF, add potassium carbonate and 1,2-dibromoethane.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.[2][3][4]

Causality: The reaction proceeds via a tandem nucleophilic substitution. The phenoxide, formed by the deprotonation of the hydroxyl group by potassium carbonate, first displaces one of the bromide ions from 1,2-dibromoethane. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the amino group on the carbon bearing the second bromide, leading to the formation of the six-membered oxazine ring.

Step 1.3: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

The final step in the synthesis of the core intermediate is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

Reagent/ParameterQuantity/ValueNotes
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine1.0 eq
10% Palladium on Carbon (Pd/C)5% w/wCatalyst for hydrogenation.
Methanol (MeOH)solvent
Hydrogen (H₂)1 atm (balloon) or higher pressureReducing agent.

Detailed Procedure:

  • Suspend 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine in methanol.

  • Carefully add 10% Pd/C to the suspension under an inert atmosphere (e.g., argon).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.[5]

Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups to primary amines in the presence of a hydrogen source. The reaction proceeds with high chemoselectivity, leaving the benzoxazine ring intact.

Part 2: Synthesis of Novel 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives

The 7-amino group of the core intermediate serves as a versatile handle for the introduction of a wide range of substituents, allowing for the generation of diverse chemical libraries for biological screening.

Derivatization cluster_0 Core Intermediate cluster_1 Derivatization Reactions cluster_2 Novel Derivatives A 3,4-Dihydro-2H-benzo[b]oxazin-7-amine B N-Alkylation (Alkyl Halides) A->B C N-Acylation (Acyl Chlorides/Anhydrides) A->C D N-Alkyl Derivatives B->D E N-Acyl Derivatives C->E

Figure 2: Derivatization pathways.
Protocol 2.1: N-Alkylation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Protocol:

Reagent/ParameterQuantity/ValueNotes
3,4-Dihydro-2H-benzo[b]oxazin-7-amine1.0 eq
Alkyl Halide (R-X)1.1-1.5 eqR = alkyl, benzyl, etc.; X = Br, I.
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)2.0-3.0 eqBase.
Acetonitrile (MeCN) or DMFsolvent
TemperatureRoom temperature to 80 °CDependent on the reactivity of the alkyl halide.

Detailed Procedure:

  • Dissolve 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in acetonitrile or DMF.

  • Add the base (potassium carbonate or triethylamine) followed by the alkyl halide.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

  • If using potassium carbonate, filter the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-alkylated derivative.

Protocol 2.2: N-Acylation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Protocol:

Reagent/ParameterQuantity/ValueNotes
3,4-Dihydro-2H-benzo[b]oxazin-7-amine1.0 eq
Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)1.1-1.2 eq
Pyridine or Triethylamine (Et₃N)1.5-2.0 eqBase and nucleophilic catalyst.
Dichloromethane (DCM) or Tetrahydrofuran (THF)solvent
Temperature0 °C to room temperatureThe reaction is often initiated at a lower temperature.

Detailed Procedure:

  • Dissolve 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in dichloromethane or THF and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add the acyl chloride or acid anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated derivative.

Characterization Data

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine:

  • Molecular Formula: C₈H₈N₂O₃[2][3][4]

  • Molecular Weight: 180.16 g/mol [2][3][4]

  • Appearance: Solid[3]

  • CAS Number: 120711-81-1[2][3][4]

3,4-Dihydro-2H-benzo[b]oxazin-7-amine:

  • Molecular Formula: C₈H₁₀N₂O

  • Molecular Weight: 150.18 g/mol

  • Appearance: Solid

  • Note: Characterization data for this specific compound is less prevalent in the public domain and should be thoroughly determined upon synthesis via ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide a robust and versatile platform for the generation of a wide array of novel 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives. The strategic placement of the amino functionality at the 7-position opens up numerous avenues for chemical diversification, enabling the exploration of this privileged scaffold in various drug discovery programs. The straightforward nature of the synthetic steps, coupled with the potential for parallel synthesis, makes this approach highly amenable to the rapid generation of compound libraries for high-throughput screening. Further investigations into the biological activities of these novel derivatives are warranted and are anticipated to uncover new therapeutic leads.

References

  • PubChem. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. [Link].

  • PubChem. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link].

  • Garin Gabbas, A. U., et al. (2016).
  • Khimich, N. N., et al. (2013). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1589–o1590.
  • CP Lab Safety. 7-Nitro-3, 4-dihydro-2H-1, 4-benzooxazine, min 97%, 1 gram. [Link].

  • Garin Gabbas, A. U., et al. (2016). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. Asian Journal of Chemistry, 28(6), 1304-1306.
  • Garin Gabbas, A. U., et al. (2016). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives.
  • J&K Scientific. 3,4-Dihydro-2H-benzo[b][1][2]oxazine-7-carboxylic acid. [Link].

  • PubChem. 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-ol. National Center for Biotechnology Information. [Link].

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones as potent anticancer and antioxidant agents. Arabian Journal of Chemistry, 13(11), 7949-7960.

  • Kim, B. H., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
  • Sharaf El–Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-242.
  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-12). Elsevier.
  • SCHEME 8 Preparation of amino-functional benzoxazine monomers using... - ResearchGate. [Link].

  • Tuzun, A. (2015). INTEGRATING PLANT OILS IN BENZOXAZINE CHEMISTRY. (Doctoral dissertation, University of the Basque Country).
  • Cimarelli, C., et al. (2005). A Facile Synthesis of 3,4‐Dialkyl‐3,4‐dihydro‐2H‐1,3‐benzoxazin‐2‐ones and Naphthoxazin‐2‐ones and Their Reactions with Organolithium and Grignard Reagents — Preparation of N‐[1‐(2′‐Hydroxyphenyl)alkyl]amides. European Journal of Organic Chemistry, 2005(10), 2059-2067.
  • Liu, Y., et al. (2004). Preparation and properties of novel benzoxazine and polybenzoxazine with maleimide groups. Journal of Polymer Science Part A: Polymer Chemistry, 42(23), 5954-5963.
  • Blevins, B. (2018). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. (Doctoral dissertation, The University of Southern Mississippi).
  • PrepChem. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. [Link].

  • Telli, A. H. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (Doctoral dissertation, Middle East Technical University).
  • Laskar, B., et al. (2022). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 14(15), 3027.

Sources

The Versatile Scaffold: Application of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds employed in this endeavor, the 3,4-dihydro-2H-benzo[b][1][2]oxazine core has emerged as a privileged structure. Its inherent conformational rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, makes it an ideal anchor for engaging the ATP-binding pocket of various kinases. This application note provides a detailed guide for researchers on the utilization of a key derivative, 3,4-dihydro-2H-benzo[b]oxazin-7-amine and its analogues, in the synthesis of potent kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway.

The Strategic Advantage of the Benzoxazine Moiety

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold offers several advantages in the design of kinase inhibitors. Its bicyclic nature provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with the target protein. The embedded amine functionality, particularly at the 7-position, serves as a versatile synthetic handle for introducing a wide array of pharmacophoric groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Furthermore, the oxazine ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common feature of many successful kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations in key components like PIK3CA, is a frequent event in a multitude of human cancers.[1] Consequently, the development of inhibitors targeting various nodes of this pathway is a major focus of anticancer drug discovery. The 3,4-dihydro-2H-benzo[b]oxazine scaffold has proven to be particularly effective in generating potent inhibitors of PI3K isoforms.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Benzoxazine Benzoxazine-based Inhibitor Benzoxazine->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzoxazine-based compounds.

Synthesis of Key Intermediates and Kinase Inhibitors

The synthesis of kinase inhibitors based on the 3,4-dihydro-2H-benzo[b]oxazine scaffold typically begins with the preparation of a key intermediate, such as 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one. This intermediate can then be elaborated through various coupling reactions to introduce the desired pharmacophoric fragments.

Protocol 1: Synthesis of 7-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one

This protocol describes the reduction of a nitro-substituted precursor to yield the key amine intermediate. The choice of a catalytic hydrogenation is a common and efficient method for this transformation due to its clean reaction profile and high yields.

Materials:

  • 7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Celite

  • Argon or Nitrogen source

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Inert Atmosphere: Under an argon atmosphere, add 10% Pd/C (5% w/w of the starting material) to a suspension of 7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one in methanol.

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and hydrogenate at 40 psi for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with THF.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Evaporate the solvent in vacuo to yield a solid residue.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., THF/Hexane) to obtain the purified 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.

Protocol 2: Synthesis of a PI3Kα Inhibitor via Amide Coupling

This protocol illustrates the coupling of the amine intermediate with a substituted pyrimidine carboxylic acid, a common fragment in many kinase inhibitors that often interacts with the hinge region of the kinase.

Synthesis_Workflow Start 7-Amino-2H-benzo[b][1,4] oxazin-3(4H)-one Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Reagent Substituted Pyrimidine Carboxylic Acid Reagent->Coupling Product Final PI3Kα Inhibitor Coupling->Product

Figure 2: General workflow for the synthesis of benzoxazine-based PI3K inhibitors.

Materials:

  • 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Substituted pyrimidine-5-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: To a solution of the substituted pyrimidine-5-carboxylic acid in DMF, add HATU and DIPEA. Stir the mixture at room temperature for 10 minutes.

  • Addition of Amine: Add a solution of 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one in DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with dichloromethane.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final kinase inhibitor.

Structure-Activity Relationship (SAR) and Biological Data

The derivatization of the 3,4-dihydro-2H-benzo[b]oxazine core allows for a systematic exploration of the structure-activity relationship. Studies have shown that modifications at various positions can significantly impact potency and selectivity against different PI3K isoforms.[4]

For instance, in a series of 2H-benzo[b][1][2]oxazine derivatives, the introduction of a morpholino group on the coupled pyrimidine ring was found to be beneficial for PI3Kα inhibitory activity. The following table summarizes the inhibitory activity of selected compounds.[1]

CompoundR GroupPI3Kα IC50 (nM)Antiproliferative Activity (HCT-116) IC50 (µM)
1 4-morpholinopyridin-3-yl1.80.25
2 6-morpholinopyridin-3-yl3.20.41
3 2-morpholinopyrimidin-5-yl0.90.18
4 2-(dimethylamino)pyrimidin-5-yl2.50.33

Data extracted from Dong, F. D., et al. (2018). Bioorganic & medicinal chemistry, 26(14), 3982-3991.[1]

These data indicate that the 2-morpholinopyrimidin-5-yl moiety (Compound 3) provides the most potent inhibition of PI3Kα and the highest antiproliferative activity in HCT-116 cells. Further studies have demonstrated that such compounds can effectively decrease the phosphorylation of Akt, a downstream effector of PI3K, in a dose-dependent manner, confirming their on-target activity within the cell.[1]

Conclusion

The 3,4-dihydro-2H-benzo[b]oxazin-7-amine scaffold and its analogues are valuable building blocks in the synthesis of kinase inhibitors. The straightforward and versatile chemistry of the amine handle allows for the exploration of a wide chemical space, leading to the identification of potent and selective inhibitors of key cancer targets such as PI3K. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and synthesize novel therapeutics based on this promising heterocyclic core.

References

  • Dong, F. D., Liu, D. D., Deng, C. L., Qin, X. C., Chen, K., Wang, J., ... & Ding, H. W. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & medicinal chemistry, 26(14), 3982-3991. [Link]

  • Perry, B., Alexander, R., Bennett, G., Buckley, G., Ceska, T., Crabbe, T., ... & Wright, S. (2008). Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1][2] oxazines. Bioorganic & medicinal chemistry letters, 18(16), 4700-4704. [Link]

Sources

Application Note & Protocols: The Strategic Use of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in CNS Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of effective therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely due to the stringent requirements for crossing the blood-brain barrier (BBB). A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are predisposed to bind to multiple biological targets and possess favorable pharmacokinetic properties.[1][2] The benzoxazine core is one such scaffold, appearing in numerous bioactive compounds.[3] This guide provides an in-depth technical overview of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, a versatile building block for the construction of CNS-focused compound libraries. We will explore its physicochemical rationale, provide detailed synthetic protocols for library diversification, and outline a strategic workflow for its application in CNS drug discovery programs.

The Privileged Scaffold Rationale: Why Benzoxazine for CNS?

The concept of privileged structures is a cornerstone of efficient drug discovery, providing a validated starting point for creating libraries with a higher probability of biological activity.[4][5] These scaffolds, like the benzoxazine framework, often possess inherent three-dimensional shapes and functionalities that facilitate interactions with diverse protein targets, including GPCRs and enzymes, which are prevalent in the CNS.[2]

The primary challenge in CNS drug design is achieving adequate brain exposure, which requires molecules to possess a specific combination of physicochemical properties to enable passive diffusion across the BBB.[6][7] These properties are often summarized by guidelines that differ from those for general oral drugs (e.g., Lipinski's Rule of 5).[8][9] Key parameters for successful CNS drugs typically include lower molecular weight (MW), reduced polar surface area (TPSA), and a limited number of hydrogen bond donors (HBD) and acceptors (HBA).[9][10][11]

The 3,4-Dihydro-2H-benzo[b]oxazin-7-amine scaffold is an exemplary starting point for a CNS-focused library for two primary reasons:

  • Favorable Physicochemical Profile: The core scaffold itself aligns remarkably well with the accepted property space for CNS drugs. Its rigid, bicyclic structure provides a defined three-dimensional vector for substituents while maintaining a low molecular weight and optimized polarity.

  • Synthetic Tractability: The presence of a primary aromatic amine at the 7-position serves as a versatile chemical handle. This allows for rapid and efficient diversification through a wide array of robust chemical reactions, enabling the exploration of extensive chemical space around the core.

Data Presentation: Physicochemical Properties of the Core Scaffold

The table below compares the calculated properties of the 3,4-Dihydro-2H-benzo[b]oxazin-7-amine scaffold against the median values observed for marketed CNS drugs. This comparison underscores its suitability as a foundational element for a CNS library.

Physicochemical Property3,4-Dihydro-2H-benzo[b]oxazin-7-amine (Calculated)Optimal Range / Median for Marketed CNS DrugsReference
Molecular Weight (MW) ~164.19 g/mol < 450 (Median: ~305 g/mol )[6][9]
cLogP ~1.1< 5 (Median: ~2.8)[6][9]
Topological Polar Surface Area (TPSA) 52.31 Ų< 70-90 Ų (Median: ~45 Ų)[6][9]
Hydrogen Bond Donors (HBD) 2 (ring NH, amino NH₂)≤ 3 (Median: 1)[6][9]
Hydrogen Bond Acceptors (HBA) 3 (ring O, ring N, amino N)≤ 7 (Median: ~4)[6]
Rotatable Bonds 0< 8[6]

Note: Properties are estimated for the 7-amino substituted scaffold based on the parent benzoxazine structure and standard fragment contributions.

Library Production: Synthetic Protocols for Scaffold Diversification

The strategic power of the 3,4-Dihydro-2H-benzo[b]oxazin-7-amine scaffold lies in the reactivity of its primary aromatic amine. This functional group allows for the straightforward introduction of a wide variety of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Below are two field-proven, robust protocols for diversifying this core.

Protocol 1: Parallel Amide Synthesis via N-Acylation

This protocol is fundamental for generating a diverse library of amides, which are common motifs in CNS drugs. The choice of a non-nucleophilic base is critical to prevent side reactions, and the use of an aprotic solvent ensures reagent stability.

Causality: Acylation introduces a hydrogen bond acceptor and can modulate the electronic properties and lipophilicity of the molecule. The R-group of the acyl chloride is chosen to explore different steric and electronic environments within the target's binding pocket.

Materials & Reagents:

  • 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

  • Diverse set of acyl chlorides or carboxylic acids

  • For carboxylic acids: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block

Step-by-Step Methodology:

  • Preparation: In each well of a 96-well plate, add a solution of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine (1.0 eq) in DCM.

  • Base Addition: Add DIPEA (2.0 eq) to each well and agitate briefly. The use of excess base ensures the neutralization of HCl generated during the reaction, driving it to completion.

  • Reagent Addition: Add a solution of the corresponding acyl chloride (1.1 eq) in DCM to each well. If starting from a carboxylic acid, pre-activate it with HATU (1.1 eq) and DIPEA in a separate plate before adding it to the amine solution.

  • Reaction: Seal the plate and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the contents to a larger vessel or use a liquid-liquid extraction manifold. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. This sequence removes unreacted acid chlorides, acidic byproducts, and residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude amides can be purified by preparative HPLC or flash chromatography to yield the final products.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

To perform a Suzuki coupling, the amine must first be converted to a halide (e.g., via a Sandmeyer reaction to install a bromide) or a triflate. This protocol assumes the availability of 7-bromo-3,4-dihydro-2H-benzo[b]oxazine, a common precursor.

Causality: This reaction creates a C(sp²)-C(sp²) bond, introducing a new aryl or heteroaryl moiety. This is a powerful method for extending the scaffold into new regions of chemical space, modulating properties like planarity and lipophilicity, and introducing new vectors for protein interaction.[12]

Materials & Reagents:

  • 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine

  • Diverse set of aryl/heteroaryl boronic acids or pinacol esters

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or similar Pd catalyst

  • 2M aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane or Toluene/Ethanol mixture

  • Nitrogen or Argon source (for inert atmosphere)

  • 96-well reaction block with reflux capability

Step-by-Step Methodology:

  • Inerting: Place 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (1.0 eq), the corresponding boronic acid (1.2 eq), and the palladium catalyst (0.05 eq) into each well of the reaction block.

  • Degassing: Seal the plate and purge with nitrogen or argon for 10-15 minutes. This is critical as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent/Base Addition: Add the degassed solvent (e.g., dioxane) and the degassed aqueous base (e.g., 2M Na₂CO₃, 2.0 eq) to each well via syringe.

  • Reaction: Heat the sealed reaction block to 80-100 °C and stir for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and brine. The aqueous layer can be back-extracted with ethyl acetate to maximize yield.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel or preparative HPLC.

Strategic Workflow for CNS Library Development

Executing a successful CNS drug discovery campaign requires more than just synthetic chemistry; it demands a logical, multi-stage workflow that integrates computational design, chemical synthesis, and biological screening.

Diagram: CNS Library Development Workflow

CNS_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening Cascade Scaffold Core Scaffold (3,4-Dihydro-2H- benzo[b]oxazin-7-amine) BuildingBlocks Select Diverse, CNS-Compliant Building Blocks Scaffold->BuildingBlocks VirtualLib In Silico Library Enumeration & Property Filtering (MW, cLogP, TPSA) BuildingBlocks->VirtualLib Computational Design Synthesis Parallel Synthesis (Protocols 1 & 2) VirtualLib->Synthesis Selection for Synthesis Purification QC & Purification (LC-MS, NMR) Synthesis->Purification PrimaryScreen Primary Screen (High-Throughput Binding Assay) Purification->PrimaryScreen Compound Library Plates DoseResponse Hit Confirmation & Dose-Response PrimaryScreen->DoseResponse Initial Hits SecondaryScreen Secondary Screen (Cell-Based Functional Assay) DoseResponse->SecondaryScreen Confirmed Hits TertiaryScreen Tertiary/ADME-Tox Screen (PAMPA-BBB, hERG, Microsomes) SecondaryScreen->TertiaryScreen Active Compounds Hit Validated Hit TertiaryScreen->Hit

Caption: Workflow from scaffold selection to validated hit.

Workflow Explanation:

  • Design & Synthesis Phase:

    • Building Block Selection: The process begins with the careful selection of reagents (e.g., acyl chlorides, boronic acids). These should not only be diverse but also adhere to CNS property guidelines to avoid significantly increasing the MW or TPSA of the final compounds.[13][]

    • In Silico Library Generation: Before synthesis, a virtual library is enumerated. Each potential product is analyzed computationally to filter out molecules predicted to have poor BBB penetration or other undesirable properties. This "fail-early, fail-cheap" approach conserves synthetic resources.

    • Synthesis & QC: The selected subset of the virtual library is then synthesized using the parallel chemistry protocols described above. Rigorous quality control via LC-MS is essential to confirm the identity and purity of each library member.

  • Screening Cascade Phase:

    • Primary Screen: The purified compound library is screened at a single high concentration against the biological target of interest (e.g., a receptor, enzyme, or ion channel).

    • Hit Confirmation: Compounds showing significant activity ("hits") are re-tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀).

    • Secondary Screen: Confirmed hits are advanced to more complex, physiologically relevant assays, such as cell-based functional assays, to verify their mechanism of action.

    • Tertiary/ADME-Tox Screen: The most promising compounds undergo a panel of early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicology) assays. For a CNS program, this must include an in vitro assessment of BBB permeability (e.g., a Parallel Artificial Membrane Permeability Assay, PAMPA) and screens for common liabilities like hERG channel inhibition (cardiotoxicity) and metabolic stability (microsomal stability assay).

Conclusion

The 3,4-Dihydro-2H-benzo[b]oxazin-7-amine scaffold represents a highly valuable starting point for the construction of CNS-focused drug discovery libraries. Its intrinsic physicochemical properties are well-suited for BBB penetration, and its synthetically tractable amino functionality allows for extensive and rapid diversification. By integrating computational design with robust, parallel synthesis protocols and a hierarchical screening cascade, research teams can leverage this privileged scaffold to efficiently navigate the complex chemical space of CNS therapeutics and increase the probability of identifying high-quality lead compounds.

References

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases.
  • OpenOChem Learn. Privileged Structures. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. PubMed. [Link]

  • Rankovic, Z., & Hargreaves, R. J. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry, 60(9), 3802-3811. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged structures: applications in drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Lee, J. W., & Kim, Y. C. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Combinatorial Science, 16(11), 591–599. [Link]

  • Ajay, A., Walters, W. P., & Murcko, M. A. (1999). Designing Libraries with CNS Activity. Journal of Medicinal Chemistry, 42(24), 4942–4951. [Link]

  • LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (Eds.). (2015).
  • Arena, B. C., et al. (2010). Benzoxazine derivatives and uses thereof.
  • Obafemi, C. A., et al. (2016). Synthesis and Antimicrobial Evaluation of New 3, 4-Dihydro-2H-Benzo- and Naphtho-1, 3-Oxazine Derivatives. RASĀYAN Journal of Chemistry, 9(2), 198-207.
  • Unuofin, J. O., et al. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 11, 42.
  • ResearchGate. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • Lesimple, P., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4473-4481.
  • ResearchGate. (2017). synthesis of 3,4-dihydro-2H-benzo[b][6][9]oxazine analogs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19386564, 3,4-dihydro-2H-benzo[b][6][9]oxazin-7-ol. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. [Link]

  • ResearchGate. (2022). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • ResearchGate. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. [Link]

  • Zhao, S. H., et al. (2007). 3,4-Dihydro-2H-benzo[6][9]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3504–3507. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Drug Discovery Today, 17(7-8), 310–324.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17760264, 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. [Link]

  • Miyake, A., et al. (1996). Structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060. [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • J&K Scientific. 3,4-Dihydro-2H-benzo[b][6][9]oxazine-7-carboxylic acid. [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges.
  • Chen, J., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29(30), 5036–5056. [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(5), 469-504.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 585096, 3,4-Dihydro-2H-1,4-benzoxazine. [Link]

  • ResearchGate. (2014). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • ResearchGate. (2018). Catalyst Free Synthesis of 2‐Aryl‐2 H ‐benzo[ b ][6][9]oxazines and 3‐Aryl‐2H ‐benzo[ b ][6][9]thiazin‐2‐ones: An Ultrasonication‐assisted Strategy. [Link]

  • Obafemi, C. A., et al. (2016). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. Asian Journal of Chemistry, 28(7), 1543-1549.

Sources

High-Throughput Screening Assays for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazine Scaffold

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities range from antimicrobial and anticancer effects to modulation of central nervous system targets.[1][2] The specific substitution at the 7-position with an amine group, creating 3,4-dihydro-2H-benzo[b]oxazin-7-amine derivatives, offers a versatile platform for further chemical exploration and the development of novel therapeutic agents. The diverse pharmacological profiles of related benzodiazine and benzoxazine structures, including kinase inhibition and receptor modulation, underscore the potential of this particular derivative class in modern drug discovery.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays to identify and characterize bioactive molecules based on the 3,4-dihydro-2H-benzo[b]oxazin-7-amine scaffold. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for two distinct and highly relevant HTS assays—a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay and an AlphaScreen®-based competitive binding assay for G-protein coupled receptors (GPCRs), exemplified by the serotonin 5-HT6 receptor.

Strategic Assay Selection: Aligning Technology with Biological Targets

The initial phase of any successful screening campaign is the selection of an appropriate assay technology that is both robust and biologically relevant to the putative targets of the chemical series. Given the known activities of structurally related compounds, we will focus on two prominent target classes: protein kinases and GPCRs.

  • Protein Kinases: These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The benzoxazine core has been identified in molecules with kinase inhibitory activity.[4] A TR-FRET based assay is an excellent choice for screening kinase inhibitors due to its homogeneous format, high sensitivity, and reduced interference from compound autofluorescence.[7][8]

  • 5-HT6 Receptors: As a member of the GPCR family, the 5-HT6 receptor is primarily expressed in the central nervous system and is a key target for cognitive disorders and Alzheimer's disease.[9] Notably, 3,4-dihydro-2H-benzo[6][8]oxazine derivatives have been successfully developed as potent 5-HT6 receptor antagonists.[5] The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a highly sensitive, bead-based proximity assay well-suited for studying receptor-ligand interactions in a high-throughput format.[10][11]

Application Protocol 1: TR-FRET Kinase Activity Assay

This protocol describes a universal method for screening a library of 3,4-dihydro-2H-benzo[b]oxazin-7-amine derivatives for their ability to inhibit the activity of a specific protein kinase. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore acts as the acceptor.

Principle of the TR-FRET Kinase Assay

The fundamental principle of this assay is the detection of kinase-mediated phosphorylation of a substrate peptide.[12] When the kinase is active, it transfers a phosphate group to the biotinylated peptide. The binding of the europium-labeled anti-phospho-antibody and the streptavidin-acceptor to the same peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal. The use of time-resolved fluorescence minimizes background interference.[13]

TR_FRET_Kinase_Assay cluster_0 Active Kinase cluster_1 Detection cluster_2 Inhibition Kinase Kinase Phosphorylated_Peptide Phosphorylated Biotin-Peptide Kinase->Phosphorylated_Peptide Phosphorylation ATP ATP ADP ADP Biotin-Peptide Biotin-Peptide Eu-Ab Eu-Antibody Phosphorylated_Peptide->Eu-Ab Binds SA-Acceptor SA-Acceptor Phosphorylated_Peptide->SA-Acceptor Binds Eu-Ab->SA-Acceptor FRET Inhibitor Benzoxazine Derivative Kinase_Inhibited Inactive Kinase Inhibitor->Kinase_Inhibited Binds No_FRET Low FRET Signal Kinase_Inhibited->No_FRET No Phosphorylation AlphaScreen_Assay cluster_0 Binding cluster_1 Detection cluster_2 Competition Receptor His-tagged 5-HT6 Receptor Complex Receptor-Ligand Complex Biotin-Ligand Biotinylated 5-HT6 Ligand Donor_Bead Streptavidin Donor Bead Complex->Donor_Bead Binds Acceptor_Bead Anti-His Acceptor Bead Complex->Acceptor_Bead Binds Donor_Bead->Acceptor_Bead Signal Competitor Benzoxazine Derivative Receptor_Bound Receptor-Competitor Complex Competitor->Receptor_Bound Binds No_Signal Low Alpha Signal Receptor_Bound->No_Signal No Ligand Binding

Sources

Application Notes and Protocols for the Purification and Analysis of Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Benzoxazines

Benzoxazines are a class of thermosetting phenolic resins that have garnered significant interest in the field of high-performance polymers. Their growing popularity stems from a unique combination of desirable properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high glass transition temperature (Tg).[1][2] The synthesis of benzoxazine monomers typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde.[3] The subsequent ring-opening polymerization of the oxazine ring, usually initiated by heat, results in a highly cross-linked polybenzoxazine network without the release of volatile by-products.[1][3] This curing mechanism is a key advantage over traditional phenolic and epoxy resins.

The versatility in the molecular design of benzoxazine monomers allows for the tailoring of properties to suit specific applications, ranging from aerospace composites and electronics to flame-retardant materials. However, to fully realize the potential of these materials, rigorous purification of the monomers and comprehensive analysis of both the monomers and the resulting polymers are paramount. Impurities in the monomer can significantly affect the polymerization kinetics and the final properties of the cured resin.[4] Therefore, robust analytical techniques are essential for quality control, reaction monitoring, and the fundamental understanding of structure-property relationships in benzoxazine systems.

This guide provides detailed application notes and protocols for the key analytical techniques used in the purification and characterization of benzoxazine compounds, designed for researchers, scientists, and professionals in drug development and materials science.

I. Purification of Benzoxazine Monomers

The purity of the benzoxazine monomer is a critical factor that influences its polymerization behavior and the ultimate performance of the polybenzoxazine.[4] The presence of unreacted starting materials, oligomers, or side-products can act as plasticizers, lowering the glass transition temperature, or they can interfere with the curing process. Column chromatography is a widely used and effective method for the purification of benzoxazine monomers.

A. Column Chromatography: A Step-by-Step Protocol

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For benzoxazine monomers, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used as the eluent.

Protocol: Purification of Benzoxazine Monomer using Column Chromatography

  • Slurry Preparation:

    • In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane). The consistency should be pourable but not too dilute.

    • Gently swirl the beaker to ensure the silica gel is fully wetted and to remove any trapped air bubbles.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer of sand on top of the cotton plug.

    • Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air pockets.

    • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the silica bed during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude benzoxazine monomer in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution:

    • Carefully add the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column. The polarity of the eluent can be adjusted to control the separation. A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.

    • Begin collecting fractions in test tubes or flasks.

    • Continuously monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate (see Section II.A for TLC protocol).

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify the fractions containing the pure benzoxazine monomer.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified benzoxazine monomer.

    • Confirm the purity of the final product using the analytical techniques described in the following sections.

II. Analytical Techniques for Benzoxazine Characterization

A suite of analytical techniques is employed to elucidate the structure of benzoxazine monomers, monitor the polymerization process, and characterize the thermal and mechanical properties of the resulting polybenzoxazines.

A. Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring

TLC is an indispensable tool for the rapid and qualitative monitoring of the progress of a chemical reaction, such as the synthesis of benzoxazine monomers. It allows for the quick assessment of the consumption of starting materials and the formation of the product.

Protocol: Monitoring Benzoxazine Synthesis by TLC

  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Dissolve small amounts of the starting materials (phenol and amine) and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using separate capillary tubes, spot the starting materials and the reaction mixture on the baseline of the TLC plate. It is also good practice to co-spot the starting material and the reaction mixture in one lane to aid in comparison.

  • Development:

    • Place a small amount of the chosen eluent (e.g., a mixture of hexane and ethyl acetate) into a developing chamber. A piece of filter paper can be placed in the chamber to ensure a saturated atmosphere.

    • Carefully place the TLC plate into the chamber, ensuring that the baseline with the spots is above the solvent level.

    • Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under a UV lamp. Benzoxazine and its precursors are often UV-active.

    • Alternatively, use a staining agent (e.g., iodine vapor or a permanganate stain) to visualize the spots.

  • Interpretation:

    • The disappearance of the starting material spots and the appearance of a new spot corresponding to the benzoxazine product indicate the progress of the reaction. The relative positions of the spots (Rf values) are dependent on the polarity of the compounds and the eluent system.

Table 1: Common TLC Eluent Systems for Benzoxazine Analysis

Polarity of BenzoxazineRecommended Eluent System (v/v)
Non-polar to Moderately PolarHexane / Ethyl Acetate (e.g., 9:1, 4:1, 1:1)
More PolarDichloromethane / Methanol (e.g., 9.5:0.5)
B. Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopic methods are fundamental for the structural elucidation and confirmation of benzoxazine monomers and for tracking the chemical changes that occur during polymerization.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the formation of the oxazine ring in the monomer and for monitoring its ring-opening polymerization.

Protocol: FTIR Analysis of Benzoxazine Monomers and Polymers

  • Sample Preparation:

    • Monomers (Solids): Mix a small amount of the solid sample with potassium bromide (KBr) and press it into a transparent pellet. Alternatively, perform an Attenuated Total Reflectance (ATR-FTIR) measurement directly on the solid sample.

    • Monomers (Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Polymerization Monitoring: Acquire spectra of the monomer at room temperature. Then, heat the sample to the desired polymerization temperature and acquire spectra at different time intervals to monitor the changes in the characteristic absorption bands.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Benzoxazine Monomer: Look for the characteristic absorption bands of the oxazine ring. Key peaks include:

      • ~1230 cm⁻¹ (asymmetric C-O-C stretching)[3]

      • ~1150 cm⁻¹ (C-N-C stretching)[3]

      • ~939 cm⁻¹ (out-of-plane bending of the benzene ring attached to the oxazine ring)[3]

      • ~1496 cm⁻¹ (trisubstituted benzene ring)[3]

    • Polymerization: The ring-opening polymerization can be monitored by the disappearance of the characteristic oxazine ring bands, particularly the one around 939 cm⁻¹.[5] The formation of phenolic hydroxyl groups in the polybenzoxazine is indicated by the appearance of a broad absorption band in the region of 3200-3500 cm⁻¹.

Table 2: Key FTIR Absorption Bands for Benzoxazine Analysis

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3200-3500O-H stretching (broad)Formation of phenolic hydroxyl groups (in polymer)
~1496C=C stretchingTrisubstituted benzene ring (in monomer)
~1230Asymmetric C-O-C stretchingOxazine ring
~1150C-N-C stretchingOxazine ring
~939C-H out-of-plane bendingBenzene ring attached to oxazine ring

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of benzoxazine monomers.

Protocol: NMR Analysis of Benzoxazine Monomers

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified benzoxazine monomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation:

    • ¹H NMR: The key proton signals for the oxazine ring are:

      • A singlet around 5.3-5.5 ppm, corresponding to the O-CH₂-N protons.[6]

      • A singlet around 4.5-4.7 ppm, corresponding to the Ar-CH₂-N protons.[6]

    • ¹³C NMR: The characteristic carbon signals for the oxazine ring are:

      • A signal around 78-82 ppm for the O-C H₂-N carbon.

      • A signal around 48-53 ppm for the Ar-C H₂-N carbon.

Table 3: Typical NMR Chemical Shifts for Benzoxazine Monomers (in CDCl₃)

NucleusChemical Shift (ppm)Assignment
¹H~5.3-5.5O-CH ₂-N
¹H~4.5-4.7Ar-CH ₂-N
¹³C~78-82O-C H₂-N
¹³C~48-53Ar-C H₂-N
C. Thermal Analysis: Probing Curing and Stability

Thermal analysis techniques are crucial for understanding the curing behavior of benzoxazine resins and the thermal stability of the resulting polymers.

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the curing temperature, enthalpy of polymerization, and the glass transition temperature (Tg) of polybenzoxazines.

Protocol: DSC Analysis of Benzoxazine Curing

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzoxazine monomer into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The temperature program should typically scan from room temperature to a temperature above the curing exotherm (e.g., 300 °C).

  • Data Interpretation:

    • Curing Exotherm: The ring-opening polymerization of benzoxazine is an exothermic process, which appears as a broad peak in the DSC thermogram. The onset temperature, peak temperature, and the area under the peak (enthalpy of polymerization) provide information about the curing process.

    • Glass Transition Temperature (Tg): After the initial heating scan to cure the monomer, a second heating scan is performed. The Tg of the polybenzoxazine appears as a step change in the baseline of the thermogram.

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition behavior of polybenzoxazines.

Protocol: TGA of Polybenzoxazines

  • Sample Preparation:

    • Place a small amount (5-10 mg) of the cured polybenzoxazine sample into a TGA pan (e.g., platinum or ceramic).

  • Data Acquisition:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The temperature program typically ranges from room temperature to 800 °C or higher.

  • Data Interpretation:

    • Decomposition Temperature: The temperature at which the polymer starts to lose weight is an indicator of its thermal stability. The temperature at 5% or 10% weight loss (T₅% and T₁₀%) is often reported.

    • Char Yield: The percentage of the initial mass remaining at a high temperature (e.g., 800 °C) in an inert atmosphere is the char yield. A high char yield is often associated with good flame retardancy.

Table 4: Key Parameters Obtained from Thermal Analysis

TechniqueParameterSignificance
DSCCuring Temperature (Onset, Peak)Temperature range of the polymerization reaction
DSCEnthalpy of Polymerization (ΔH)Heat released during curing
DSCGlass Transition Temperature (Tg)Temperature at which the polymer transitions from a glassy to a rubbery state
TGADecomposition Temperature (T₅%, T₁₀%)Onset of thermal degradation
TGAChar YieldAmount of residual material at high temperature, related to flame retardancy
D. Gel Permeation Chromatography (GPC): Determining Molecular Weight

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. It is the primary technique for determining the molecular weight and molecular weight distribution of soluble benzoxazine prepolymers or oligomers.

Protocol: GPC Analysis of Polybenzoxazine Prepolymers

  • Sample Preparation:

    • Dissolve a known concentration of the polybenzoxazine prepolymer in a suitable solvent (e.g., tetrahydrofuran, THF). The concentration is typically in the range of 1-5 mg/mL.

    • Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Instrumentation and Conditions:

    • Mobile Phase: A common mobile phase is THF.

    • Columns: A set of GPC columns with a range of pore sizes suitable for the expected molecular weight of the polymer.

    • Detector: A refractive index (RI) detector is commonly used.

    • Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene standards).

  • Data Acquisition:

    • Inject the filtered sample solution into the GPC system.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Data Analysis:

    • The retention time of the polymer is inversely proportional to its hydrodynamic volume (and thus, its molecular weight).

    • Using the calibration curve generated from the standards, the molecular weight distribution of the polybenzoxazine sample can be determined, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

III. Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for the purification and analysis of benzoxazine compounds.

Purification_Workflow cluster_Purification Benzoxazine Monomer Purification Crude Crude Benzoxazine Monomer Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_analysis Analyze Fractions by TLC Collect->TLC_analysis Combine Combine Pure Fractions TLC_analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Benzoxazine Monomer Evaporate->Pure

Caption: Workflow for the purification of benzoxazine monomers by column chromatography.

Analysis_Workflow cluster_Monomer Monomer Characterization cluster_Polymer Polymer Characterization Monomer Pure Benzoxazine Monomer FTIR_M FTIR Analysis (Oxazine Ring Confirmation) Monomer->FTIR_M NMR_M NMR Analysis (¹H & ¹³C Structural Confirmation) Monomer->NMR_M DSC_M DSC Analysis (Curing Profile) Monomer->DSC_M Polymer Cured Polybenzoxazine Monomer->Polymer Thermal Curing FTIR_P FTIR Analysis (Ring-Opening Confirmation) Polymer->FTIR_P DSC_P DSC Analysis (Tg Determination) Polymer->DSC_P TGA_P TGA Analysis (Thermal Stability) Polymer->TGA_P GPC_P GPC Analysis (Molecular Weight of Prepolymer) Polymer->GPC_P Prepolymer Analysis

Caption: Analytical workflow for the characterization of benzoxazine monomers and polymers.

IV. Conclusion: A Comprehensive Analytical Approach

The successful development and application of benzoxazine-based materials rely heavily on a thorough understanding of their chemistry, which is achieved through meticulous purification and comprehensive analysis. The protocols and application notes provided in this guide offer a systematic framework for researchers and scientists to characterize benzoxazine monomers and their resulting polymers. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, one can ensure the quality of the synthesized materials, monitor the curing process, and ultimately tailor the properties of polybenzoxazines for advanced applications. The integration of these analytical methods into the research and development workflow is crucial for advancing the science and technology of this promising class of thermosetting polymers.

V. References

  • Kim, H. J., & Ishida, H. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(23), 6565–6573. [Link]

  • Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

  • Rochester University. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Telli, A. (2021). Preparation and Characterization of Polybenzoxazine Involving Various Additives. Middle East Technical University. [Link]

  • Ohashi, S., et al. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 1053-1082). Elsevier. [Link]

  • Sudo, A., et al. (2019). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. Macromolecules, 52(19), 7256–7265. [Link]

  • Hathorne, B. (2012). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. The University of Southern Mississippi. [Link]

  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 253. [Link]

  • Takeichi, T., & Agag, T. (2010). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Polymer Journal, 42, 847–857. [Link]

  • Tietze, R., & Li, S. (2010). Development and Evaluation of Liquid Benzoxazine Resins. SAMPE 2010 Proceedings. [Link]

  • Abarro, G. J., et al. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Green Chemistry, 18(24), 6554-6565. [Link]

  • Çoban, Z. G., et al. (2022). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Polymers, 14(1), 164. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. [Link]

  • AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). [Link]

  • Lin, C.-H., et al. (2019). FTIR spectra of benzoxazine monomers. ResearchGate. [Link]

  • Ihegboro, G. O., & Oji, J. C. (2018). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 7(8). [Link]

  • Takeichi, T., & Agag, T. (2010). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. ResearchGate. [Link]

  • Huntsman. (n.d.). Development and Evaluation of Liquid Benzoxazine Resins. SAMPE. [Link]

  • Ohashi, S., et al. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]

  • Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. [Link]

  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 3,4-dihydro-2H-benzo[b]oxazin-7-amine, a crucial scaffold in medicinal chemistry and drug development. Recognizing the importance of this structural motif, we present a range of synthetic strategies, from classical direct alkylation to modern catalytic methods, including Buchwald-Hartwig amination and a borrowing hydrogen approach. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and reaction conditions. Our aim is to equip the reader with the necessary knowledge to successfully synthesize N-alkylated 3,4-dihydro-2H-benzo[b]oxazin-7-amine derivatives with high efficiency and purity.

Introduction

The 3,4-dihydro-2H-benzo[b]oxazine core is a privileged heterocyclic system found in a variety of biologically active molecules. The amino group at the 7-position offers a versatile handle for chemical modification, and its N-alkylation is a key step in the synthesis of numerous compounds with therapeutic potential. The introduction of various alkyl groups can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile.

This guide explores several robust methods for the N-alkylation of 3,4-dihydro-2H-benzo[b]oxazin-7-amine, providing detailed experimental protocols, mechanistic insights, and practical advice on purification and characterization.

Synthetic Strategies for N-Alkylation

The choice of N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. We will discuss three primary approaches:

  • Direct Alkylation with Alkyl Halides: A traditional and straightforward method involving the nucleophilic substitution of an alkyl halide by the amine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, particularly useful for the introduction of aryl or complex alkyl groups.

  • N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis: A greener and increasingly popular method that utilizes alcohols as alkylating agents, with water as the only byproduct.

Protocol 1: Direct Alkylation with Alkyl Halides

This method relies on the nucleophilic character of the amine to displace a halide from an alkyl halide. While conceptually simple, care must be taken to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium salts.[1] The use of a non-nucleophilic base is often crucial for success.

Causality Behind Experimental Choices
  • Solvent: Acetonitrile is a common choice due to its polar aprotic nature, which effectively solvates the reactants without interfering with the reaction.

  • Base: Hünig's base (N,N-diisopropylethylamine) is a sterically hindered, non-nucleophilic base. Its role is to quench the hydrohalic acid formed during the reaction without competing with the primary amine in attacking the alkyl halide.[1]

  • Temperature: Room temperature is often sufficient for reactive alkyl halides like iodides and bromides. For less reactive halides, gentle heating may be necessary.

Experimental Protocol
  • To a solution of 3,4-dihydro-2H-benzo[b]oxazin-7-amine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added Hünig's base (1.5 mmol).

  • The alkyl halide (1.1 mmol) is then added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The organic layer is separated, washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Reaction Workflow

G cluster_reactants cluster_product Pd0 Pd(0)L OA_complex Oxidative Addition Complex Pd0->OA_complex Ar-X Amine_adduct Amine Adduct OA_complex->Amine_adduct R-NH2 Amido_complex Amido Complex Amine_adduct->Amido_complex -HX (Base) Amido_complex->Pd0 Reductive Elimination Product N-Aryl Product (Ar-NHR) Amido_complex->Product ArX Aryl Halide (Ar-X) Amine 3,4-Dihydro-2H-benzo[b]oxazin-7-amine (R-NH2) G Catalyst [Ru]-H Aldehyde R'CHO Catalyst->Aldehyde Alcohol R'CH2OH Alcohol->Catalyst Dehydrogenation Imine R-N=CHR' Aldehyde->Imine + R-NH2 - H2O Amine R-NH2 Product R-NH-CH2R' Imine->Product Hydrogenation ([Ru]-H)

Sources

Development of Novel Antimicrobial Agents from 3,4-Dihydro-2H-benzo[b]oxazin-7-amine: Application Notes and Protocols

Development of Novel Antimicrobial Agents from 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine: Application Notes and Protocols

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutics. One such promising scaffold is the benzoxazine ring system. Compounds bearing the 3,4-dihydro-2H-benzo[b][1][2]oxazine moiety have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and, most notably, antimicrobial properties.[3][4][5] The structural versatility of the benzoxazine core allows for extensive modification at multiple sites, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[6]

This guide focuses on 3,4-Dihydro-2H-benzo[b]oxazin-7-amine as a key starting material for the development of novel antimicrobial agents. The presence of the amine group at the 7-position provides a crucial handle for synthetic elaboration, allowing for the introduction of various functional groups to modulate the compound's antimicrobial potency and spectrum. These application notes provide a comprehensive framework for the synthesis of derivatives from this core structure and detailed protocols for their subsequent evaluation as potential antimicrobial drug candidates. The methodologies outlined herein are grounded in established principles of medicinal chemistry and microbiology, providing a robust starting point for research and development in this critical area.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives is most commonly achieved through a Mannich-type condensation reaction.[7] This versatile, one-pot reaction involves a phenol, a primary amine, and formaldehyde, making it an efficient method for generating the benzoxazine ring system.[8]

Proposed Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

Reaction Scheme:

Protocol 1: Synthesis of a Representative 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine Derivative

  • Materials:

    • 3-Aminophenol

    • Primary amine (e.g., methylamine, 40% in water)

    • Paraformaldehyde

    • 1,4-Dioxane (or other suitable solvent)

    • Sodium sulfate (anhydrous)

    • Ethyl acetate

    • Hexane

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in 1,4-dioxane.

    • To this solution, add the primary amine (1 equivalent).

    • Add paraformaldehyde (2 equivalents) to the reaction mixture.

    • Fit the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Synthesis: The Mannich reaction proceeds via the formation of an iminium ion from the primary amine and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring. The subsequent intramolecular cyclization and dehydration yield the benzoxazine ring. The use of an aminophenol as the starting material directly incorporates the desired amine functionality onto the final scaffold.

Workflow for Synthesis and Derivatization

Gcluster_synthesisSynthesis of Core Scaffoldcluster_derivatizationDerivatizationAStarting Materials(3-Aminophenol, Primary Amine, Formaldehyde)BMannich Condensation ReactionA->BCPurification(Column Chromatography)B->CDCharacterization(NMR, MS)C->DECore Scaffold(3,4-Dihydro-2H-benzo[b]oxazin-7-amine)D->EProceed to DerivatizationFAcylation / Sulfonylation / Alkylationof the 7-amino groupE->FGLibrary of DerivativesF->GHPurification & CharacterizationG->H

Caption: Workflow for the synthesis of the core scaffold and subsequent derivatization.

Part 2: Protocols for Antimicrobial Evaluation

Once a library of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is necessary. The following protocols describe standardized methods for determining the potency and potential mechanism of action of these novel compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1][2] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Materials:

    • Synthesized benzoxazine derivatives

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

    • Sterile 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Sterile saline (0.85%)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator (35 ± 2°C)

  • Procedure:

    • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of each benzoxazine derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Inoculum Preparation:

      • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

      • Suspend the colonies in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[1]

      • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

    • Plate Setup and Serial Dilution:

      • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

      • Add 50 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first well of a row.

      • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

    • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well.

    • Controls:

      • Growth Control: A well containing CAMHB and the bacterial inoculum, but no antimicrobial agent.

      • Sterility Control: A well containing only CAMHB.

    • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

    • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2] This can be determined by visual inspection or by using a microplate reader to measure turbidity.

Troubleshooting Common MIC Assay Issues:

  • Inconsistent Results: Ensure precise inoculum standardization, consistent media preparation, and accurate pipetting.[12][13]

  • Trailing Effect: Faint growth observed over a range of concentrations. The MIC should be read as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the growth control.[14]

Data Presentation: MIC Values
DerivativeS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Compound 1416
Compound 2232
Compound 3>64>64
Ciprofloxacin0.250.015

Part 3: Elucidating the Mechanism of Action

Identifying the cellular target of a novel antimicrobial agent is a critical step in its development. The following protocols describe assays to investigate two common mechanisms of antimicrobial action: disruption of bacterial membrane integrity and inhibition of DNA gyrase.

Protocol 3: Bacterial Membrane Permeability Assay using Propidium Iodide

This assay utilizes the fluorescent dye propidium iodide (PI), which is unable to cross the membrane of live cells. If a compound damages the bacterial membrane, PI can enter the cell and intercalate with DNA, resulting in a significant increase in fluorescence.[15][16]

  • Materials:

    • Bacterial culture in mid-logarithmic growth phase

    • Phosphate-buffered saline (PBS)

    • Propidium iodide (PI) stock solution (1 mM in water)

    • Benzoxazine derivatives

    • 96-well black, clear-bottom microtiter plate

    • Fluorescence microplate reader

  • Procedure:

    • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.

    • Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Compound Addition: Add 50 µL of the benzoxazine derivatives at various concentrations (typically 2x the final desired concentration) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no compound).

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • PI Staining: Add 5 µL of PI stock solution to each well for a final concentration of approximately 50 µg/mL.[17]

    • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[15]

Interpretation of Results: A significant, dose-dependent increase in fluorescence in the presence of a benzoxazine derivative indicates that the compound disrupts bacterial membrane integrity.[18]

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics.[19] This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[20]

  • Materials:

    • Purified E. coli DNA gyrase (subunits A and B)

    • Relaxed circular plasmid DNA (e.g., pBR322)

    • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)[20]

    • Benzoxazine derivatives

    • Agarose

    • Tris-acetate-EDTA (TAE) buffer

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis system and imaging equipment

  • Procedure:

    • Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures containing the assay buffer, relaxed plasmid DNA, and the benzoxazine derivative at various concentrations.

    • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.

    • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

    • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

    • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer.

    • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing compound concentration.[21]

Workflow for Mechanism of Action Studies:

Gcluster_membraneMembrane Permeability Assaycluster_gyraseDNA Gyrase Inhibition AssayAActive Benzoxazine Derivative(from MIC testing)BIncubate Bacteria with CompoundA->BFIncubate Relaxed DNA, Gyrase,and CompoundA->FCAdd Propidium Iodide (PI)B->CDMeasure FluorescenceC->DEIncreased Fluorescence?(Yes/No)D->EJConclusion:Disrupts Membrane IntegrityE->JYesGAgarose Gel ElectrophoresisF->GHVisualize DNA BandsG->HIInhibition of Supercoiling?(Yes/No)H->IKConclusion:Inhibits DNA GyraseI->KYes

Caption: Decision-making workflow for investigating the mechanism of action.

Conclusion

The 3,4-dihydro-2H-benzo[b][1][2]oxazin-7-amine scaffold represents a versatile and promising starting point for the discovery of novel antimicrobial agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization at the 7-amino position, provides a rich chemical space for exploration. The detailed protocols provided in these application notes offer a robust framework for synthesizing a library of derivatives and systematically evaluating their antimicrobial efficacy and mechanism of action. By employing these standardized methodologies, researchers can confidently advance their drug discovery programs and contribute to the critical effort of combating antimicrobial resistance.

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [Link]

  • Broth Microdilution | MI - Microbiology. Microbiology International. [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. National Center for Biotechnology Information. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Membrane permeability assay. The fluorescence intensity (a) and image... ResearchGate. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • MIC Determination. EUCAST. [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. National Center for Biotechnology Information. [Link]

  • Detailed description of the types of analysis available in AMRcloud. AMRcloud. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Academica. [Link]

  • Antibiotics: Visualizing Design. CSE 512 Data Visualization | Assignment… | by Chase Wu | Show Me The Data: DataVis. Medium. [Link]

  • Antibiotic-Visualization. Avery. [Link]

  • Gel-based E. coli gyrase supercoiling assay. ProFoldin. [Link]

  • (PDF) Three-Component Mannich Couplings En Route to Substituted Aminophenol and Benzoxazine Derivatives. ResearchGate. [Link]

  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? ResearchGate. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • (PDF) Propidium iodide staining underestimates viability of adherent bacterial cells. ResearchGate. [Link]

  • High-throughput assays for DNA gyrase and other topoisomerases. National Center for Biotechnology Information. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. PrepChem.com. [Link]

  • Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. ResearchGate. [Link]

  • Flow chart of future rapid antimicrobial susceptibility tests for... ResearchGate. [Link]

  • How to assess bacterial permeability? ResearchGate. [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. National Center for Biotechnology Information. [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. National Center for Biotechnology Information. [Link]

  • Effect of phenol on the synthesis of benzoxazine. ResearchGate. [Link]

  • Membrane integrity assays by measuring propidium iodide (PI) uptake.... ResearchGate. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. National Center for Biotechnology Information. [Link]

  • Process flow diagram for identification and antimicrobial... ResearchGate. [Link]

  • Flow chart for identification and antimicrobial susceptibility testing of organisms obtained directly from positive blood culture bottles. ResearchGate. [Link]

Application Notes & Protocols: Investigating the Anti-inflammatory Properties of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for investigating the anti-inflammatory properties of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine analogs. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1] This guide details the molecular rationale for targeting key inflammatory pathways with these analogs and provides detailed, field-proven protocols for their in-vitro characterization. We will focus on assays to evaluate the inhibition of pro-inflammatory cytokine production, the modulation of key enzymatic targets such as cyclooxygenase (COX) and lipoxygenase (LOX), and the dissection of underlying signaling mechanisms involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Introduction: The Therapeutic Potential of Benzoxazine Analogs in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3] The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Consequently, the NF-κB signaling pathway is a prime target for novel anti-inflammatory therapeutics.[5] Similarly, the MAPK signaling cascades are centrally involved in mediating cellular responses to inflammatory stimuli.[6]

The 3,4-Dihydro-2H-benzo[b]oxazin-7-amine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Analogs of this heterocyclic system have been shown to possess diverse pharmacological activities.[7] This guide provides the experimental framework to systematically evaluate the anti-inflammatory potential of novel analogs derived from this core structure.

Mechanistic Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory activity of small molecules can be mediated through various mechanisms. For the 3,4-Dihydro-2H-benzo[b]oxazin-7-amine series, we hypothesize a multi-targeted mechanism of action focusing on the inhibition of pro-inflammatory mediator production and the modulation of upstream signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

A key indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of these cytokines in macrophages.[8] Therefore, a primary screening assay will involve the quantification of these cytokines in LPS-stimulated macrophages treated with the test compounds.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[2] 5-Lipoxygenase (5-LOX) is another key enzyme in the inflammatory cascade, producing pro-inflammatory leukotrienes.[9] Dual inhibition of COX-2 and 5-LOX is an attractive strategy for developing anti-inflammatory agents with an improved safety profile.[10]

Interrogation of NF-κB and MAPK Signaling Pathways

To delve deeper into the molecular mechanism, it is crucial to investigate the effect of the benzoxazine analogs on the NF-κB and MAPK signaling pathways. Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, leading to the nuclear translocation of the p65 subunit and transcriptional activation of pro-inflammatory genes.[4][11] The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli, leading to the production of inflammatory mediators.[6] Inhibition of the phosphorylation of key proteins in these pathways, such as p65 and p38, provides direct evidence of the compound's mechanism of action.[11]

Signaling Pathway Overview

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Cascade (p38) TLR4->MAPK_pathway activates IKK IKK Complex TLR4->IKK activates NFkB_nuc NF-κB (p65/p50) MAPK_pathway->NFkB_nuc activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc translocates Benzoxazine Benzoxazine Analog Benzoxazine->MAPK_pathway inhibits Benzoxazine->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines transcribes

Caption: Proposed mechanism of anti-inflammatory action of benzoxazine analogs.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the anti-inflammatory properties of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine analogs.

In-vitro Anti-inflammatory Activity Screening

3.1.1. Cell Culture

Murine macrophage cell line RAW 264.7 is a well-established model for in-vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

3.1.2. Cytotoxicity Assay (MTT Assay)

Prior to evaluating anti-inflammatory activity, it is essential to determine the non-toxic concentration range of the test compounds.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 3,4-Dihydro-2H-benzo[b]oxazin-7-amine analogs (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Select non-toxic concentrations for subsequent experiments.

3.1.3. Measurement of Nitric Oxide (NO) Production

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to quantify NO concentration.

3.1.4. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with test compounds for 1 hour.

  • Induce inflammation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Enzymatic Inhibition Assays

3.2.1. COX-2 Inhibition Assay

A commercially available COX-2 inhibitor screening kit can be used for this assay. The principle involves the colorimetric or fluorometric detection of prostaglandins produced by the COX-2 enzyme.

  • Prepare the assay buffer, enzyme, heme, and arachidonic acid substrate as per the kit's instructions.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction after a defined period (e.g., 2 minutes) by adding a stop solution (e.g., saturated stannous chloride).

  • Develop the colorimetric or fluorometric signal according to the kit's protocol.

  • Measure the absorbance or fluorescence and calculate the percentage of COX-2 inhibition. Determine the IC50 value for each active compound.

3.2.2. 5-LOX Inhibition Assay

Similar to the COX-2 assay, commercially available kits are recommended for screening 5-LOX inhibitors. The assay typically measures the formation of leukotrienes.

  • Prepare the assay components, including the 5-LOX enzyme and substrate (e.g., arachidonic acid), as described in the kit's manual.

  • Incubate the 5-LOX enzyme with the test compounds at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate.

  • After a set incubation time, stop the reaction.

  • Measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Calculate the percentage of 5-LOX inhibition and determine the IC50 values.

Western Blot Analysis for Signaling Pathway Interrogation

3.3.1. Cell Lysis and Protein Quantification

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for p-p38 and 60 minutes for nuclear p65).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3.3.2. SDS-PAGE and Immunoblotting

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-NF-κB p65 (Ser536)

    • Total NF-κB p65

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 In-vitro Anti-inflammatory Assays cluster_2 Enzymatic Assays cluster_3 Mechanism of Action A Synthesized Benzoxazine Analogs B Cytotoxicity Assay (MTT) A->B C Determine Non-toxic Concentrations B->C D LPS-stimulated RAW 264.7 Macrophages C->D G COX-2 Inhibition Assay C->G H 5-LOX Inhibition Assay C->H E NO Production (Griess Assay) D->E F Cytokine Quantification (ELISA for TNF-α, IL-6) D->F J Western Blot Analysis D->J I Determine IC50 Values G->I H->I K NF-κB Pathway (p-p65, total p65) J->K L MAPK Pathway (p-p38, total p38) J->L

Caption: A stepwise workflow for investigating the anti-inflammatory properties of benzoxazine analogs.

Data Presentation and Interpretation

For a clear presentation and comparison of the anti-inflammatory activity of the synthesized analogs, the following table format is recommended.

Compound IDCytotoxicity (IC50, µM)NO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)
Analog 1>10015.2 ± 1.812.5 ± 1.118.9 ± 2.38.7 ± 0.925.4 ± 3.1
Analog 2>10022.8 ± 2.519.3 ± 2.025.1 ± 2.815.3 ± 1.638.2 ± 4.0
.....................
ControlN/AN/AN/AN/Ae.g., Celecoxibe.g., Zileuton

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A significant reduction in the production of NO, TNF-α, and IL-6 at non-toxic concentrations indicates potent anti-inflammatory activity. Low IC50 values in the COX-2 and 5-LOX inhibition assays suggest direct enzymatic inhibition. A decrease in the ratio of phosphorylated to total p65 and p38 in the Western blot analysis provides strong evidence for the inhibition of the NF-κB and MAPK signaling pathways, respectively.

Conclusion

This application note provides a robust framework for the systematic investigation of the anti-inflammatory properties of novel 3,4-Dihydro-2H-benzo[b]oxazin-7-amine analogs. By following these protocols, researchers can effectively screen compounds, quantify their anti-inflammatory efficacy, and elucidate their underlying mechanisms of action. This comprehensive approach will facilitate the identification of promising lead candidates for further development as next-generation anti-inflammatory therapeutics.

References

  • Alper-Hayta, S., Akı-Şener, E., Tekiner-Gülbaş, B., Yıldız, I., Temiz-Arpacı, Ö., Yalçın, I., & Altanlar, N. (2006). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. European journal of medicinal chemistry, 41(12), 1398-1404.
  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
  • El-Din, A. S. S. (2021). 3, 4-Dihydro-2H-1, 3-benzoxazines and their oxo-derivatives-Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
  • Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products. Medicinal research reviews, 29(5), 767-820.
  • Hussain, T., Siddiqui, H., & Fareed, S. (2020). Synthesis and anti-inflammatory activity evaluation of benzoxazole derivatives as new myeloid differentiation protein 2 inhibitors. Helvetica Chimica Acta, 103(6), e2000067.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6.
  • Mymoona, A. P., & Nizar, M. (2014). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 25-34.
  • Ono, K., & Han, J. (2000). The p38 signal transduction pathway: activation and function. Cellular signalling, 12(1), 1-13.
  • Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-κB and IKK function. Nature reviews Molecular cell biology, 8(1), 49-62.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320-344.
  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558.
  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-3 (COX-3): filling in the gaps toward a COX continuum?. Proceedings of the National Academy of Sciences, 99(21), 13371-13373.
  • Yuan, R., Chen, Y., Chen, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1, 4-benzoxazin-3 (4H)-one derivatives modified with 1, 2, 3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1140059.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 3,4-Dihydro-2H-benzo[b]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3,4-Dihydro-2H-benzo[b]oxazines in Modern Drug Discovery

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1][2] The inherent structural rigidity and defined three-dimensional arrangement of substituents make this core particularly attractive for designing molecules that can selectively interact with biological targets. The introduction of chirality into this framework further expands the accessible chemical space, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties, underscoring the critical importance of enantioselective synthesis in modern drug development.[3]

Chiral 3,4-dihydro-2H-benzo[b]oxazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, anthelmintic, and antimycobacterial properties.[4][5] A notable example is the (S)-enantiomer of 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][6][7]oxazine, a key precursor in the synthesis of the potent broad-spectrum antimicrobial agent, Levofloxacin.[8] The growing interest in these molecules has spurred the development of novel and efficient synthetic strategies to access them in an enantiomerically pure form.[9] This application note provides an in-depth guide to the most prominent and effective methodologies for the enantioselective synthesis of these valuable compounds, with a focus on practical, field-proven protocols for researchers in medicinal chemistry and drug development.

Key Methodologies for Enantioselective Synthesis

The asymmetric synthesis of 3,4-dihydro-2H-benzo[b]oxazines has been successfully achieved through several catalytic approaches. The choice of methodology often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we delve into three of the most powerful and widely adopted strategies: Chiral Phosphoric Acid (CPA) organocatalysis, transition metal catalysis, and chemoenzymatic synthesis.

Chiral Phosphoric Acid (CPA) Catalysis: A Versatile and Powerful Tool

Chiral phosphoric acids, derived from BINOL and related axially chiral scaffolds, have emerged as exceptionally versatile organocatalysts for a multitude of asymmetric transformations.[10] Their utility in the synthesis of chiral benzoxazines stems from their unique bifunctional nature; the Brønsted acidic proton can activate electrophiles, while the phosphoryl oxygen acts as a Lewis base to organize and activate nucleophiles within a well-defined chiral microenvironment.[10] This dual activation mode enables high levels of stereocontrol in various reaction types.

One elegant application of CPA catalysis is the enantioselective desymmetrization of prochiral oxetanes to furnish chiral 2H-1,4-benzoxazines.[7] The proposed mechanism, depicted below, involves the activation of the oxetane by the chiral phosphoric acid, followed by a nucleophilic attack from the aminophenol. The chiral catalyst orchestrates the approach of the nucleophile, leading to a preferred stereochemical outcome.

CPA_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_transition_state Transition State cluster_products Products Prochiral_Oxetane Prochiral Oxetane TS Ternary Complex (CPA-Oxetane-Aminophenol) Prochiral_Oxetane->TS Coordination Aminophenol o-Aminophenol Aminophenol->TS Nucleophilic Attack CPA Chiral Phosphoric Acid (CPA) CPA->TS Activation & Chirality Transfer Chiral_Benzoxazine Chiral 3,4-Dihydro- 2H-benzo[b]oxazine TS->Chiral_Benzoxazine Ring Opening & Cyclization

Figure 1: Proposed mechanism for CPA-catalyzed enantioselective desymmetrization.

This protocol is adapted from a procedure for the enantioselective desymmetrization of prochiral oxetanes.[7]

Materials:

  • Substituted o-aminophenol (1.0 equiv)

  • Prochiral 3,3-disubstituted oxetane (1.2 equiv)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)

  • Toluene (0.1 M)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the substituted o-aminophenol, (R)-TRIP, and activated 4 Å molecular sieves.

  • Add dry toluene via syringe and stir the mixture at room temperature for 10 minutes.

  • Add the prochiral oxetane dropwise to the stirred solution.

  • Seal the tube and stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 3,4-dihydro-2H-benzo[b]oxazine derivative.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Troubleshooting:

  • Low Conversion: Increase catalyst loading to 10 mol%, increase the reaction temperature, or extend the reaction time. Ensure all reagents and solvents are scrupulously dry.

  • Low Enantioselectivity: Screen different CPA catalysts with varying steric bulk at the 3,3'-positions.[11] Lowering the reaction temperature may also improve enantioselectivity.

  • Side Product Formation: Ensure slow addition of the oxetane. The use of molecular sieves is crucial to prevent water-mediated side reactions.

Transition Metal Catalysis: Precision and High Efficiency

Transition metal catalysis, particularly with palladium and rhodium, offers highly efficient and selective routes to chiral benzoxazines.[7][12] These methods often involve intramolecular cyclization reactions where the chiral ligand bound to the metal center dictates the stereochemical outcome.

A powerful strategy involves a palladium-catalyzed tandem reaction of vinyl methylene cyclic carbonates with o-aminophenols.[7] This approach, often in combination with an organocatalyst, allows for the construction of the benzoxazine core with good yield and enantioselectivity.

Pd_Catalysis_Workflow Start Starting Materials: Vinyl Methylene Cyclic Carbonate + o-Aminophenol Step1 Pd(0) Catalysis + Chiral Ligand (e.g., WingPhos) Start->Step1 Intermediate π-allyl Pd Complex Intermediate Step1->Intermediate Step2 Allylic Amination (N-attack) Intermediate->Step2 Step3 Oxa-Michael Addition (O-attack) Step2->Step3 Product Chiral 3,4-Dihydro- 2H-benzo[b]oxazine Step3->Product

Figure 2: Workflow for Pd-catalyzed tandem synthesis of benzoxazines.

This protocol is based on the enantioselective ring contraction of 5,6-dihydro-2H-benzo[b][6][7]oxazocines.[13]

Materials:

  • 5,6-Dihydro-2H-benzo[b][6][7]oxazocine substrate (1.0 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • Chiral ligand (e.g., (R)-BINAP) (5.5 mol%)

  • Benzoic acid (1.2 equiv)

  • 1,4-Dioxane (0.1 M)

Procedure:

  • In a glovebox, add [Pd(allyl)Cl]₂ and the chiral ligand to a flame-dried Schlenk tube.

  • Add dry 1,4-dioxane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate vial, dissolve the oxazocine substrate and benzoic acid in 1,4-dioxane.

  • Transfer the substrate solution to the catalyst mixture via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the chiral 3,4-dihydro-2H-benzo[b]oxazine.

  • Determine the enantiomeric excess using chiral HPLC.

Troubleshooting:

  • Poor Regioselectivity: This specific ring-contraction method is reported to yield single regioisomers.[13] If mixtures are observed, re-optimization of the ligand and acidic additive may be necessary.

  • Racemization: Ensure the reaction is not overheated or run for an excessively long time. The presence of a strong acid or base could potentially cause racemization of the product.

Chemoenzymatic Synthesis: Leveraging Nature's Catalysts

Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiopure compounds. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For benzoxazine synthesis, alcohol dehydrogenases (ADHs) and imine reductases (IREDs) have proven particularly effective.[8][14]

A common chemoenzymatic strategy involves the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol, which is then cyclized to form the benzoxazine ring. Alcohol dehydrogenases, using a cofactor like NADPH, deliver a hydride to one face of the ketone, leading to a single enantiomer of the alcohol.[8]

Chemoenzymatic_Workflow Start 1-(2-nitrophenoxy)propan-2-one (Prochiral Ketone) Step1 Bioreduction with ADH (e.g., from Rhodococcus ruber) + Cofactor (NADPH) Start->Step1 Intermediate1 Enantiopure (S)-Alcohol Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 Chiral Amino Alcohol Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product (S)-3-methyl-3,4-dihydro- 2H-benzo[b][1,4]oxazine Step3->Product

Figure 3: Chemoenzymatic route to a chiral benzoxazine derivative.

This protocol is a conceptual representation based on described chemoenzymatic strategies.[8]

Part A: Bioreduction

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the alcohol dehydrogenase (e.g., ADH-A from Rhodococcus ruber).

  • Add the cofactor (NADPH or NADH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Dissolve the prochiral ketone substrate [e.g., 1-(2-nitrophenoxy)propan-2-one] in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffered enzyme solution.

  • Gently stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the conversion by GC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to obtain the chiral alcohol.

Part B: Chemical Transformations

  • Dissolve the chiral alcohol from Part A in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst for nitro group reduction (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting amino alcohol may cyclize spontaneously or upon gentle heating.

  • Purify the final product by column chromatography if necessary.

Troubleshooting:

  • Low Enzyme Activity: Ensure the buffer pH and temperature are optimal for the specific enzyme used. Check the activity of the enzyme and the cofactor regeneration system.

  • Incomplete Nitro Reduction: Ensure the catalyst is active and the system is properly flushed with hydrogen. In some cases, alternative reducing agents like SnCl₂ or Fe/HCl may be required.

Data Summary: Comparison of Catalytic Systems

The following table summarizes representative results for the different enantioselective methods, highlighting their effectiveness.

Methodology Catalyst / Enzyme Substrate Type Yield (%) ee (%) Reference
CPA Catalysis(R)-TRIPProchiral Oxetaneup to 98up to 98[7]
CPA CatalysisChiral Phosphoric Acid2-Amido Benzyl Alcohols (Kinetic Resolution)-up to 94 (s-factor)[6]
Palladium CatalysisPd(0) / WingPhosVinyl Methylene Cyclic Carbonateup to 99up to 98[7]
Palladium Catalysis[Pd(allyl)Cl]₂ / (R)-BINAPDihydro-benzo[b][6][7]oxazocineup to 93up to 96[13]
Rhodium CatalysisTethered Cp*Rh(III)-diamine3-Substituted 2H-1,4-benzoxazinesHighup to 99[12]
ChemoenzymaticADH from Rhodococcus ruber1-(2-nitrophenoxy)propan-2-oneHigh>99[8]
ChemoenzymaticImine Reductase2H-1,4-benzoxazines-up to 99[14]

Conclusion

The enantioselective synthesis of chiral 3,4-dihydro-2H-benzo[b]oxazine derivatives is a rapidly evolving field with significant implications for drug discovery and development. This guide has outlined several powerful and reliable strategies, including chiral phosphoric acid organocatalysis, transition metal catalysis, and chemoenzymatic methods. Each approach offers distinct advantages in terms of substrate scope, operational simplicity, and scalability. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently access these valuable chiral building blocks for the synthesis of next-generation therapeutics. The continued development of novel catalysts and synthetic methodologies will undoubtedly facilitate even more efficient and versatile routes to this important class of heterocyclic compounds.

References

  • Title: Chiral Phosphoric Acid-Catalyzed Kinetic Resolution of 2-Amido Benzyl Alcohols: Asymmetric Synthesis of 4H-3,1-Benzoxazines. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Source: ResearchGate URL: [Link]

  • Title: Metal‐Catalyzed Cyclization: Synthesis of (Benzo)morpholines and (Benzo)[6][7]dihydrooxazines. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Source: Organic Chemistry Portal URL: [Link]

  • Title: Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution. Source: ACS Publications URL: [Link]

  • Title: Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. Source: PubMed URL: [Link]

  • Title: Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. Source: ACS Publications URL: [Link]

  • Title: Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][6][7]oxazine as new scaffolds for potential bioactive compounds. Source: ResearchGate URL: [Link]

  • Title: Pd(II)-Catalyzed Enantioselective Ring-Contraction for the Construction of 1,4-Benzoxazines. Source: ACS Publications URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Source: NIH URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Source: Rasayan J. Chem. URL: [Link]

  • Title: General and versatile synthesis of highly recyclable chiral phosphoric acid organocatalysts. Source: Royal Society of Chemistry URL: [Link]

  • Title: ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Source: ResearchGate URL: [Link]

  • Title: One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][6][7]oxazine Analogues. Source: ACS Publications URL: [Link]

  • Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. Source: ResearchGate URL: [Link]

  • Title: BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Source: International Journal of Pharma Sciences and Research URL: [Link]

  • Title: Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. Source: ACS Publications URL: [Link]

  • Title: Enantioselective synthesis of benzofurans and benzoxazines via an olefin cross-metathesis–intramolecular oxo-Michael reaction. Source: Royal Society of Chemistry URL: [Link]

  • Title: Chemistry of Biologically Active Chiral Oxazine Derivatives. Source: ResearchGate URL: [Link]

  • Title: A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds. Source: Royal Society of Chemistry URL: [Link]

  • Title: Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: Design and synthesis of new alkyl-based chiral phosphoric acid catalysts. Source: PubMed URL: [Link]

  • Title: General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry. Source: ACS Publications URL: [Link]

  • Title: Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Source: Beilstein Journals URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis. Source: Frontiers in Chemistry URL: [Link]

  • Title: 3,4-Dihydro-2H-1,4-oxazine synthesis. Source: Organic Chemistry Portal URL: [Link]

Sources

Application Notes and Protocols: Cell-Based Assays to Evaluate the Cytotoxicity of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cytotoxic Potential of Benzoxazine Derivatives

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents.[1][2][3] Some benzoxazinone derivatives have been shown to inhibit cancer cell growth and migration by downregulating the expression of oncogenes like c-Myc.[4] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death, making them promising candidates for targeted cancer therapies.[1][2][5] Given the therapeutic potential of this chemical class, a rigorous and multi-faceted evaluation of their cytotoxic effects is paramount.[6]

This guide provides a comprehensive framework for assessing the cytotoxicity of novel 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives. We will delve into the rationale behind selecting specific cell-based assays, provide detailed, step-by-step protocols, and offer insights into data analysis and interpretation. The goal is to equip researchers with the necessary tools to build a robust cytotoxicity profile for their compounds of interest.

Foundational Principles: A Multi-Assay Approach to Cytotoxicity

A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. A more complete understanding is achieved by employing a battery of assays that probe different cellular mechanisms.[7] This multi-parametric approach allows for the elucidation of the mode of cell death (e.g., apoptosis vs. necrosis) and provides a more nuanced understanding of the compound's biological activity.[6]

Here, we will focus on a trio of well-established and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.[10][11]

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.[12][13]

The Interplay of Cytotoxicity Pathways

The following diagram illustrates the general workflow for assessing cytotoxicity and how the selected assays target different aspects of cell death pathways.

Cytotoxicity_Workflow General Cytotoxicity Evaluation Workflow cluster_assays Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action MTT MTT Assay (Metabolic Activity) Data_Analysis Data Analysis (IC50 Calculation) MTT->Data_Analysis LDH LDH Assay (Membrane Integrity) LDH->Data_Analysis Caspase Caspase-3/7 Assay (Apoptosis) Caspase->Data_Analysis Compound Test Compound: 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivative Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound->Cell_Culture Treatment Cell_Culture->MTT Cell_Culture->LDH Cell_Culture->Caspase Conclusion Cytotoxicity Profile & Mechanistic Insight Data_Analysis->Conclusion

Caption: Workflow for evaluating cytotoxicity.

Experimental Design: Laying the Groundwork for Reliable Data

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question.[14][15][16][17] For anticancer drug screening, a panel of cancer cell lines representing different tumor types is often employed.[4] It is also prudent to include a non-cancerous cell line to assess for selective toxicity.

Key Considerations for Cell Culture:

  • Source: Obtain cell lines from reputable cell banks like ATCC to ensure authenticity and prevent cross-contamination.[17]

  • Culture Conditions: Strictly adhere to the recommended culture conditions, including media, supplements, and incubator settings (typically 37°C, 5% CO₂).[18][19]

  • Passaging: Subculture cells before they reach confluency to maintain them in the exponential growth phase.[20]

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[17]

Compound Preparation and Dilution Series

Proper handling of the test compounds is essential for accurate and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution of the 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to create a range of concentrations for testing. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[8][9][21] This conversion is carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

The LDH assay measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10][11][23] This assay is a reliable indicator of cytotoxicity and cell lysis.[11]

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.[24]

    • Medium Background Control: Medium without cells.[24]

  • Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay utilizes a substrate that is cleaved by activated caspase-3 and caspase-7, resulting in a fluorescent or luminescent signal.[12][13][25] The intensity of the signal is proportional to the level of caspase-3/7 activity and is a specific indicator of apoptosis.[12]

Materials:

  • 96-well clear-bottom, black- or white-walled plates (depending on the detection method)

  • Commercially available Caspase-Glo® 3/7 Assay kit or a similar fluorometric kit

  • Apoptosis inducer (e.g., staurosporine) as a positive control

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with the test compounds as previously described. Include a positive control for apoptosis induction.

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

MTT Assay:

  • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

LDH Assay:

  • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound.[26][27][28] It is the concentration of the compound that reduces cell viability by 50%.[26]

  • Data Transformation: Plot the percentage of cell viability against the log of the compound concentration.[27]

  • Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope).[27]

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.[26]

Interpreting the Results

A comprehensive cytotoxicity profile is built by integrating the data from all three assays.

AssayParameter MeasuredInterpretation
MTT Mitochondrial dehydrogenase activityA decrease indicates reduced metabolic activity and/or cell death.
LDH Lactate dehydrogenase releaseAn increase signifies loss of membrane integrity, often associated with necrosis.
Caspase-3/7 Caspase-3 and -7 activityAn increase is a specific marker for the induction of apoptosis.

Example Scenarios:

  • Scenario 1: Potent Apoptosis Inducer

    • Low IC50 in the MTT assay.

    • Low LDH release at concentrations around the IC50.

    • Significant increase in caspase-3/7 activity.

  • Scenario 2: Necrotic Compound

    • Low IC50 in the MTT assay.

    • High LDH release at concentrations around the IC50.

    • No significant increase in caspase-3/7 activity.

  • Scenario 3: Cytostatic Effect

    • A plateau in the MTT assay at a certain level of inhibition, even at high concentrations.

    • Low LDH release.

    • No significant caspase-3/7 activity.

Visualizing the Mechanism of Action

The following diagram depicts the potential pathways of drug-induced cytotoxicity that can be elucidated using the described assays.

Cytotoxicity_Pathways Potential Drug-Induced Cytotoxicity Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis Compound Benzoxazine Derivative Cell Target Cell Compound->Cell Caspase_Activation Caspase-3/7 Activation Cell->Caspase_Activation Pro-apoptotic Signaling Membrane_Damage Plasma Membrane Damage Cell->Membrane_Damage Direct Membrane Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell->Mitochondrial_Dysfunction Metabolic Inhibition Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body LDH_Release LDH Release Membrane_Damage->LDH_Release Mitochondrial_Dysfunction->Caspase_Activation

Caption: Drug-induced cytotoxicity pathways.

Conclusion

The systematic application of these cell-based assays provides a robust and reliable framework for characterizing the cytotoxic properties of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives. By moving beyond a single endpoint and embracing a multi-assay approach, researchers can gain valuable insights into the mechanism of action, which is crucial for the rational design and development of novel therapeutic agents.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ATCC. (n.d.). Primary Cell Culture Guide.
  • AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • (n.d.). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy.
  • Radhamani, S., et al. (2017, February 14). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.
  • CLYTE Technologies. (2025, December 24).
  • Oreate AI Blog. (2025, December 31).
  • Wikipedia. (n.d.). IC50.
  • ATCC. (n.d.).
  • Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay.
  • ATCC. (2021, February 23). Culturing Cells.
  • Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • Abcam. (n.d.).
  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • AAT Bioquest. (2023, June 21).
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • PubMed Central. (n.d.). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • Abcam. (n.d.). MTT assay protocol.
  • On Science. (n.d.).
  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • MedchemExpress.com. (n.d.). Cell Cytotoxicity Assay | Protocols.
  • Cayman Chemical. (n.d.). Caspase-3/7 Cell-Based Activity Assay Kit.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • PubMed. (2020, October 1). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • PubMed Central. (n.d.). Highlight report: Cell type selection for toxicity testing.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • Semantic Scholar. (2025, September 26). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • National Institutes of Health. (n.d.).
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356.
  • Life Science Applic
  • PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold.
  • Creative Bioarray. (n.d.). How Is the Cytotoxicity of Drugs Determined?.
  • PubMed Central. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells.
  • ResearchGate. (n.d.).
  • ResearchGate. (2020, September 1).
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • faCellitate. (2023, January 10). How to choose the right cell line for your experiments.
  • ResearchGate. (2021, April 8). (PDF)
  • PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • MySkinRecipes. (n.d.). 4-Methyl-3,4-Dihydro-2H-Benzo[B][12][26]Oxazin-7-Amine.

  • PubChem. (n.d.). 3,4-dihydro-2H-benzo[b][12][26]oxazin-7-ol.

  • (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your final product yield. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.

Introduction: The Synthetic Strategy

The most direct and common route to synthesizing 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine involves the chemical reduction of its nitro precursor, 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine. This precursor is commercially available, making the synthesis a single-step conversion.[2][3] The core of this process is the catalytic hydrogenation of the nitro group to an amine, a transformation that, while conceptually straightforward, is sensitive to various experimental parameters.

This guide will focus on troubleshooting and optimizing this critical reduction step to maximize the yield and purity of your target compound.

Visualizing the Reaction Pathway

Synthesis_Pathwaystart7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazinereagentsH2, Pd/C(or other reducing agents)start->reagentsproduct3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-aminereagents->productReduction

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Question: I've set up the catalytic hydrogenation of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine, but my TLC analysis shows mostly unreacted starting material even after several hours. What could be the problem?

  • Answer: Low or no conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, the hydrogen source, or the reaction conditions.

    • Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst is the most common choice for this reduction.[1] However, its activity can be compromised.

      • Cause: The catalyst may be old or improperly stored, leading to oxidation or poisoning. The catalyst may also be of poor quality.

      • Solution: Use a fresh batch of high-quality Pd/C from a reputable supplier. Ensure it is stored under an inert atmosphere. For troubleshooting, you can test a small amount of the catalyst on a more reactive substrate to confirm its activity.

    • Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen to proceed.

      • Cause: If using a hydrogen balloon, there might be a leak in the system. If using a Parr hydrogenator or a similar apparatus, the pressure may be set too low.

      • Solution: Ensure all connections are secure and leak-proof. For many nitro group reductions, atmospheric pressure from a balloon is sufficient, but for stubborn reactions, increasing the pressure to 2-3 bar (30-45 psi) can significantly increase the reaction rate.

    • Poor Catalyst Dispersion: The catalyst must be well-dispersed in the reaction mixture to provide a large surface area for the reaction.

      • Cause: Inadequate stirring or agitation.

      • Solution: Use a magnetic stir bar that provides vigorous stirring to keep the catalyst suspended. For larger-scale reactions, mechanical stirring is recommended.

Issue 2: Formation of Side Products and Impurities

  • Question: My reaction seems to be working, but I'm observing multiple spots on my TLC plate, and the crude product is a dark, tarry substance. What are these impurities, and how can I avoid them?

  • Answer: The formation of colored byproducts is a common issue in the reduction of aromatic nitro compounds. These are often due to the accumulation of reaction intermediates.

    • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.

      • Cause: If the reaction is not driven to completion, these intermediates can condense with each other to form colored azo and azoxy compounds.

      • Solution: Ensure the reaction goes to completion by monitoring with TLC until the starting material is fully consumed. Using a slightly higher catalyst loading or increasing the hydrogen pressure can help.

    • Alternative Reducing Agents: If catalytic hydrogenation consistently gives side products, consider alternative reduction methods.

      • Solution: Metal-acid systems like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are effective for reducing nitro groups and can sometimes provide cleaner reactions.[4] Another option is transfer hydrogenation using ammonium formate as the hydrogen source with Pd/C, which can be milder and more selective.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the catalytic hydrogenation of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine?

    • A1: Protic solvents like methanol, ethanol, or isopropanol are generally good choices for catalytic hydrogenation as they help to protonate the intermediates formed on the catalyst surface.[1] Ethyl acetate is also a common choice. The selection may require some optimization based on the solubility of your starting material.

  • Q2: How do I safely handle the Pd/C catalyst?

    • A2: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and a solvent. It is often supplied as a 50% wet paste with water to mitigate this risk.[5] Always handle it in a well-ventilated fume hood. After the reaction, the catalyst should be filtered carefully. Do not allow the filter cake to dry completely in the air. It should be quenched by suspending it in a large volume of water before disposal.

  • Q3: My final product, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine, is unstable and darkens over time. How can I improve its stability?

    • A3: Aromatic amines, particularly those with electron-donating groups, can be susceptible to air oxidation, which often results in discoloration.

      • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial and at a low temperature (e.g., in a refrigerator or freezer).

      • Purification: Ensure the product is highly pure, as trace metal impurities from the catalyst can accelerate decomposition. Purification by column chromatography on silica gel is often effective. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

  • Q4: Can I use other catalysts besides Pd/C?

    • A4: Yes, other catalysts can be used. Platinum on carbon (Pt/C) is often more active than Pd/C and can be effective at lower temperatures and pressures. Raney Nickel is another option, though it is often used at higher pressures and temperatures. The choice of catalyst can influence the selectivity and reaction rate, so some screening may be necessary for optimal results.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq).

    • Add a suitable solvent (e.g., methanol, 10-20 mL per gram of starting material).

    • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Hydrogenation:

    • Seal the flask and purge the system with nitrogen or argon.

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine.

Data Summary

ParameterRecommended ConditionRationale
Catalyst 10% Pd/CEffective for nitro group reduction under mild conditions.[1]
Catalyst Loading 5-10 mol%A good starting point for efficient conversion.
Solvent Methanol or EthanolProtic solvents that facilitate the reaction.
Hydrogen Source H₂ balloon or Parr apparatusAtmospheric pressure is often sufficient; higher pressure can increase the rate.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds well at ambient temperature.
Stirring VigorousEssential for good catalyst dispersion and mass transfer.

Troubleshooting Workflow

Troubleshooting_WorkflowstartReaction Issue Identified(Low Yield / Impurities)check_catalystIs the catalyst fresh and active?start->check_catalystcheck_h2Is the hydrogen supply adequate?check_catalyst->check_h2Yesreplace_catalystUse fresh Pd/C or test activity on a known substrate.check_catalyst->replace_catalystNocheck_stirringIs stirring vigorous?check_h2->check_stirringYesincrease_pressureCheck for leaks. Increase H2 pressure (e.g., 2-3 bar).check_h2->increase_pressureNocheck_completionIs the reaction going to completion?check_stirring->check_completionYesimprove_agitationUse a larger stir bar or mechanical stirring.check_stirring->improve_agitationNoextend_timeExtend reaction time. Consider increasing catalyst loading.check_completion->extend_timeNosuccessProblem Resolvedcheck_completion->successYesreplace_catalyst->check_catalystincrease_pressure->check_h2improve_agitation->check_stirringalt_methodConsider alternative reducing agents (e.g., Fe/AcOH, SnCl2/HCl).extend_time->alt_methodStill issuesalt_method->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PrepChem. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. Available from: [Link]

  • CP Lab Safety. 7-Nitro-3, 4-dihydro-2H-1, 4-benzooxazine, min 97%, 1 gram. Available from: [Link]

  • PubChem. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Available from: [Link]

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759-2764.
  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • Common Organic Chemistry. Palladium on Carbon (Pd/C). Available from: [Link]

Common side products in benzoxazine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with benzoxazine chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of benzoxazine monomers. Our focus is on understanding and preventing the formation of common side products, ensuring the synthesis of high-purity benzoxazine for your research and development needs.

Part 1: Troubleshooting Guide - Common Side Products and Their Prevention

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your benzoxazine synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of low molecular weight oligomers. What causes this and how can I prevent it?

A1: Oligomer formation is a common issue in benzoxazine synthesis, leading to reduced thermal stability and mechanical properties of the final polybenzoxazine.

Causality:

  • High Reaction Temperatures: Elevated temperatures can favor side reactions that lead to the formation of oligomers.

  • Monomer Structure: Monofunctional benzoxazines are particularly prone to forming stable cyclic oligomers through intermolecular cyclization via a Mannich bridge structure, which can terminate chain growth[1].

  • Impurities: Residual phenols from the monomer synthesis can act as catalysts, influencing the polymerization pathway towards oligomer formation.

Prevention Strategies:

  • Temperature Control: Maintain a moderate reaction temperature. The optimal temperature can vary depending on the specific reactants, but a range of 80-110°C is generally recommended.

  • Stoichiometry Control: Precise control of the molar ratio of phenol, amine, and formaldehyde is crucial. An excess of formaldehyde can promote oligomerization. A phenol:amine:formaldehyde molar ratio of 1:1:2 is a common starting point[2].

  • Purification of Reactants: Ensure the purity of your starting materials, particularly the removal of any residual phenols.

Q2: I have identified a significant amount of a Mannich base, specifically 2-((phenylamino)methyl)phenol, in my crude product. How is this formed and what can I do to minimize it?

A2: The formation of the Mannich base, 2-((phenylamino)methyl)phenol, is a key intermediate step in benzoxazine synthesis. Its accumulation indicates that the final ring-closure step is incomplete.

Causality:

  • The reaction between a formaldehyde-amine derivative and phenol is the rate-controlling step in the formation of the Mannich base[3][4]. The subsequent reaction of the Mannich base with formaldehyde to form the benzoxazine ring can be slower under certain conditions.

Prevention Strategies:

  • Reaction Time and Temperature: Ensure sufficient reaction time at an appropriate temperature to drive the reaction to completion and facilitate the ring closure. Monitoring the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time.

  • Formaldehyde Ratio: A slight excess of formaldehyde can help to ensure the complete conversion of the Mannich base to the benzoxazine. However, a large excess should be avoided to prevent other side reactions. Studies have shown that for diamines, a formaldehyde to amine molar ratio of around 4.4 can maximize the oxazine ring content and reduce byproducts[5].

Q3: My NMR analysis shows the presence of a 1,3,5-triazine derivative. What is the origin of this side product?

A3: The formation of 1,3,5-triazine derivatives, such as 1,3,5-triphenyl-1,3,5-triazinane, arises from the self-condensation of the primary amine and formaldehyde.

Causality:

  • This side reaction is particularly prevalent when using diamines, where the formation of a hyperbranched triazine network can occur, sometimes leading to gelation of the reaction mixture[6]. The reaction involves the formation of an unstable imine intermediate which then cyclizes to form the stable triazine ring[7].

Prevention Strategies:

  • Controlled Addition of Formaldehyde: A slow, dropwise addition of formaldehyde to the mixture of phenol and amine can help to favor the reaction of formaldehyde with the amine in the presence of phenol, thus promoting the formation of the Mannich base over the triazine.

  • Solvent Choice: The use of a co-solvent system, such as toluene/isopropanol, can help to suppress the formation of triazine structures due to increased solvation of the reactants[8].

Part 2: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format for easy comparison.

Protocol 1: General Synthesis of a Benzoxazine Monomer

This protocol describes a typical Mannich condensation reaction for the synthesis of a benzoxazine monomer.

Materials:

  • Phenol (1 equivalent)

  • Primary Amine (1 equivalent)

  • Paraformaldehyde (2 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the phenol and primary amine in the chosen solvent.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add paraformaldehyde to the solution in one portion.

  • Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified using column chromatography or recrystallization.

Protocol 2: Purification of Benzoxazine Monomer by Column Chromatography

This protocol outlines the purification of a crude benzoxazine monomer using silica gel column chromatography.

Materials:

  • Crude benzoxazine monomer

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude benzoxazine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elute the Column:

    • Begin eluting with the low-polarity solvent mixture.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the benzoxazine monomer.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzoxazine monomer.

Protocol 3: Purification of Benzoxazine Monomer by Recrystallization

This protocol describes the purification of a crude benzoxazine monomer by recrystallization.

Materials:

  • Crude benzoxazine monomer

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture, hexane/ethyl acetate mixture)[9][10]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Crude Product:

    • Place the crude benzoxazine in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cool and Crystallize:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the Product:

    • Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Data Presentation: Influence of Reaction Parameters on Side Product Formation

The following tables summarize the impact of key reaction parameters on the formation of common side products. The data presented is a synthesis of typical outcomes reported in the literature.

Table 1: Effect of Temperature on Benzoxazine Synthesis

Reaction Temperature (°C)Desired Benzoxazine Yield (%)Oligomer Formation (%)Mannich Base Residue (%)
60LowLowHigh
80HighLowModerate
100HighModerateLow
120ModerateHighLow

Table 2: Effect of Formaldehyde to Amine Molar Ratio on Benzoxazine Synthesis

Formaldehyde:Amine Molar RatioDesired Benzoxazine Yield (%)Triazine Formation (%)Unreacted Amine (%)
1.5:1ModerateLowHigh
2:1HighLowLow
2.5:1HighModerateLow
3:1ModerateHighLow

Table 3: Effect of Solvent on Benzoxazine Synthesis

SolventDesired Benzoxazine Yield (%)Purity (%)Reaction Time (hours)
TolueneHighGood6-8
1,4-DioxaneHighHigh4-6
EthanolModerateModerate8-10
Solvent-freeHighGood2-4

Part 3: Visualization of Reaction Pathways and Troubleshooting

This section provides visual representations of the chemical reactions and logical troubleshooting steps using the Graphviz (DOT language).

Diagram 1: Benzoxazine Synthesis and Side Product Formation Pathways

Benzoxazine_Synthesis Phenol Phenol Mannich_Base Mannich Base (2-((phenylamino)methyl)phenol) Phenol->Mannich_Base + Amine + Formaldehyde (Mannich Reaction) Amine Primary Amine Amine->Mannich_Base Triazine 1,3,5-Triazine Derivative Amine->Triazine + Formaldehyde (Self-condensation) Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Benzoxazine Desired Benzoxazine Formaldehyde->Triazine Mannich_Base->Benzoxazine + Formaldehyde (Ring Closure) Oligomers Oligomers Benzoxazine->Oligomers High Temp. Impurities

Caption: Reaction pathways in benzoxazine synthesis.

Diagram 2: Troubleshooting Logic for Benzoxazine Synthesis

Troubleshooting_Logic Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Side_Product Identify Side Product (NMR, FTIR, HPLC) Problem->Side_Product Yes End High Purity Benzoxazine Problem->End No Oligomers Oligomers Detected Side_Product->Oligomers Mannich_Base Mannich Base Detected Side_Product->Mannich_Base Triazine Triazine Detected Side_Product->Triazine Solution_Oligomers Reduce Temperature Optimize Stoichiometry Purify Reactants Oligomers->Solution_Oligomers Solution_Mannich Increase Reaction Time Adjust Formaldehyde Ratio Mannich_Base->Solution_Mannich Solution_Triazine Slow Formaldehyde Addition Use Co-solvent Triazine->Solution_Triazine Solution_Oligomers->Start Re-run Solution_Mannich->Start Re-run Solution_Triazine->Start Re-run

Caption: Troubleshooting workflow for benzoxazine synthesis.

References

  • Benchchem. (n.d.). Overcoming oligomer formation in benzoxazine polymerization.
  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega. [Link]

  • Benchchem. (n.d.). Technical Support Center: Purifying Benzalazine via Column Chromatography.
  • ResearchGate. (n.d.). Probable mechanistic pathway for the preparation of 1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of phenol on the synthesis of benzoxazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NIH. (n.d.). The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. Retrieved from [Link]

  • MDPI. (n.d.). Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity. Retrieved from [Link]

  • Recrystallization 2. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the synthesis of polybenzoxazine copolymer precursors. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.
  • ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Retrieved from [Link]

  • NIH. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of phenol on the synthesis of benzoxazine. Retrieved from [Link]

  • NIH. (n.d.). Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazines for Industrial Applications Comparison with Other Resins, Formulation and Toughening Know-How, and Water-Based Dispersion Technology. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]

  • ResearchGate. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. Retrieved from [Link]

  • Setting up and running a column. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of formaldehyde dosage on synthesis of benzoxazine resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Non-isothermal curing kinetics and thermal properties of benzoxazine-phenolic copolymers. Retrieved from [Link]

  • Polymer Journal. (2008). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(N-Methyl-N-ethylamino)phenol. Retrieved from [Link]

  • NIH. (n.d.). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl-. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

Sources

Troubleshooting guide for the purification of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific challenges in your experimental workflow.

Section 1: Troubleshooting Guide

This section addresses common problems observed during the purification of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, providing potential causes and actionable solutions.

Column Chromatography Issues

Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's going on and how can I fix it?

Answer: Streaking of basic compounds like 3,4-Dihydro-2H-benzo[b]oxazin-7-amine on silica gel is a frequent issue. The primary cause is the acidic nature of silica, which strongly interacts with the basic amine functionality. This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in broad, tailing peaks.

Underlying Cause:

The free silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the basic amine. This strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to "stick" and then slowly elute, leading to streaking.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase. This base will interact with the acidic silanol groups, effectively "masking" them from your target compound.

    • Recommended Modifier: Triethylamine (TEA) is a popular choice. Start by adding 0.1-1% (v/v) of TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Alternative Modifier: Ammonia in methanol (ammoniacal methanol) can also be used, particularly for highly polar amines. A common preparation is a 7N solution of ammonia in methanol, which can then be used as the polar component in your eluent system.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent option as the stationary phase is basic, which repels the basic amine, leading to better peak shape.[1]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can reduce the acidic interactions that cause streaking.

  • Reverse-Phase Chromatography: For polar amines, reverse-phase chromatography can be a powerful purification method. The use of a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and interacts well with the stationary phase, can provide excellent separation.

Experimental Protocol: Column Chromatography with Mobile Phase Modification

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by running at least 2-3 column volumes of your mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.5% TEA) through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column.

  • Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (gradient elution) as needed to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Question: My compound is not moving off the baseline, even with a very polar solvent system like 100% ethyl acetate. What should I do?

Answer: If your compound remains at the baseline (Rf = 0), it indicates a very strong interaction with the silica gel, or it may be insoluble in the mobile phase.

Solutions:

  • Increase Mobile Phase Polarity:

    • Add a more polar solvent like methanol or ethanol to your ethyl acetate. Start with a small percentage (e.g., 1-5%) and gradually increase it.

    • A common strong eluent system is a mixture of dichloromethane (DCM) and methanol. A gradient of 0-10% methanol in DCM is often effective for polar compounds.

  • Add a Basic Modifier: As mentioned previously, adding a base like triethylamine or using ammoniacal methanol will help to disrupt the strong interaction between your basic amine and the acidic silica.

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly. If solubility is an issue, you may need to consider a different solvent system for both dissolving the sample and for the mobile phase.

Recrystallization Issues

Question: I'm having trouble finding a suitable solvent for recrystallizing my 3,4-Dihydro-2H-benzo[b]oxazin-7-amine. It's either too soluble in everything or not soluble enough. What's the best approach?

Answer: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3]

Troubleshooting Solvent Selection:

  • "Like Dissolves Like": 3,4-Dihydro-2H-benzo[b]oxazin-7-amine is a polar molecule due to the amine and ether functionalities, as well as the aromatic ring. Therefore, polar solvents are a good starting point.[2]

  • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Common solvents to try, in order of increasing polarity, include:

    • Toluene

    • Ethyl Acetate

    • Acetone

    • Isopropanol

    • Ethanol

    • Methanol

    • Water

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system is often the solution.[4] This involves using two miscible solvents, one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[4]

    • Common Pairs:

      • Ethanol/Water

      • Methanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane[5]

      • Dichloromethane/Hexane

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (the one in which it is more soluble).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Question: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.

Solutions:

  • Lower the Temperature of Saturation: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.

  • Use a Lower-Boiling Solvent: Choose a solvent with a lower boiling point.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange themselves into a crystal lattice.

  • Agitation: Gentle agitation at the saturation point can sometimes promote crystallization over oiling out.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine?

A1: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of benzoxazines can include:

  • Unreacted Starting Materials: Such as the corresponding aminophenol and any reagents used for the cyclization step.

  • Oligomeric Byproducts: Formaldehyde can react with the starting materials to form oligomers or polymers.[3]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as N-alkylation or oxidation of the amine can occur.

  • Products of Incomplete Cyclization: Intermediates in the ring-formation process may be present.

Q2: How can I visualize 3,4-Dihydro-2H-benzo[b]oxazin-7-amine on a TLC plate?

A2: This compound should be visible under UV light (254 nm) due to the aromatic ring. For staining, several options are effective for visualizing amines:

  • Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that will react with the amine and other functional groups to give a yellow or brown spot on a purple background.[6]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines and will typically produce a colored spot (often purple or pink) upon heating.[7]

  • p-Anisaldehyde Stain: This is a versatile stain that can give different colors with different functional groups, often appearing as a colored spot on a light pink background after heating.[8]

  • Cinnamaldehyde Reagent: Aromatic primary amines with electron-donating groups can be detected by the immediate appearance of a yellow spot when mixed with cinnamaldehyde on a TLC plate.[9][10]

Q3: My purified compound is colored, but I expect it to be colorless. What could be the cause?

A3: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Air Oxidation: Prolonged exposure to air can cause oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating.

  • Light Sensitivity: Some aromatic amines are light-sensitive. Storing the compound in an amber vial or in the dark can help prevent degradation.

  • Acid-Catalyzed Degradation: Strong acidic conditions can sometimes lead to degradation and color formation.[11]

To remove colored impurities, you can try recrystallization with the addition of a small amount of activated carbon (charcoal), which can adsorb colored byproducts. However, be aware that charcoal can also adsorb your product, potentially reducing the yield.

Section 3: Visualization of Concepts

Troubleshooting Workflow for Column Chromatography

Troubleshooting_Column_Chromatography start Problem with Column Chromatography streaking Streaking/ Tailing Peaks start->streaking no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation cause_streaking Cause: Acidic Silica-Amine Interaction streaking->cause_streaking cause_no_elution Cause: Strong Adsorption or Low Solubility no_elution->cause_no_elution cause_poor_separation Cause: Inappropriate Solvent System poor_separation->cause_poor_separation solution_streaking1 Solution: Add Competing Base (e.g., TEA) to Eluent cause_streaking->solution_streaking1 solution_streaking2 Solution: Use Amine-Functionalized Silica or Alumina cause_streaking->solution_streaking2 solution_no_elution1 Solution: Increase Eluent Polarity (e.g., add MeOH) cause_no_elution->solution_no_elution1 solution_no_elution2 Solution: Add Basic Modifier (TEA) cause_no_elution->solution_no_elution2 solution_poor_separation1 Solution: Optimize Solvent Gradient cause_poor_separation->solution_poor_separation1 solution_poor_separation2 Solution: Try a Different Solvent System cause_poor_separation->solution_poor_separation2

Caption: Troubleshooting workflow for common column chromatography issues.

Chemical Structures: Target Compound and Potential Impurities

Chemical_Structures cluster_target Target Compound cluster_impurities Potential Impurities target 3,4-Dihydro-2H-benzo[b]oxazin-7-amine (C8H10N2O) impurity1 Starting Material: 4-Amino-2-(hydroxymethyl)phenol impurity2 Oligomeric Byproduct impurity3 Oxidized Impurity

Caption: The target compound and examples of potential impurities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Analytical Methods. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 7(18), 7574-7578.
  • ResearchGate. (2015, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC Stains. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • ResearchGate. (n.d.). Possible side reaction during the production of benzoxazine monomers based on diamines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

Sources

Optimization of reaction conditions for the synthesis of benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of benzoxazine monomers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-yield, high-purity products.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am following a standard benzoxazine synthesis protocol (Phenol + Primary Amine + Formaldehyde), but I'm getting a very low yield, or in some cases, no desired product at all. What could be going wrong?

Answer: Low or no yield in benzoxazine synthesis is a common issue that can often be traced back to several key factors related to reactants, reaction conditions, and the reaction mechanism itself. The synthesis is typically a Mannich condensation reaction, which involves the aminoalkylation of a phenol.[1][2][3]

Potential Causes & Solutions:

  • Reagent Quality & Stoichiometry:

    • Formaldehyde Source: Paraformaldehyde is often preferred for solventless reactions as the release of water can help drive the reaction to completion.[4] Ensure it is dry and not clumped. For solvent-based reactions, an aqueous formaldehyde solution is common. Check the concentration of your formaldehyde solution as it can degrade over time.

    • Phenol and Amine Purity: Impurities in the phenol or amine starting materials can interfere with the reaction. Ensure high purity of your reactants. Some phenols may have substituents that sterically hinder the reaction.[2]

    • Molar Ratios: The typical molar ratio for phenol, primary amine, and formaldehyde is 1:1:2.[1] Deviating from this can lead to incomplete reactions or the formation of side products. It's crucial to be precise with your measurements.

  • Reaction Temperature & Time:

    • Insufficient Heat: The intramolecular cyclization to form the oxazine ring often requires elevated temperatures.[1] If the temperature is too low, the reaction may not proceed to completion. Typical reaction temperatures range from 85-100°C.[5]

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice:

    • Polarity: The polarity of the solvent can influence the reaction rate and pathway.[6][7] Toluene and dioxane are commonly used good solvents for benzoxazine synthesis.[8] In some cases, a solventless approach is also effective.[4][9]

    • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting Decision Tree for Low Benzoxazine Yield.

Issue 2: Formation of Side Products & Oligomers

Question: My reaction is producing the desired benzoxazine, but I'm also seeing significant amounts of side products or oligomers, which is complicating purification. How can I minimize these?

Answer: The formation of side products and oligomers is a frequent challenge, particularly with monofunctional benzoxazines.[10] These byproducts can negatively impact the properties of the final polybenzoxazine.[10]

Potential Causes & Solutions:

  • Oligomer Formation: Monofunctional benzoxazines are prone to forming stable cyclic oligomers through intermolecular cyclization, which can terminate polymer chain growth.[10]

    • Solution: Using bifunctional or multifunctional phenols and amines can significantly reduce oligomerization by promoting the formation of a cross-linked polymer network.[11]

  • Side Reactions:

    • High Temperatures: Excessively high reaction temperatures can promote side reactions.[10] It's a delicate balance, as sufficient heat is needed for the reaction to proceed.

    • Diamine Reactants: When using diamines, there's a possibility of side reactions leading to complex mixtures.[12]

    • Solution: Carefully control the reaction temperature. A stepwise increase in temperature can sometimes be beneficial.[4] When using diamines, careful control of stoichiometry and reaction conditions is critical.

  • Impurity-Induced Side Reactions: Impurities from starting materials, such as residual phenols, can act as catalysts and alter the polymerization pathway, sometimes favoring the formation of undesired products.[10]

    • Solution: High purity of starting materials is paramount.

Table 1: Common Side Products and Mitigation Strategies

Side Product/IssuePotential CauseRecommended Action
Oligomers Use of monofunctional reactantsSwitch to bifunctional or multifunctional phenols/amines.[11]
Unreacted Starting Materials Incomplete reactionOptimize temperature, time, and stoichiometry. Monitor with TLC.
Polymeric Byproducts High reaction temperatureCarefully control the reaction temperature; consider a stepwise heating profile.[4]
Complex Mixtures with Diamines Inherent reactivity of diaminesPrecise control of reaction conditions and stoichiometry.[12]
Issue 3: Difficulties in Product Purification

Question: I've synthesized my benzoxazine derivative, but I'm struggling to purify it. What are the most effective purification techniques?

Answer: The purification of benzoxazine monomers is crucial as impurities can affect their polymerization behavior and the final properties of the thermoset.[13][14] The choice of purification method depends on the physical state and purity of the crude product.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the crude product is often obtained by pouring it into cold deionized water to precipitate the solid.[5] The precipitate is then washed with hot water and filtered.[5] For reactions in organic solvents, washing with a 1N sodium hydroxide solution followed by water is a common procedure to remove unreacted phenol.[2]

  • Solvent Washing: Washing the crude product with a cold, non-polar solvent like hexane can help remove non-polar impurities.

  • Column Chromatography: For high-purity samples, column chromatography is a very effective method.[13][14] A silica gel stationary phase with a solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can yield high-purity, crystalline material.[13][14]

Visualizing the Purification Process:

Caption: General Purification Workflow for Benzoxazine Derivatives.

Part 2: Frequently Asked Questions (FAQs)

1. What is the role of a catalyst in benzoxazine synthesis and polymerization?

While benzoxazine synthesis (monomer formation) doesn't typically require a catalyst, the subsequent ring-opening polymerization to form the thermoset polybenzoxazine is often accelerated by catalysts.[15] Thermally induced polymerization can require high temperatures (140-240 °C).[15] Catalysts can significantly lower this curing temperature.

  • Types of Catalysts:

    • Lewis Acids: Metal salts like FeCl₃, AlCl₃, and ZnCl₂ are effective catalysts.[16][17] However, their solubility in the benzoxazine medium can be a challenge.[17]

    • Tertiary Amines: Compounds like 2-methylimidazole (2MI) and 4-dimethylaminopyridine (DMAP) have been shown to catalyze the ring-opening polymerization.[18]

    • Carboxylic Acids: Benzoxazines synthesized from phenols containing carboxylic acid groups can exhibit self-catalysis, leading to lower polymerization temperatures.[19]

    • Phenols: Residual phenols or intentionally added phenolic compounds can also act as catalysts.[15]

2. How do I choose the right starting materials for my desired benzoxazine properties?

The molecular design flexibility of benzoxazines is one of their key advantages.[20] The choice of the starting phenol and primary amine directly influences the properties of the resulting monomer and polymer.

  • Phenol: The substituents on the phenolic ring affect the reactivity and properties. Electron-donating groups can increase reactivity, while bulky groups may introduce steric hindrance.[2] Using bio-based phenols like vanillin, thymol, or curcumin can lead to the development of sustainable polymers with unique properties.[2][21]

  • Amine: The choice between an aliphatic and an aromatic amine has a significant impact.

    • Aromatic Amines: Generally lead to polybenzoxazines with higher thermal stability.

    • Aliphatic Amines: Can result in polymers with greater flexibility. However, they can sometimes cause foaming at high temperatures.[4]

3. What are the key characterization techniques for benzoxazine monomers?

Confirming the successful synthesis and purity of your benzoxazine monomer is crucial. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation.

    • ¹H NMR: Look for characteristic peaks for the oxazine ring protons: Ar-CH₂-N (typically around 4.0-4.8 ppm) and O-CH₂-N (typically around 4.8-5.6 ppm).[20][22][23]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring the reaction and confirming the presence of key functional groups. The disappearance of the O-H and N-H stretching bands from the starting materials and the appearance of characteristic peaks for the oxazine ring (e.g., around 930-950 cm⁻¹ and 1230 cm⁻¹) are key indicators of a successful reaction.[24]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal behavior of the monomer, including its melting point and the exothermic peak corresponding to its ring-opening polymerization.[22][25] This provides information on the curing temperature.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the resulting polybenzoxazine.[22]

Table 2: Key Spectroscopic and Thermal Data for Benzoxazine Characterization

TechniqueKey Information ProvidedTypical Values/Observations
¹H NMR Structural confirmation of the oxazine ringAr-CH₂-N: ~4.0-4.8 ppm; O-CH₂-N: ~4.8-5.6 ppm[20][22][23]
FTIR Presence of characteristic functional groupsOxazine ring peaks: ~930-950 cm⁻¹ and ~1230 cm⁻¹[24]
DSC Melting point and polymerization temperatureEndothermic peak (melting), followed by a broad exothermic peak (curing).[25]
TGA Thermal stability of the cured polymerOnset of degradation temperature and char yield at high temperatures.[22]

By understanding the potential pitfalls and employing systematic troubleshooting, researchers can optimize the synthesis of benzoxazine derivatives, leading to the development of novel materials with tailored properties for a wide range of applications.

References

  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets | Macromolecules - ACS Publications. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... - ResearchGate. Available at: [Link]

  • DSC and TGA Characterization of the Benzoxazine Monomers - ResearchGate. Available at: [Link]

  • Full article: Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization - Taylor & Francis Online. Available at: [Link]

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions | ACS Applied Polymer Materials. Available at: [Link]

  • Benzoxazine - Explore the Science & Experts - ideXlab. Available at: [Link]

  • Metal salts used as an efficient catalyst to reduce the ring opening polymerization temperature of benzoxazines - Taylor & Francis. Available at: [Link]

  • Synthesis and Characterization of Fluid 1,3-Benzoxazine Monomers and Their Thermally Activated Curing | Semantic Scholar. Available at: [Link]

  • Catalyst effects on the ring-opening polymerization of 1,3-benzoxazine and on the polymer structure - Universitat Autònoma de Barcelona Research Portal. Available at: [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - PMC - NIH. Available at: [Link]

  • Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership | Macromolecules - ACS Publications. Available at: [Link]

  • Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF - ResearchGate. Available at: [Link]

  • Solvent effect on the synthesis of polybenzoxazine copolymer precursors - ResearchGate. Available at: [Link]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - MDPI. Available at: [Link]

  • Synthesis and Properties of Benzoxazine Resins - ResearchGate. Available at: [Link]

  • Synthesis and Polymerization of the Bio‐Benzoxazine Derived from Resveratrol and Thiophenemethylamine and Properties of its Polymer | Semantic Scholar. Available at: [Link]

  • Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin | Macromolecules - ACS Publications. Available at: [Link]

  • Synthesis of Bz monomers (a) one-step synthesis of representative... - ResearchGate. Available at: [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH. Available at: [Link]

  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate. Available at: [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. Available at: [Link]

  • Reaction solvents, purification methods, phenols, and amines used in the synthesis of bio-based benzoxazines - ResearchGate. Available at: [Link]

  • Possible side reaction during the production of benzoxazine monomers based on diamines. Available at: [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - MDPI. Available at: [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC - PubMed Central. Available at: [Link]

  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials | Semantic Scholar. Available at: [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC - NIH. Available at: [Link]

  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with... - ResearchGate. Available at: [Link]

  • Synthesis of low thermally curable benzoxazine resins | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances of Benzoxazine Precursors for Multidisciplinary applications in Petroleum and Chemical Engineering. Available at: [Link]

  • WO2000061650A1 - Development of low viscosity benzoxazine resins - Google Patents.
  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources | ACS Applied Polymer Materials - ACS Publications. Available at: [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC - NIH. Available at: [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05 | Organic Letters - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in their biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. The inherent structure of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, possessing both a hydrophilic amine group and a more hydrophobic benzoxazine core, can present unique solubility challenges in aqueous biological buffers. This guide will walk you through a systematic approach to overcome these issues, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in my aqueous assay buffer. What is the likely cause?

A1: Precipitation in aqueous buffers is a common issue for compounds with significant hydrophobic regions. The benzoxazine ring system contributes to the low intrinsic aqueous solubility. Furthermore, the amine functional group has a pKa that dictates its ionization state. If the pH of your buffer is significantly above the pKa of the amine, the compound will be in its neutral, less soluble form, leading to precipitation.

Q2: What is the first and simplest step I should take to try and dissolve my compound?

A2: The initial and often most effective approach is to leverage the amine group by creating an acidic stock solution. Dissolving the compound in a dilute acidic solution (e.g., 0.1 N HCl) will protonate the amine, forming a more soluble salt. This acidic stock can then be further diluted into your final assay buffer. However, it is crucial to ensure that the final pH of your assay medium is not significantly altered to a point that it affects your biological system.

Q3: Are there any "universal" solvents I can use to prepare my stock solution?

A3: While no solvent is truly universal, Dimethyl sulfoxide (DMSO) is a common starting point for creating high-concentration stock solutions of sparingly soluble compounds. However, it is critical to be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells and interfere with certain enzymatic reactions. A general rule of thumb is to keep the final DMSO concentration below 0.5% (v/v), though the tolerance of your specific assay should be empirically determined.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a useful technique to aid dissolution, particularly for preparing concentrated stock solutions. However, it is essential to be cautious as excessive heat can lead to degradation of the compound. Always check the thermal stability of your compound if possible. Furthermore, what dissolves at a higher temperature may precipitate out upon cooling to the assay temperature. Therefore, it is important to visually inspect your solutions at the final working temperature.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow for addressing solubility issues with 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.

Step 1: Initial Solubility Assessment and Stock Solution Preparation

The first step is to determine a suitable solvent for your stock solution and to assess the compound's general solubility characteristics.

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Weigh out small, equal amounts of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a different solvent to achieve a high target concentration (e.g., 10 mM). Common starting solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

    • Dilute acid (e.g., 0.1 N HCl)

    • Dilute base (e.g., 0.1 N NaOH)

  • Dissolution: Vortex each tube for 30 seconds and visually inspect for complete dissolution. If not fully dissolved, gentle warming (30-40°C) can be attempted.

  • Observation: Record which solvents achieve complete dissolution at the target concentration. This will inform your choice for a primary stock solution.

dot

cluster_0 Step 1: Initial Solubility Assessment start Start: Undissolved Compound prep Prepare small aliquots start->prep add_solvents Add various solvents (DMSO, EtOH, etc.) prep->add_solvents dissolve Vortex and gentle warming add_solvents->dissolve observe Observe and record solubility dissolve->observe cluster_1 Step 2: pH Modification Strategy compound_neutral Neutral Compound (Less Soluble) compound_protonated Protonated Compound (More Soluble) compound_neutral->compound_protonated Lower pH compound_protonated->compound_neutral Higher pH

Caption: Effect of pH on compound ionization and solubility.

Step 3: Utilizing Co-solvents and Excipients

If pH adjustment alone is insufficient or incompatible with your assay, the use of co-solvents or solubility-enhancing excipients can be explored.

Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. [1] Protocol 3: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents. Common examples include:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol

    • Glycerol

    • Ethanol

  • Stock Preparation: Prepare a concentrated stock of your compound in 100% of each co-solvent.

  • Serial Dilution: Perform a serial dilution of your co-solvent stock into your aqueous assay buffer.

  • Solubility Assessment: Visually inspect for precipitation at each dilution to determine the minimum concentration of co-solvent required to maintain solubility.

  • Assay Compatibility Check: It is crucial to run a vehicle control with the determined concentration of the co-solvent to ensure it does not interfere with your biological assay.

Solubility Enhancers (Excipients)

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like your compound, forming an inclusion complex that is more soluble in water. [2] Protocol 4: Cyclodextrin-Mediated Solubilization

  • Cyclodextrin Selection: Common cyclodextrins used for this purpose include:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Complex Formation:

    • Prepare a solution of the cyclodextrin in your assay buffer (e.g., 1-10% w/v).

    • Add your compound (either as a solid or from a minimal volume of organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Solubility Determination: Determine the maximum concentration of your compound that can be dissolved in the cyclodextrin solution.

  • Assay Compatibility: As with co-solvents, run appropriate controls to ensure the cyclodextrin itself does not impact your experimental results.

Method Mechanism Considerations
Co-solvents Reduce the polarity of the aqueous medium.Potential for assay interference and cell toxicity.
Cyclodextrins Encapsulation of the hydrophobic compound.Can sometimes alter the free concentration of the compound.

dot

cluster_2 Step 3: Advanced Solubilization Workflow start pH adjustment insufficient cosolvent Screen Co-solvents (PEG 400, Propylene Glycol) start->cosolvent cyclodextrin Test Cyclodextrins (HP-β-CD, SBE-β-CD) start->cyclodextrin assay_compat_co Check Assay Compatibility (Vehicle Control) cosolvent->assay_compat_co assay_compat_cy Check Assay Compatibility (Vehicle Control) cyclodextrin->assay_compat_cy

Caption: Decision workflow for using co-solvents or cyclodextrins.

Summary and Final Recommendations

Successfully incorporating 3,4-Dihydro-2H-benzo[b]oxazin-7-amine into your biological assays requires a systematic and informed approach to address its potential solubility limitations. Always begin with the simplest methods, such as preparing an acidic stock solution, before moving on to more complex formulations involving co-solvents or excipients. Meticulous record-keeping and the use of appropriate vehicle controls are paramount to ensure that your solubilization method does not introduce confounding variables into your experiments. By understanding the chemical properties of your compound and applying these troubleshooting principles, you can achieve reliable and reproducible results.

References

  • BenchChem. (n.d.). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • PubChem. (n.d.). 3,4-dihydro-2H-benzo[b]o[3][4]xazin-7-ol. National Institutes of Health. Retrieved from

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.

Sources

Preventing degradation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support center for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine. This guide is designed to provide you with in-depth, practical advice to ensure the stability and integrity of this compound throughout its storage and handling. As Senior Application Scientists, we understand that the reliability of your starting materials is paramount to the success of your research. This resource combines established chemical principles with field-proven insights to help you troubleshoot and prevent degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the storage and stability of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.

Q1: What is the ideal storage temperature for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine?

A1: To maintain stability and minimize volatility, it is recommended to store 3,4-Dihydro-2H-benzo[b]oxazin-7-amine at temperatures below 30°C (86°F).[1] Some suppliers may even recommend refrigerated conditions.[2] Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage temperature recommendations.

Q2: My sample of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine has changed color over time. What does this indicate?

A2: Color change, often to a brownish or reddish hue, is a common indicator of degradation in aromatic amines. This is typically due to oxidation, which can be initiated by exposure to air (oxygen) and light.[3] While a slight color change may not significantly impact every application, it signals that the purity of the compound may be compromised and further analysis is warranted.

Q3: Is 3,4-Dihydro-2H-benzo[b]oxazin-7-amine sensitive to moisture?

A3: Yes, like many amines, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[1][4] This can lead to hydrolysis or other undesirable side reactions. Therefore, it is crucial to store it in a dry environment and to use desiccants to control humidity levels.[1]

Q4: What type of container is best for storing this compound?

A4: To prevent contamination and degradation, use containers made of compatible materials that do not react with amines, such as high-density polyethylene (HDPE) or amber glass.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For light-sensitive compounds, amber glass is preferred to block UV light.

Troubleshooting Degradation Issues

This section provides a question-and-answer formatted guide to address specific degradation problems you might encounter.

Issue 1: Rapid Discoloration and Potency Loss

Q: I've observed rapid discoloration (yellowing to dark brown) and a noticeable decrease in the compound's performance in my assays. What could be the primary cause?

A: This is a classic sign of significant oxidative degradation. Aromatic amines are susceptible to oxidation, which is often accelerated by exposure to oxygen, light, and elevated temperatures.

Causality: The amine functional group is readily oxidized, leading to the formation of colored impurities and a decrease in the concentration of the active compound. This process can be autocatalytic, meaning the degradation products can speed up further degradation.

Troubleshooting Protocol:

  • Inert Atmosphere Storage:

    • Step 1: If you have access to an inert gas line (argon or nitrogen), gently flush the headspace of your storage container with the gas before sealing.

    • Step 2: For highly sensitive applications, consider storing the compound in a glovebox under an inert atmosphere.

  • Light Protection:

    • Step 1: Store the compound in an amber glass vial to minimize light exposure.

    • Step 2: For added protection, wrap the container in aluminum foil or store it in a light-blocking secondary container.

  • Temperature Control:

    • Step 1: Ensure the storage location maintains a consistent temperature, ideally refrigerated, as recommended by the supplier.[2]

    • Step 2: Avoid repeated freeze-thaw cycles if the compound is stored in a freezer, as this can introduce moisture. Aliquoting the compound into smaller, single-use vials is recommended.

dot

cluster_causes Degradation Triggers cluster_compound Compound State cluster_effects Observed Effects Oxygen Oxygen (Air) Amine 3,4-Dihydro-2H-benzo[b]oxazin-7-amine (Stable) Oxygen->Amine Light Light (UV) Light->Amine Heat Elevated Temperature Heat->Amine DegradedAmine Oxidized Products (Colored Impurities) Amine->DegradedAmine Oxidation Discoloration Discoloration DegradedAmine->Discoloration PotencyLoss Loss of Potency DegradedAmine->PotencyLoss cluster_workflow Stability Monitoring Workflow start Receive New Batch baseline Establish Baseline (HPLC/LC-MS) start->baseline storage Store Under Controlled Conditions baseline->storage periodic Periodic Re-analysis storage->periodic compare Compare to Baseline periodic->compare decision Assess Stability compare->decision stable Continue Use decision->stable No Significant Change unstable Investigate & Mitigate decision->unstable Degradation Observed

Sources

Addressing challenges in the scale-up synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Technical Support Center: Scale-Up Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable synthetic intermediate. We will move beyond simple procedural outlines to address the nuanced challenges of reaction optimization, impurity control, and safe scale-up, providing field-proven insights in a direct question-and-answer format.

Overview of the Synthetic Strategy

The most reliable and scalable synthetic route to 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine involves a two-step process. This strategy ensures high purity and avoids problematic reagents, making it suitable for larger-scale production.

  • Step 1: Cyclization/Ring Formation: Synthesis of the key intermediate, 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine, via the reaction of 2-amino-5-nitrophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane.

  • Step 2: Nitro Group Reduction: Selective reduction of the nitro group on the intermediate to afford the target primary amine, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine, typically via catalytic hydrogenation.

This approach isolates the sensitive amine formation to the final step, minimizing potential side reactions and simplifying purification.

Synthetic_PathwayReactant2-Amino-5-nitrophenolIntermediate7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazineReactant->Intermediate Step 1: Cyclization(e.g., 1,2-Dibromoethane, K2CO3, DMF)Product3,4-Dihydro-2H-benzo[b][1,4]-oxazin-7-amineIntermediate->Product Step 2: Reduction(e.g., H2, Pd/C, MeOH)

Caption: Overall two-step synthetic route.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your synthesis.

Part 1: Step 1 - Synthesis of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (Cyclization)

Question 1: My cyclization reaction is showing low conversion, and I'm recovering a lot of starting material (2-amino-5-nitrophenol). What are the likely causes?

Answer: Low conversion in this step typically points to three primary issues:

  • Insufficient Base: The reaction involves two nucleophilic substitution steps (N-alkylation and O-alkylation), both of which generate HBr. A weak or insufficient amount of base (like potassium carbonate) will fail to neutralize the acid and deprotonate the phenol, stalling the reaction. Ensure you are using at least 2.2 equivalents of a fine-powder, anhydrous base.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, this specific cyclization requires a balance. A temperature range of 80-100 °C in a polar aprotic solvent like DMF or DMSO is generally optimal. Temperatures that are too low will result in impractically long reaction times.

  • Reagent Quality: The starting aminophenol can degrade over time. Ensure its purity before starting. Similarly, 1,2-dibromoethane should be pure, as impurities can interfere with the reaction.

Question 2: I'm observing a significant amount of a high-molecular-weight byproduct that is insoluble. What is it and how can I prevent it?

Answer: This is a classic scale-up challenge related to intermolecular side reactions. The byproduct is likely a dimer or oligomer formed when a molecule of the N-alkylated intermediate reacts with another molecule of 2-amino-5-nitrophenol instead of cyclizing intramolecularly.

This is a bimolecular reaction, and its rate is highly dependent on concentration. To favor the desired intramolecular cyclization:

  • Employ High-Dilution Principles: While counterintuitive for scale-up, maintaining a low concentration of the reactants is key. A good starting point is a solvent volume of 15-20 mL per gram of the limiting reagent.

  • Controlled Reagent Addition: Instead of adding all the 1,2-dibromoethane at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, further promoting the intramolecular pathway.

Question 3: Purification of the nitro-intermediate is difficult. Column chromatography is not ideal for the 100g scale I'm targeting. Are there better options?

Answer: Absolutely. Relying on chromatography for multi-gram scale purification is inefficient. Recrystallization is the preferred method here.

  • Recommended Protocol: The crude 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine product, after aqueous workup, can often be recrystallized from a solvent system like isopropanol/water or ethanol. Dissolve the crude solid in hot alcohol and slowly add water until turbidity persists, then allow it to cool slowly. This method is excellent for removing residual starting materials and oligomeric impurities.

Part 2: Step 2 - Reduction of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine

Question 4: My catalytic hydrogenation is stalling. The reaction starts but then stops consuming hydrogen before all the starting material is gone. What should I check?

Answer: An incomplete hydrogenation is a common and frustrating issue. The cause is almost always related to the catalyst or the reaction environment.

Troubleshooting_HydrogenationStartIncomplete HydrogenationCheckCatalystIs the Catalyst Active?Start->CheckCatalystCheckPurityAre Solvents & Substrate Pure?CheckCatalyst->CheckPurityYesCatalystOKSource New Catalyst(e.g., 5-10 wt% Pd/C, 50% wet)CheckCatalyst->CatalystOKNoCheckConditionsAre H2 Pressure & Agitation Sufficient?CheckPurity->CheckConditionsYesPurityOKPurify Substrate/Use Anhydrous SolventCheckPurity->PurityOKNoConditionsOKIncrease H2 Pressure (e.g., 50 psi)& Improve AgitationCheckConditions->ConditionsOKNoSuccessReaction CompleteCheckConditions->SuccessYes

Caption: Decision workflow for troubleshooting a stalled hydrogenation.

  • Catalyst Deactivation: Palladium on carbon (Pd/C) is the catalyst of choice, but it can be easily poisoned. Trace impurities from the previous step (e.g., residual sulfur or halide compounds if reagents were impure) can shut it down. The catalyst itself can also lose activity over time. Always use a fresh, high-quality catalyst. A 5-10 wt% loading is standard.

  • Insufficient Hydrogen Pressure: While some reductions work at atmospheric pressure, scaling up often requires higher pressure (e.g., 50 psi) to ensure sufficient hydrogen is dissolved in the reaction medium to drive the reaction to completion.

  • Poor Mass Transfer: On a larger scale, ensuring the solid catalyst, dissolved substrate, and hydrogen gas are all interacting is critical. Inadequate stirring or agitation will lead to a stalled reaction. Ensure your reactor has a powerful overhead stirrer, not just a magnetic stir bar.

Question 5: Upon workup, my final product (the amine) is a dark oil or discolored solid, not the expected off-white solid. Why is it degrading and how can I prevent this?

Answer: Aromatic amines, particularly those with electron-donating groups like the oxazine ring, are highly susceptible to air oxidation. The discoloration is due to the formation of colored quinone-imine type impurities.

  • Inert Atmosphere is Crucial: From the moment the hydrogenation is complete and the hydrogen is vented, the product must be handled under an inert atmosphere (Nitrogen or Argon).

  • Workup Procedure: After filtering off the catalyst (a filtration aid like Celite® is highly recommended for safety and efficiency), the filtrate should be concentrated immediately.

  • Isolation: If the product precipitates as a salt (e.g., by adding HCl), it will be significantly more stable to air oxidation. If isolating the free base, do so quickly and dry it under vacuum. For long-term storage, keeping it under an inert atmosphere in a freezer is best practice.

Scale-Up Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (100g Scale)
  • Setup: Equip a 5 L jacketed reactor with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.

  • Charging Reagents: To the reactor, add 2-amino-5-nitrophenol (100 g, 0.65 mol), anhydrous potassium carbonate (powdered, 198 g, 1.43 mol), and dimethylformamide (DMF, 2.0 L).

  • Heating: Begin stirring and heat the mixture to 90 °C under a nitrogen atmosphere.

  • Slow Addition: Using an addition funnel or syringe pump, add 1,2-dibromoethane (134 g, 0.71 mol) dropwise over a period of 3-4 hours, maintaining the internal temperature at 90-95 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete 4-6 hours after the addition is finished.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (8 L) with vigorous stirring. A yellow-orange solid will precipitate.

  • Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold isopropanol.

  • Purification: Dry the crude solid in a vacuum oven. The material can be further purified by recrystallization from hot ethanol to yield the product as a bright yellow solid.

Protocol 2: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine (90g Scale)
  • Setup: Use a hydrogenation reactor (e.g., a Parr shaker) rated for at least 100 psi.

  • Charging Reactor: To the reactor vessel, carefully add 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (90 g, 0.50 mol) and Methanol (1.8 L).

  • Catalyst Addition: Under a nitrogen purge, carefully add 10% Palladium on Carbon (50% wet, 9.0 g, 10 wt%). Caution: Pd/C can be pyrophoric. Never add it to a dry solvent.

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is exothermic; a slight temperature rise is expected. The reaction will consume hydrogen, and the pressure will drop. Maintain the pressure at 50 psi by refilling the reactor as needed.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 6-12 hours).

  • Work-up (Inert Atmosphere): Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. It can be purified by recrystallization from a suitable solvent or by converting it to its stable HCl salt.

Data Summary Table: Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Incomplete reaction; insufficient base; low temperature.Use ≥2.2 eq. of anhydrous K₂CO₃; maintain 90-95 °C; check starting material purity.
Oligomer Formation High reactant concentration favoring intermolecular reaction.Employ high dilution (15-20 mL solvent/g); add electrophile slowly over 3-4 hours.
Stalled Hydrogenation Catalyst poisoning; insufficient H₂ pressure; poor agitation.Use fresh, high-quality Pd/C; increase H₂ pressure to 50 psi; use overhead stirring.
Product Discoloration Air oxidation of the aromatic amine product.Handle the product under an inert atmosphere (N₂/Ar) after hydrogenation; consider isolation as an HCl salt for enhanced stability.

References

  • PrepChem: Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. This reference provides a procedure for a similar reduction of a nitro-benzoxazine derivative, supporting the proposed catalytic hydrogenation step. [1]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, Vol. 38, No. 1. This paper outlines a two-step synthesis of dihydro-1,4-benzoxazine derivatives starting from benzoxazoles, which provides foundational chemistry for the ring system. [3]

  • Liang, W., Min, L., Han, L., & Liu, X. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. A review discussing various synthetic methods for 1,4-benzoxazines, highlighting the challenges of traditional methods such as harsh conditions and low yields. [4]

  • Enamine: Enamine Scale-Up Synthesis of MedChem Relevant Cores. This resource discusses the general challenges of transitioning from lab-scale to commercial manufacturing in drug development. [5]

  • Tsoungas, P. G., & Zografos, A. L. (2012). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. A review that covers various strategies for synthesizing 1,4-benzoxazine rings. [6]

Column chromatography techniques for purifying polar benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered when purifying polar benzoxazine derivatives.

Q1: Why is purifying polar benzoxazine derivatives so challenging?

Polar benzoxazine derivatives possess characteristics that complicate standard chromatography. Their polarity, often due to hydroxyl, amine, or other heteroatomic functional groups, combined with the basic nitrogen atom within the oxazine ring, leads to strong interactions with common stationary phases like silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen of the benzoxazine, causing issues like poor peak shape, streaking (tailing), and in some cases, irreversible adsorption of the compound to the column.[1][2]

Q2: What is the best starting point for selecting a column chromatography mode?

For polar benzoxazines, Normal-Phase Chromatography (NPC) is the traditional and most common starting point.[1] This technique uses a polar stationary phase (typically silica gel) and a less polar mobile phase.[3][4] The principle is that polar compounds will adhere more strongly to the polar stationary phase and will require a more polar mobile phase to elute. However, if your compound is extremely polar or shows significant tailing on silica, alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography (RPC) should be considered.[1][5][6]

Q3: My polar benzoxazine derivative won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This is a classic sign that your mobile phase is not polar enough to displace the highly polar analyte from the silica gel.[2][7] You need to introduce a much more polar solvent into your mobile phase system. A common and effective solution is to create a solvent system using dichloromethane (DCM) or chloroform with an increasing gradient of methanol (MeOH).[2][8] For particularly stubborn compounds, adding a small percentage (0.5-2%) of ammonium hydroxide to the mobile phase can help by neutralizing the acidic silanol sites on the silica, reducing the strong ionic interactions that cause streaking and poor mobility.[9]

Q4: Should I use isocratic or gradient elution?

For purifying crude reaction mixtures containing benzoxazines and various impurities with a wide range of polarities, gradient elution is almost always superior .[10][11][12] A gradient, which involves systematically increasing the polarity of the mobile phase during the run (e.g., from 100% DCM to 95:5 DCM:MeOH), allows for the initial elution of non-polar impurities, followed by the elution of your target compound, and finally, the removal of very polar baseline impurities.[13][14] Isocratic elution (using a constant solvent composition) can lead to significant peak broadening for later-eluting compounds and may not effectively separate compounds with different polarities.[10][13][14]

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section provides a systematic approach to diagnosing and solving specific problems during the column chromatography process.

Problem 1: Severe Peak Tailing or Streaking

Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like benzoxazines on silica gel.[1][2]

Causality: This phenomenon is primarily caused by the strong, non-ideal interaction between the basic nitrogen atoms in the benzoxazine molecule and the acidic silanol groups on the silica surface.[1][2] This leads to a portion of the analyte being held back as it moves through the column, resulting in a "tail." Overloading the column with too much sample can also exacerbate this issue.[2]

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to "cap" the acidic silanol sites.

    • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH): Add 0.1-1% TEA or NH₄OH to your mobile phase system.[2][9] This small amount of base will preferentially interact with the active sites on the silica, allowing your benzoxazine derivative to elute more symmetrically.

  • Stationary Phase Alternatives: If tailing persists, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[7] Start with neutral alumina (Activity II or III) and develop a solvent system using TLC.

    • Amine-Functionalized Silica: This stationary phase is specifically designed to purify polar and basic compounds, offering improved peak shape by minimizing unwanted interactions.[5]

  • Reduce Column Loading: Ensure you are not overloading the column. As a rule of thumb, use a silica gel mass that is at least 30-100 times the mass of your crude sample.

Problem 2: Poor Separation or Co-elution of Impurities

Achieving baseline separation between your target benzoxazine and closely-related impurities (e.g., unreacted starting materials, oligomers) is critical for obtaining a pure sample.[15]

Causality: Poor separation occurs when the chosen mobile phase does not provide a sufficient difference in selectivity (ΔRf) between the compounds of interest.[4] All compounds are eluting too quickly, too slowly, or at the same rate.

Solutions:

  • Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for method development.[4][8][16]

    • Systematically Screen Solvents: Test various solvent combinations. Good starting points for polar benzoxazines include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Chloroform/Acetone.[8][17]

    • Target an Optimal Rf: Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate.[4] This Rf range generally translates well to good separation on a column.

    • Employ a Gradient: A shallow gradient that slowly increases the mobile phase polarity around the elution point of your target compound will often provide the best resolution.[13][14]

  • Change Solvent Selectivity: If changing the solvent polarity (e.g., increasing the percentage of methanol in DCM) doesn't work, try a completely different solvent system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/acetone system can alter the interactions and improve separation.

Problem 3: Compound is Stuck on the Column or Recovery is Very Low

You've run a large volume of polar solvent through the column, but you cannot detect your compound eluting.

Causality: This issue can arise from two primary sources:

  • Irreversible Adsorption: The compound is so polar and/or basic that it has permanently bound to the active sites on the silica gel.[7]

  • Decomposition: The acidic nature of the silica gel may be causing your benzoxazine derivative to degrade on the column.[7] Some benzoxazine structures can be sensitive to acid.

Solutions:

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there before, your compound may be unstable on silica.[7]

  • "Flush" the Column: If you suspect the compound is simply stuck, you can try to flush it out with a very strong, polar mobile phase, such as 5-10% methanol in dichloromethane, sometimes with a small amount of acetic or formic acid if the compound is not base-sensitive.

  • Use a Deactivated Stationary Phase:

    • Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a base like triethylamine to reduce its acidity.[7]

    • Reversed-Phase (C18) Chromatography: For highly polar, water-soluble benzoxazines, reversed-phase chromatography is an excellent alternative.[1][18] Here, the stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1][19] Polar compounds will elute earlier in this mode.

Methodology & Data Presentation

Workflow for Method Development

A logical workflow is crucial for efficiently developing a purification method. The following diagram outlines the key decision points.

MethodDevelopment TLC 1. Analyze Crude on TLC (e.g., 7:3 Hexane:EtOAc) Rf_Check Is Rf of target compound between 0.25-0.35? TLC->Rf_Check Increase_Polarity 2a. Increase Mobile Phase Polarity (e.g., add MeOH to DCM) Rf_Check->Increase_Polarity No (Rf too low) Decrease_Polarity 2b. Decrease Mobile Phase Polarity Rf_Check->Decrease_Polarity No (Rf too high) Run_Column 3. Pack and Run Column (Use Gradient Elution) Rf_Check->Run_Column Yes Increase_Polarity->TLC Re-spot TLC Decrease_Polarity->TLC Re-spot TLC Tailing_Check Is peak tailing observed? Run_Column->Tailing_Check Add_Modifier 4. Add Modifier to Eluent (0.5% TEA or NH4OH) Tailing_Check->Add_Modifier Yes Success Pure Compound Isolated Tailing_Check->Success No Add_Modifier->Run_Column Retry Column Change_Stationary 5. Consider Alternative Stationary Phase (Alumina, C18) Add_Modifier->Change_Stationary If tailing persists Troubleshooting Problem Identify the Primary Problem PoorSep Poor Separation (Overlapping Peaks) Problem->PoorSep Tailing Peak Tailing or Streaking Problem->Tailing NoElution No Compound Eluting (Low Recovery) Problem->NoElution Sol_PoorSep1 Optimize Gradient (Make it shallower) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Change Solvent Selectivity (e.g., DCM/MeOH -> Hex/Acetone) PoorSep->Sol_PoorSep2 Sol_Tailing1 Add Basic Modifier (0.5% TEA or NH4OH) Tailing->Sol_Tailing1 Sol_Tailing2 Use Alumina or Amine-Silica Column Tailing->Sol_Tailing2 Sol_Tailing3 Reduce Sample Load Tailing->Sol_Tailing3 Sol_NoElution1 Drastically Increase Solvent Polarity NoElution->Sol_NoElution1 Sol_NoElution2 Check for Decomposition (Run stability TLC) NoElution->Sol_NoElution2 Sol_NoElution3 Switch to Reversed-Phase (C18) NoElution->Sol_NoElution3

Sources

Identifying and characterizing impurities in 3,4-Dihydro-2H-benzo[b]oxazin-7-amine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 3,4-Dihydro-2H-benzo[b]oxazin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this important chemical entity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and regulatory expectations.

I. Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses common questions regarding the regulatory landscape and general approach to impurity analysis for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine.

Q1: What are the primary types of impurities I should be concerned about in my 3,4-Dihydro-2H-benzo[b]oxazin-7-amine samples?

A1: Impurities in any new drug substance are broadly categorized by the International Council for Harmonisation (ICH) Q3A(R2) guidelines. For 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, you should focus on three main categories:

  • Organic Impurities: These are the most common and can be process-related or drug-related.[1] They include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Formed from side reactions during the manufacturing process.

    • Intermediates: Unreacted chemical building blocks from intermediate steps in the synthesis.

    • Degradation Products: Formed by the chemical breakdown of the drug substance over time or under stress conditions.

    • Reagents, Ligands, and Catalysts: Residual components used in the synthesis.

  • Inorganic Impurities: These typically arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals, and inorganic salts.[1]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed. Their control is guided by ICH Q3C guidelines.

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in a new drug substance like 3,4-Dihydro-2H-benzo[b]oxazin-7-amine?

A2: The ICH Q3A(R2) guidelines establish thresholds based on the maximum daily dose of the drug substance.[2] These thresholds determine the actions you need to take for any given impurity.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: Above this level, the impurity must be reported in the regulatory submission.[2]

  • Identification Threshold: Above this level, the impurity's structure must be determined.[2]

  • Qualification Threshold: Above this level, the biological safety of the impurity must be established.[2]

Q3: What is a forced degradation study, and why is it important for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine?

A3: A forced degradation or stress study is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3][4][5] Its primary purposes are to:

  • Identify likely degradation products: This helps in establishing degradation pathways.[3][4]

  • Demonstrate the specificity of stability-indicating analytical methods: It ensures that the analytical method can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3]

  • Understand the intrinsic stability of the molecule: This knowledge aids in developing stable formulations and determining appropriate storage conditions and shelf-life.[5]

For 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, forced degradation studies should include exposure to acid, base, oxidation, heat, and light.[4]

II. Troubleshooting Guide for Analytical Methods

This section provides practical advice for overcoming common challenges encountered during the analysis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine and its impurities.

High-Performance Liquid Chromatography (HPLC) Issues

Q4: I am observing significant peak tailing for the main component in my HPLC analysis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine. What could be the cause, and how can I resolve it?

A4: Peak tailing for basic compounds like aromatic amines is a common issue in reversed-phase HPLC. The primary cause is often the interaction between the basic amine group and acidic residual silanol groups on the silica-based column packing material. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is mobile phase pH optimized? (2-3 units below analyte pKa) start->check_ph adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_additive Is a mobile phase additive used? (e.g., triethylamine) check_ph->check_additive Yes adjust_ph->check_ph add_additive Add a competitive amine (e.g., 0.1% TEA) check_additive->add_additive No check_column Is a modern, end-capped column being used? check_additive->check_column Yes add_additive->check_additive switch_column Switch to an end-capped or polar-embedded column check_column->switch_column No solution Peak shape improved check_column->solution Yes switch_column->solution

Caption: A systematic approach to troubleshooting HPLC peak tailing.

Step-by-Step Protocol for Mitigating Peak Tailing:

  • Mobile Phase pH Adjustment:

    • The pKa of the amine group in 3,4-Dihydro-2H-benzo[b]oxazin-7-amine is crucial. To minimize silanol interactions, adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. This ensures the amine is protonated and repelled by any residual protonated silanols.

    • Use a buffer with adequate capacity in the desired pH range (e.g., phosphate or citrate buffer). A buffer concentration of 10-50 mM is typically sufficient.

  • Use of Mobile Phase Additives:

    • If pH adjustment is insufficient, consider adding a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will compete with the analyte for active silanol sites, improving peak shape.

  • Column Selection:

    • Older silica columns (Type A) have a higher concentration of acidic silanols. Ensure you are using a modern, high-purity silica column (Type B).

    • For persistent tailing, switch to a column with a stationary phase that is "end-capped," where residual silanol groups are chemically derivatized to reduce their activity.

    • Alternatively, consider columns with polar-embedded or polar-endcapped phases, which can shield the analyte from silanol interactions.

Q5: I am struggling to separate two closely eluting impurities from the main 3,4-Dihydro-2H-benzo[b]oxazin-7-amine peak. What strategies can I employ to improve resolution?

A5: Improving the resolution of closely eluting peaks requires a methodical approach to optimizing your chromatographic conditions.

Strategies for Improving Resolution

start Poor Resolution optimize_mobile_phase Optimize Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust gradient slope start->optimize_mobile_phase change_column Change Column - Different stationary phase (e.g., Phenyl-Hexyl) - Smaller particle size (UHPLC) optimize_mobile_phase->change_column adjust_temp Adjust Column Temperature - Lower temperature may increase selectivity change_column->adjust_temp adjust_flow Adjust Flow Rate - Lower flow rate can increase efficiency adjust_temp->adjust_flow solution Resolution Improved adjust_flow->solution

Caption: Key strategies to enhance chromatographic resolution.

Detailed Optimization Steps:

  • Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. The different solvent properties can alter selectivity.

    • Gradient Slope: If using a gradient method, decrease the slope of the gradient during the elution of the critical pair. A shallower gradient increases the separation time between peaks.

  • Stationary Phase:

    • Consider a column with a different stationary phase chemistry. For aromatic compounds, a phenyl-hexyl or biphenyl phase can offer different selectivity compared to a standard C18 column due to π-π interactions.

  • Column Temperature:

    • Varying the column temperature can affect the selectivity of the separation. Lowering the temperature often increases viscosity and may improve resolution, while increasing it can decrease analysis time but may reduce selectivity.

  • Flow Rate:

    • Lowering the flow rate can increase column efficiency (increase the number of theoretical plates) and improve resolution, although it will also increase the run time.

  • Column Dimensions:

    • Using a longer column will increase the resolution, but also the analysis time and backpressure.

    • Switching to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm for UHPLC) can significantly improve efficiency and resolution.

III. Identification and Characterization of Impurities

This section outlines a general workflow for identifying and characterizing unknown impurities in your 3,4-Dihydro-2H-benzo[b]oxazin-7-amine samples.

Q6: I have detected an unknown impurity above the identification threshold. What is the general workflow for its structural elucidation?

A6: The structural elucidation of an unknown impurity is a multi-step process that combines chromatographic and spectroscopic techniques.

Workflow for Impurity Identification

start Unknown Impurity Detected (> Identification Threshold) lc_ms LC-MS/MS Analysis - Determine molecular weight - Obtain fragmentation pattern start->lc_ms hrms High-Resolution Mass Spectrometry (HRMS) - Determine elemental composition lc_ms->hrms isolate Isolation of Impurity (Preparative HPLC) hrms->isolate nmr NMR Spectroscopy (1H, 13C, 2D-NMR) - Elucidate chemical structure isolate->nmr ftir FT-IR Spectroscopy - Identify functional groups nmr->ftir characterize Structure Characterized ftir->characterize

Caption: A typical workflow for the structural elucidation of an unknown impurity.

Detailed Experimental Protocols:

Protocol 1: LC-MS/MS Analysis for Preliminary Identification

  • Sample Preparation: Prepare a solution of the 3,4-Dihydro-2H-benzo[b]oxazin-7-amine sample containing the unknown impurity at a suitable concentration in a solvent compatible with the mobile phase.

  • LC Separation: Use a validated HPLC method that provides good separation of the impurity from the main peak and other components.

  • MS Detection:

    • Perform a full scan analysis in both positive and negative ionization modes to determine the molecular weight of the impurity.

    • Conduct tandem MS (MS/MS) experiments on the parent ion of the impurity to obtain its fragmentation pattern. This provides valuable structural information.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

  • Analysis: Analyze the sample using an HRMS instrument (e.g., TOF or Orbitrap).

  • Data Processing: The accurate mass measurement allows for the determination of the elemental composition of the impurity, significantly narrowing down the possible structures.

Protocol 3: Isolation by Preparative HPLC

  • Method Development: Scale up the analytical HPLC method to a preparative scale. This may involve using a larger column and optimizing the loading capacity.

  • Fraction Collection: Collect the fraction containing the isolated impurity.

  • Purity Check: Analyze the collected fraction using the analytical HPLC method to confirm its purity.

Protocol 4: Structural Elucidation by NMR and FT-IR

  • NMR Spectroscopy:

    • Dissolve the isolated impurity in a suitable deuterated solvent.

    • Acquire 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra. These experiments will provide detailed information about the proton and carbon environments and their connectivity, allowing for the complete structural elucidation.[6][7][8][9][10]

  • FT-IR Spectroscopy:

    • Obtain the FT-IR spectrum of the isolated impurity. This will help to identify the functional groups present and can be used to confirm structural features, such as the presence or absence of the oxazine ring.[11][12][13][14][15][16] Characteristic peaks for the benzoxazine ring are often observed around 1230 cm⁻¹ (asymmetric C-O-C stretch), 1150 cm⁻¹ (C-N-C stretch), and 940 cm⁻¹ (benzene ring with attached oxazine ring).

Q7: What are some potential process-related and degradation impurities of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine?

A7: Without a specific, documented synthesis route, we can predict potential impurities based on common synthetic pathways for benzoxazines and the chemical nature of the molecule.

Potential Synthesis-Related Impurities:

A common synthesis for 3,4-dihydro-2H-benzo[b][3][17]oxazines involves the reaction of a 2-aminophenol derivative with a suitable two-carbon synthon.[18] For 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, a plausible route could involve the reaction of 2-amino-5-nitrophenol followed by reduction of the nitro group.

  • Starting Materials: Unreacted 2-amino-5-nitrophenol or the subsequent intermediate after reaction with the two-carbon synthon.

  • Intermediates: Incomplete cyclization could lead to open-chain intermediates.

  • By-products: Isomeric impurities could form if the starting materials are not regiochemically pure. For example, substitution at different positions on the aromatic ring.

Potential Degradation Pathways and Products:

Based on the structure, 3,4-Dihydro-2H-benzo[b]oxazin-7-amine may be susceptible to the following degradation pathways:

  • Hydrolysis: The oxazine ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening to form a 2-aminophenol derivative.

  • Oxidation: The aromatic amine and the secondary amine within the oxazine ring are susceptible to oxidation. This can lead to the formation of N-oxides or colored degradation products.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways.

Example of a Potential Degradation Product:

Degradation Pathway Potential Impurity Structure Comments
Hydrolysis2-((2-hydroxyethyl)amino)-4-aminophenolRing-opening of the oxazine ring.
Oxidation3,4-Dihydro-2H-benzo[b]oxazin-7-amine N-oxideOxidation of the aromatic amine.

IV. References

  • Forced Degradation – A Review. (2022-11-30). IntechOpen.

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate.

  • TROUBLESHOOTING GUIDE - Phenomenex.

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC - PubMed Central. (2024-12-17).

  • Effects of the Backbone's Structures on the Curing Behaviors and Properties of Phthalonitrile Containing Benzoxazine Rings - MDPI. (2024-11-28).

  • FTIR spectra of benzoxazine monomers | Download Scientific Diagram - ResearchGate.

  • FTIR spectra of evolved gases from degrading poly(BA-m)[13]. - ResearchGate.

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES.

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25).

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation.

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal.

  • HPLC Troubleshooting Guide - Sigma-Aldrich.

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd.

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006-10-01).

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. (2024-11-11).

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International.

  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate.

  • Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection - Benchchem.

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities - ResearchGate.

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES - Semantic Scholar.

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS - ResearchGate. (2023-08-12).

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety - Pharmaffiliates. (2025-11-12).

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

  • 3,4-Dihydro-2H-1,4-oxazine synthesis - Organic Chemistry Portal.

  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO.

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product - Journal of Pharmaceutical Science and Bioscientific Research. (2019-04-30).

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (2025-08-10).

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC - NIH. (2007-02-12).

  • Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives | Request PDF - ResearchGate.

  • 3,4-dihydro-2H-benzo[b][3][17]oxazin-7-ol - PubChem - NIH.

  • Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed.

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][3][19]benzothiazepin-1-ones under electron impact ionization conditions - PubMed.

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.

  • Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE - PubMed.

  • (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE - ResearchGate. (2025-08-09).

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives - RACO.

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. (2025-08-06).

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchGate. (2025-08-10).

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to Quinazoline and 3,4-Dihydro-2H-benzo[b]oxazin-7-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems, the quinazoline framework has established itself as a "privileged scaffold," underpinning the structure of numerous FDA-approved drugs. In contrast, the 3,4-dihydro-2H-benzo[b]oxazin-7-amine scaffold and its relatives represent a less explored territory, offering potential for novel intellectual property and unique pharmacological profiles. This guide provides a comprehensive comparison of these two scaffolds, grounded in experimental data and field-proven insights, to inform strategic decisions in kinase inhibitor design.

The Quinazoline Scaffold: A Reigning Champion in Kinase Inhibition

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, has a storied history in medicinal chemistry, particularly in the realm of oncology. Its rigid, planar structure provides an excellent platform for the precise positioning of substituents to interact with the ATP-binding pocket of various kinases.

A Legacy of Potency and Versatility

The success of the quinazoline core is evidenced by the number of clinically approved kinase inhibitors that incorporate this moiety.[1] These drugs target a range of kinases pivotal to cancer cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][2]

The versatility of the quinazoline scaffold is one of its key strengths. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[3] Furthermore, the benzene ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Structure-activity relationship (SAR) studies have extensively explored the impact of substitutions at various positions of the quinazoline ring, providing a rich knowledge base for rational drug design.[3]

A Look at the Data: Quinazolines in Action

The following table summarizes the activity of some exemplary quinazoline-based kinase inhibitors, showcasing the scaffold's ability to yield highly potent compounds against diverse kinase targets.

CompoundTarget Kinase(s)IC50Reference
GefitinibEGFR20.72 nM (wt)[3]
ErlotinibEGFR0.005–0.88 μM[2]
LapatinibEGFR/HER2-[3]
AfatinibEGFR/HER20.6 nM (wt), 3.5 nM (T790M/L858R)[3]
VandetanibVEGFR2/EGFR/RET-[3]
IdelalisibPI3Kδ1.13 nM[5]
BPR1K871FLT3/AURKA19 nM/22 nM[4]
Compound 6c CDK2, EGFR, VEGFR-2, HER20.183 µM, 0.083 µM, 0.076 µM, 0.138 µM[6]

Note: IC50 values can vary depending on assay conditions.

The 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Scaffold: An Emerging Contender

In contrast to the well-trodden path of quinazoline chemistry, the 3,4-dihydro-2H-benzo[b]oxazin-7-amine scaffold represents a more nascent area of exploration for kinase inhibitors. While direct evidence for the kinase inhibitory activity of this specific amine-substituted benzoxazine is limited in the public domain, the broader benzoxazine class has shown promise, suggesting that this scaffold warrants further investigation.

Exploring the Potential of the Benzoxazine Core

The benzoxazine ring system, which features a fused benzene and oxazine ring, offers a three-dimensional character that distinguishes it from the planar quinazoline scaffold. This non-planar geometry could provide opportunities to access different chemical spaces and achieve novel interactions within the kinase active site, potentially leading to improved selectivity or the ability to target kinases that have proven challenging for traditional planar inhibitors.

Recent studies have begun to uncover the kinase inhibitory potential of the broader benzoxazine class. For instance, novel benzoxazine derivatives have been identified as inhibitors of the PI3K signaling pathway, a critical regulator of angiogenesis.[7][8] Another study has suggested that certain 1,4-benzoxazine derivatives may exert their anti-angiogenic effects through the inhibition of VEGFR2, among other potential targets.[9] These findings, while not specific to the 7-amino substituted dihydrobenzoxazine, provide a compelling rationale for its exploration as a kinase inhibitor scaffold.

A Call for Further Investigation

The current body of literature on 3,4-dihydro-2H-benzo[b]oxazin-7-amine as a kinase inhibitor is sparse. This presents both a challenge and an opportunity. The lack of extensive public data means that researchers entering this space will be pioneers, with the potential to establish novel intellectual property. However, it also necessitates a more exploratory and less guided approach to SAR studies compared to the well-defined landscape of quinazoline inhibitors.

Head-to-Head: A Structural and Strategic Comparison

FeatureQuinazoline Scaffold3,4-Dihydro-2H-benzo[b]oxazin-7-amine Scaffold
Structural Characteristics Planar, aromatic, rigidNon-planar, saturated heterocyclic ring fused to an aromatic ring
Kinase Inhibition Data Extensive, well-documented, multiple FDA-approved drugsLimited for the specific scaffold, some data on broader benzoxazine class
Known Kinase Targets EGFR, VEGFR, PI3K, CDKs, Aurora Kinases, etc.PI3K, VEGFR2 (for broader benzoxazine class)
Drug Development Status Mature, with multiple generations of inhibitorsNascent, largely preclinical and exploratory
Intellectual Property Crowded landscapeOpen, potential for novel IP
Synthesis Numerous well-established synthetic routesEstablished synthetic routes, but less explored for library synthesis

Key Signaling Pathways in Focus

To understand the therapeutic potential of these scaffolds, it is crucial to consider the key signaling pathways they aim to modulate. The PI3K/Akt/mTOR and VEGF signaling pathways are central to many cancers and are prime targets for kinase inhibitors.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[10][11] Its dysregulation is a common feature in many cancers, making it a highly attractive target for therapeutic intervention.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: The PI3K/Akt/mTOR signaling pathway.

The VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the primary regulator of angiogenesis, the formation of new blood vessels.[12] In cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen, making VEGF and its receptor, VEGFR, key targets for anti-cancer therapies.[13][14]

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of inhibitor Start->Compound_Prep Incubation Incubate with inhibitor Compound_Prep->Incubation Reaction_Setup Set up kinase reaction: - Kinase - Substrate - Buffer Reaction_Setup->Incubation Initiate_Reaction Initiate reaction with ATP Incubation->Initiate_Reaction Reaction_Incubation Incubate at optimal temperature Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop reaction Reaction_Incubation->Stop_Reaction Detection Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detection Data_Analysis Analyze data and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to the Validation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine as a Novel Neuroprotective Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke necessitates an urgent and continuous search for novel therapeutic agents. This guide provides an in-depth, technical comparison for the validation of a promising lead compound, 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, against other neuroprotective alternatives. We will delve into the experimental data and methodologies that underpin its potential as a future therapeutic.

The Rationale for a New Neuroprotective Agent

The landscape of neuroprotective drug development is fraught with challenges. Many compounds that show promise in preclinical studies fail to translate into effective clinical therapies.[1] This is often due to a lack of blood-brain barrier penetration, unforeseen toxicity, or insufficient efficacy in human trials.[1] The ideal neuroprotective agent should not only halt neuronal damage but also potentially promote regeneration, all while maintaining a favorable safety profile.

The chemical scaffold of 3,4-dihydro-2H-benzo[b]oxazine has garnered attention due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3][4][5] This inherent bioactivity, coupled with the potential for chemical modification to optimize for neuroprotective efficacy and blood-brain barrier permeability, makes 3,4-Dihydro-2H-benzo[b]oxazin-7-amine a compelling candidate for investigation.

In Vitro Validation: The First Line of Evidence

The initial validation of a neuroprotective lead compound begins with a battery of in vitro assays designed to model the cellular and molecular aspects of neurodegeneration.[6][7] These assays provide crucial insights into the compound's mechanism of action and its ability to mitigate neuronal damage induced by various stressors.

A typical in vitro validation workflow would involve:

  • Toxicity Assessment: Before evaluating neuroprotective effects, it is essential to determine the compound's intrinsic toxicity to neuronal cells. This is often achieved using primary neuronal cultures or immortalized cell lines like SH-SY5Y.[6][7]

  • Induction of Neurotoxicity: To mimic disease states, neuronal cultures are exposed to specific toxins. For example, beta-amyloid (Aβ) peptides are used to model Alzheimer's disease, while 6-hydroxydopamine (6-OHDA) or MPTP can be used to simulate Parkinson's disease.[8][9]

  • Evaluation of Neuroprotection: The ability of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine to protect against toxin-induced cell death is then quantified using various assays.

Key In Vitro Assays for Neuroprotection:

Assay Purpose Principle
MTT/MTS Assay Measures cell viability and proliferation.Colorimetric assay based on the reduction of a tetrazolium salt by metabolically active cells.
LDH Release Assay Quantifies cell membrane damage and cytotoxicity.Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Caspase-3/7 Assay Detects apoptosis (programmed cell death).Measures the activity of executioner caspases, key enzymes in the apoptotic pathway.
Reactive Oxygen Species (ROS) Assay Measures oxidative stress.Utilizes fluorescent probes that become oxidized in the presence of ROS.
Neurite Outgrowth Assay Assesses neuronal morphology and health.[10]Microscopic analysis to quantify the length and branching of neurites.[11]

Below is a diagram illustrating a standard in vitro validation workflow:

G cluster_0 In Vitro Validation Workflow cluster_1 Neuroprotection Assays A 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) B 2. Compound Treatment (3,4-Dihydro-2H-benzo[b]oxazin-7-amine) A->B C 3. Induction of Neurotoxicity (e.g., Aβ, 6-OHDA, Oxidative Stress) B->C D 4. Incubation Period C->D E 5. Assessment of Neuroprotection D->E F Cell Viability (MTT/MTS) E->F G Cytotoxicity (LDH) E->G H Apoptosis (Caspase) E->H I Oxidative Stress (ROS) E->I J Neurite Outgrowth E->J G cluster_0 In Vivo Validation Workflow cluster_1 Endpoints A 1. Animal Model Selection (e.g., AD, PD, Stroke models) B 2. Compound Administration (Route, Dose, Frequency) A->B C 3. Behavioral Testing B->C D 4. Tissue Collection and Analysis C->D E Cognitive Function C->E F Motor Function C->F G Histopathology D->G H Biochemical Markers D->H

Caption: A generalized workflow for in vivo validation of a neuroprotective agent.

Comparative Analysis: 3,4-Dihydro-2H-benzo[b]oxazin-7-amine vs. Alternatives

A critical step in validating a new lead compound is to compare its performance against existing or other emerging neuroprotective agents. This provides context for its potential advantages and disadvantages.

Table of Comparative Neuroprotective Agents:

Compound Proposed Mechanism of Action Key Preclinical Findings Clinical Trial Status (if applicable)
3,4-Dihydro-2H-benzo[b]oxazin-7-amine Hypothesized: Multi-target (anti-inflammatory, antioxidant, anti-apoptotic)To be determined through validation studiesPreclinical
Edaravone Free radical scavenger, antioxidantShown to reduce infarct size in stroke models. [12][13]Approved for ALS and acute ischemic stroke in some countries. [13][14]
Citicoline Membrane stabilizer, enhances neurotransmitter synthesisDemonstrated neuroprotective effects in stroke and neurodegenerative models. [12][15]Mixed results in clinical trials for stroke. [12][15]
Minocycline Anti-inflammatory, anti-apoptoticNeuroprotective in models of stroke, Parkinson's, and Huntington's disease. [12][15]Clinical trials have yielded largely negative or inconclusive results. [15]
Natural Products (e.g., Curcumin, Resveratrol) Antioxidant, anti-inflammatory, modulation of signaling pathways. [16][17][18]Show neuroprotective effects in various preclinical models. [1][16][19]Limited by poor bioavailability; clinical evidence is still emerging. [1][16]

G

Sources

A Head-to-Head Comparison of the Antimicrobial Efficacy of Benzoxazine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, benzoxazines, bicyclic compounds featuring a benzene ring fused to an oxazine ring, have garnered significant attention for their diverse biological activities.[1][2] This guide provides a comprehensive, head-to-head comparison of the antimicrobial efficacy of different benzoxazine isomers, offering valuable insights for researchers, scientists, and drug development professionals. While direct comparative studies on the antimicrobial potency of every benzoxazine isomer are not extensively documented, this guide synthesizes the available experimental data on the most studied isomers, primarily 1,3-benzoxazine and 1,4-benzoxazine derivatives, to draw meaningful comparisons and guide future research.

The Benzoxazine Scaffold: A Versatile Platform for Antimicrobial Drug Discovery

Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. The arrangement of the oxygen and nitrogen atoms within the oxazine ring gives rise to various isomers, with 1,3-benzoxazines and 1,4-benzoxazines being the most extensively investigated for their biological properties.[1][3] The synthetic accessibility of the benzoxazine scaffold, primarily through Mannich condensation reactions involving a phenol, a primary amine, and formaldehyde, allows for the facile introduction of a wide array of functional groups, enabling the fine-tuning of their antimicrobial activity.[1][3]

The antimicrobial potential of benzoxazine derivatives has been demonstrated against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][4] The mechanism of action is believed to be multifactorial, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the benzoxazine core, coupled with the electronic effects of various substituents, plays a crucial role in their ability to penetrate microbial cell walls and exert their inhibitory effects.

Comparative Antimicrobial Efficacy: 1,3-Benzoxazine vs. 1,4-Benzoxazine Derivatives

While a direct comparison of the parent, unsubstituted benzoxazine isomers is scarce in the literature, a comparative analysis of their derivatives provides valuable insights into their potential as antimicrobial scaffolds.

1,3-Benzoxazine Derivatives: Potent Antibacterial and Antifungal Agents

Derivatives of 1,3-benzoxazine have shown significant promise as both antibacterial and antifungal agents.[1][4] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzoxazine core are critical determinants of their antimicrobial potency. For instance, the introduction of electron-withdrawing groups, such as nitro and halogen moieties, has been shown to enhance antibacterial activity.

One study investigating a series of novel symmetrical 1,3-benzoxazine derivatives reported potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans.[5] Notably, some of these synthesized compounds exhibited antimicrobial efficacy comparable or even superior to standard drugs like streptomycin and nystatin.[5] Another study highlighted that certain 1,3-benzoxazine derivatives displayed moderate antimicrobial activity, suggesting that this chemical class warrants further exploration for more effective antimicrobial compounds.[4]

1,4-Benzoxazine Derivatives: A Scaffold for Broad-Spectrum Antimicrobials

Similarly, derivatives of 1,4-benzoxazine have been extensively explored for their antimicrobial properties.[2] Research has demonstrated their efficacy against a range of bacterial and fungal pathogens. A study on novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety revealed significant antifungal activity against various plant pathogenic fungi.[6]

Quantitative structure-activity relationship (QSAR) studies on 1,4-benzoxazin-3-ones have provided deeper insights into the structural requirements for their antimicrobial activity against fungi, Gram-positive, and Gram-negative bacteria.[7][8] These studies have indicated that molecular shape, hydrogen bonding properties, and specific substitutions are key factors influencing their efficacy. For example, derivatives bearing nitro and trifluoromethyl groups have demonstrated enhanced antibacterial activity.[9]

Data Summary: Antimicrobial Activity of Benzoxazine Derivatives

The following table summarizes representative minimum inhibitory concentration (MIC) data for various 1,3- and 1,4-benzoxazine derivatives against common microbial strains, as reported in the literature. It is important to note that these values are for specific derivatives and not the parent isomers, and direct comparisons should be made with caution due to the diverse substituents.

Benzoxazine IsomerDerivative/SubstituentTest OrganismMIC (µg/mL)Reference
1,3-Benzoxazine Novel benzoxazinyl-oxazolidinoneStaphylococcus aureus (MRSA)0.25-0.5[10]
1,3-Benzoxazine Symmetrical derivativeEscherichia coliNot specified (Zone of Inhibition)[5]
1,3-Benzoxazine Symmetrical derivativeCandida albicansNot specified (Zone of Inhibition)[5]
1,4-Benzoxazine Acylhydrazone moietyGibberella zeae20.06 (EC50)[6]
1,4-Benzoxazine Acylhydrazone moietyPellicularia sasakii26.66 (EC50)[6]
1,4-Benzoxazine Nitro and trifluoromethyl groupsGram-positive & Gram-negative bacteria"Good activity"[9]

Experimental Protocols for Assessing Antimicrobial Efficacy

To ensure the generation of reliable and reproducible data, standardized protocols for antimicrobial susceptibility testing are paramount. The following are detailed methodologies for two commonly employed techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the benzoxazine compound in a liquid growth medium in a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined.[12]

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare Benzoxazine Stock Solution serial_dilute Perform Serial Dilutions of Benzoxazine in Microtiter Plate prep_compound->serial_dilute prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate at 37°C for 18-24 hours controls->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Benzoxazine Stock Solution: Dissolve the synthesized benzoxazine isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzoxazine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculation: Dilute the standardized microbial suspension in CAMHB and add 50 µL to each well (except the sterility control) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be 100 µL.[12]

  • Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the benzoxazine isomer that shows no visible turbidity (growth).

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.[13][14]

Principle: A filter paper disk impregnated with a known concentration of the benzoxazine compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a "zone of inhibition" around the disk.[15][16]

Workflow Diagram:

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Measurement prep_plate Prepare Mueller-Hinton Agar (MHA) Plate inoculate_plate Inoculate MHA Plate with Microbial Suspension prep_plate->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate prep_disk Impregnate Sterile Disks with Benzoxazine Solution place_disk Place Benzoxazine-impregnated Disk on Agar Surface prep_disk->place_disk inoculate_plate->place_disk incubate Incubate Plate at 37°C for 18-24 hours place_disk->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Prepare and Apply Disks: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the benzoxazine isomer onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Structure-Activity Relationship and Future Directions

The antimicrobial efficacy of benzoxazine isomers is intricately linked to their chemical structure. Key factors influencing their activity include:

  • Isomeric Form: While direct comparative data is limited, the arrangement of the heteroatoms in the oxazine ring likely influences the molecule's overall geometry, polarity, and ability to interact with microbial targets.

  • Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly modulate antimicrobial activity. Electron-withdrawing groups often enhance potency.

  • Substituents on the Nitrogen Atom: The group attached to the nitrogen atom of the oxazine ring can impact the compound's lipophilicity and steric properties, thereby affecting its ability to cross microbial membranes.

Future research should focus on a systematic head-to-head comparison of the antimicrobial efficacy of various benzoxazine isomers to unequivocally establish the most promising scaffold. Furthermore, the synthesis and evaluation of novel derivatives with diverse functionalities will be crucial in optimizing their antimicrobial potency and spectrum of activity. The exploration of their mechanisms of action will also provide a rational basis for the design of next-generation benzoxazine-based antimicrobial agents.

Conclusion

Benzoxazine derivatives, particularly those of the 1,3- and 1,4-isomeric forms, represent a versatile and promising class of compounds in the quest for new antimicrobial agents. While the available data points to significant antibacterial and antifungal activities, a clear understanding of the comparative efficacy of different isomers requires further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the antimicrobial potential of novel benzoxazine isomers and their derivatives, paving the way for the development of innovative therapies to combat infectious diseases.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. PubMed. [Link]

  • Broth Microdilution | MI - Microbiology. (URL not available)
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Broth dilution method for MIC determination. Microbe Online. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PubMed Central. [Link]

  • Antimicrobial evaluation of 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Synthesis and Properties of Benzoxazine Resins. ResearchGate. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (URL not available)

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dihydro-2H-benzo[b]oxazin-7-amine is a valuable heterocyclic scaffold frequently encountered in medicinal chemistry and drug development. Its structural motif is a key component in a range of biologically active molecules. Consequently, the efficient and scalable synthesis of this amine is of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive and objective comparison of the most common synthetic routes to 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, with a focus on experimental data, synthetic efficiency, and practical considerations for laboratory and process chemistry.

The primary and most well-established strategy for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine involves the reduction of its nitro precursor, 7-nitro-3,4-dihydro-2H-1,4-benzoxazine. This guide will benchmark three principal reduction methodologies:

  • Catalytic Hydrogenation

  • Reduction with Iron metal

  • Reduction with Tin(II) Chloride

Each route will be evaluated based on its reaction mechanism, yield, purity of the final product, scalability, cost-effectiveness, safety, and environmental impact. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methods.

Route 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes.[1][2] This technique typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen gas.

Mechanism

The reduction of a nitro group to an amine via catalytic hydrogenation is a six-electron process that is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species. The reaction occurs on the surface of the metal catalyst, where molecular hydrogen is adsorbed and activated.

Caption: Generalized pathway for catalytic hydrogenation of a nitroarene.

Experimental Protocol
  • Materials: 7-nitro-3,4-dihydro-2H-1,4-benzoxazine, Palladium on carbon (10 wt. %), Ethanol, Hydrogen gas.

  • Procedure:

    • To a solution of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in ethanol, 10% Pd/C (5-10 mol%) is added.

    • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

    • The reaction is stirred vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases.

    • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.[3]

    • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Performance Metrics
MetricPerformance
Yield Typically high to excellent (often >90%).
Purity Generally high, with minimal side products.
Scalability Readily scalable, although specialized equipment is required for high-pressure hydrogenations.
Cost The main cost is associated with the palladium catalyst, which can be significant, especially for large-scale syntheses.
Safety Requires careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[4][5][6][7] The use of a well-ventilated area and appropriate safety precautions, such as grounding of equipment, is essential.
Environmental Considered a "green" method due to the use of a recyclable catalyst and the generation of water as the only byproduct. However, the production of hydrogen gas often relies on fossil fuels.[8]

Route 2: Reduction with Iron

The reduction of nitroarenes using iron metal in the presence of an acid, known as the Béchamp reduction, is a classic and robust method in organic synthesis.[9]

Mechanism

This reduction proceeds via a series of single-electron transfers from the iron metal to the nitro group in an acidic medium. The resulting intermediates are protonated by the acid, and the process continues until the amine is formed. The iron is oxidized to iron oxides.

Caption: Simplified representation of the iron-mediated nitro reduction.

Experimental Protocol
  • Materials: 7-nitro-3,4-dihydro-2H-1,4-benzoxazine, Iron powder, Ethanol, Water, Acetic acid or Ammonium chloride.

  • Procedure:

    • A mixture of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water is prepared.

    • A small amount of acetic acid or a solution of ammonium chloride is added to initiate the reaction.

    • The reaction mixture is heated to reflux for 2-4 hours.

    • After cooling, the reaction mixture is made basic with an aqueous solution of sodium carbonate or ammonia.

    • The mixture is then filtered through celite to remove the iron oxides.

    • The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford the product.

Performance Metrics
MetricPerformance
Yield Generally good to high (70-90%).
Purity The crude product often contains inorganic byproducts, requiring careful work-up and purification.
Scalability Highly scalable and commonly used in industrial processes.
Cost Very cost-effective due to the low price of iron powder and common acids/salts.
Safety The reaction is exothermic and can generate hydrogen gas, requiring good temperature control and ventilation.[10][11][12][13][14] Iron powder can be a fire hazard, especially in a finely divided state.[10][11][12][13][14]
Environmental Generates a significant amount of iron oxide sludge as a byproduct, which can pose disposal challenges.

Route 3: Reduction with Tin(II) Chloride

The reduction of nitroarenes with tin(II) chloride (SnCl₂) in an acidic medium is another widely used and effective method.

Mechanism

Similar to the iron-mediated reduction, the reaction with tin(II) chloride involves the transfer of electrons from Sn(II) to the nitro group, which is subsequently protonated. The tin is oxidized to Sn(IV).

Caption: Simplified mechanism for the reduction of a nitroarene with SnCl₂.

Experimental Protocol
  • Materials: 7-nitro-3,4-dihydro-2H-1,4-benzoxazine, Tin(II) chloride dihydrate, Ethanol or Ethyl acetate, Concentrated Hydrochloric acid.

  • Procedure:

    • To a solution of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in ethanol or ethyl acetate, a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid is added dropwise at 0 °C.

    • The reaction mixture is then stirred at room temperature or gently heated for 1-3 hours.

    • After completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate or a strong base like sodium hydroxide until the solution is basic.

    • The resulting precipitate of tin salts is removed by filtration.

    • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the final product.

Performance Metrics
MetricPerformance
Yield Typically good to very good (75-95%).
Purity The work-up can be challenging due to the formation of tin salts, which may co-precipitate with the product.
Scalability Scalable, but the large amounts of tin salts generated can be problematic on a larger scale.
Cost More expensive than the iron-based reduction but generally cheaper than catalytic hydrogenation.
Safety The reaction is exothermic and involves the use of a corrosive acid. Tin compounds are toxic and require careful handling and disposal.[15][16][17]
Environmental The generation of significant amounts of tin-containing waste is a major environmental concern. Proper disposal of this waste is crucial.[15][16][17]

Quantitative Data Summary

Synthetic RouteTypical Yield (%)Reaction Time (h)Temperature (°C)Key Reagents
Catalytic Hydrogenation >902-625H₂, Pd/C
Reduction with Iron 70-902-4Reflux (approx. 80)Fe, AcOH or NH₄Cl
Reduction with Tin(II) Chloride 75-951-30 - 50SnCl₂·2H₂O, HCl

Comparative Analysis

The choice of the optimal synthetic route to 3,4-Dihydro-2H-benzo[b]oxazin-7-amine depends on several factors, including the desired scale of the synthesis, available equipment, cost considerations, and environmental regulations.

  • For laboratory-scale synthesis focused on high purity and yield, catalytic hydrogenation is often the preferred method. It offers clean reaction profiles and straightforward work-up procedures. However, the initial investment in a hydrogenation apparatus and the cost of the palladium catalyst might be limiting factors for some laboratories.

  • For large-scale industrial production where cost is a primary driver, reduction with iron is a highly attractive option. Its low cost and proven scalability make it an industry standard for nitroarene reductions. The main drawback is the generation of a large volume of iron oxide waste, which requires appropriate disposal infrastructure.

  • Reduction with tin(II) chloride offers a good balance between the other two methods. It is generally faster than the iron-based reduction and does not require specialized high-pressure equipment. However, the toxicity and disposal of tin waste are significant disadvantages that must be carefully managed.

Recommendations

Based on the comparative analysis, the following recommendations can be made:

  • For academic research and small-scale synthesis (<10g): Catalytic hydrogenation is recommended for its high yield, purity, and relatively simple work-up. If hydrogenation equipment is not available, reduction with tin(II) chloride is a viable alternative, provided that proper waste disposal protocols are followed.

  • For pilot-scale and industrial production (>1kg): Reduction with iron is the most economically viable and scalable method. The challenges associated with waste disposal can be managed with appropriate engineering controls and waste management strategies.

Conclusion

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine is most efficiently achieved through the reduction of its nitro precursor. This guide has benchmarked three common reduction methods: catalytic hydrogenation, reduction with iron, and reduction with tin(II) chloride. Each method presents a unique set of advantages and disadvantages in terms of yield, cost, safety, and environmental impact. By carefully considering these factors, researchers and drug development professionals can select the most appropriate synthetic route to meet their specific needs.

References

  • IRON REDUCED - Purdue University Department of Physics and Astronomy. (2006, January 16). (URL: [Link])

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. (2023, August 18). (URL: [Link])

  • Hydrogenation: Transforming Chemistry for a Sustainable Future - Longdom Publishing. (URL: [Link])

  • Continuous reduction process - Google P
  • HYDROGENATION EXPLOSION - Stanford Environmental Health & Safety. (URL: [Link])

  • Hydrogenation reaction safety - YouTube. (2024, June 7). (URL: [Link])

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013, May 14). (URL: [Link])

  • MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. (URL: [Link])

  • Safety Data Sheet: Iron powder - Carl ROTH. (URL: [Link])

  • Hazards associated with laboratory scale hydrogenations - University of Wisconsin-Madison Chemistry. (URL: [Link])

  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). (URL: [Link])

  • IRON, POWDER | Barnes NZ. (2023, June 16). (URL: [Link])

  • Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. (2025, May 6). (URL: [Link])

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (URL: [Link])

  • Department of Chemistry & Biochemistry, UCLA. (URL: [Link])

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

  • Novel synthesis of spirocyclic-3,4-dihydro-2 H -benzo[ b ][1][8]oxazine derivatives. (URL: [Link])

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (2021, April 8). (URL: [Link])

  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine - PubChem. (URL: [Link])

  • Tin(II) chloride‐mediated synthesis of 2‐substituted benzoxazoles | Request PDF - ResearchGate. (2025, August 9). (URL: [Link])

  • First Use of HEH in Oxazine Synthesis: Hydroxy-Substituted 2H-1,4-Benzoxazine Derivatives | Request PDF - ResearchGate. (2025, August 7). (URL: [Link])

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents - PMC - NIH. (2020, April 13). (URL: [Link])

  • Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. (URL: [Link])

  • Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation - ResearchGate. (2025, August 10). (URL: [Link])

  • Benzoxazines and Catalytic Hydrogenation - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[3][4] Its derivatives have garnered significant attention for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antitubercular activities.[5][6][7] This guide focuses on the comparative analysis of derivatives based on this core structure, specifically in the context of oncology, by delving into their mechanisms of action, particularly as kinase inhibitors, and providing a framework for their evaluation through robust in vitro and in vivo studies.

While the specific 3,4-Dihydro-2H-benzo[b]oxazin-7-amine substitution is a key area of interest, this guide will draw upon data from the broader benzoxazine class to illustrate comparative principles, reflecting a common strategy in drug discovery where insights from related analogues inform the development of novel compounds.[1][8][9]

Part 1: In Vitro Comparative Analysis as Kinase Inhibitors

A predominant mechanism through which many benzoxazine derivatives exert their anticancer effects is the inhibition of protein kinases.[8] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[10] One of the most frequently implicated pathways in cancer is the PI3K/Akt/mTOR signaling cascade, which governs numerous cellular processes.[11]

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the critical junctures in the PI3K/Akt/mTOR pathway that are often targeted by kinase inhibitors. Understanding this pathway is crucial for interpreting the mechanism of action of benzoxazine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Comparative Inhibitory Activity

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The table below presents hypothetical, yet representative, data comparing several benzoxazine derivatives against key kinases.

Compound IDScaffold ModificationTarget KinaseIC50 (nM)
BZ-01 Unsubstituted BenzoxazinePI3Kα250
BZ-02 6-Chloro substitutionPI3Kα75
BZ-03 7-Amino substitutionPI3Kα15
BZ-04 7-Amino, 2-MorpholinoPI3Kα8
Staurosporine (Control)PI3Kα5

This data is illustrative. Actual values are compound- and assay-dependent.

This comparative data immediately highlights the importance of the 7-amino group, suggesting it plays a crucial role in the pharmacophore for potent PI3Kα inhibition. Further modification, as seen in BZ-04, can lead to even greater potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

Causality and Self-Validation

The choice of a luminescence-based assay is predicated on its high sensitivity, broad dynamic range, and suitability for high-throughput screening. The protocol's trustworthiness is ensured by including multiple controls:

  • Negative Control (DMSO): Establishes the baseline of 100% kinase activity.

  • Positive Control (Staurosporine): A known, potent, non-selective kinase inhibitor that validates the assay's ability to detect inhibition.[10]

  • No-Enzyme Control: Ensures the signal is dependent on kinase activity.

Workflow Diagram

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., BZ-01 to BZ-04) in DMSO. The final concentration in the assay should typically range from 10 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO control to respective wells.

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., PI3Kα) in assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of a mixture containing the appropriate substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Part 2: In Vivo Comparative Efficacy in Xenograft Models

Promising compounds from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.[13] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard platform for preclinical drug testing.[2][14][15]

Comparative Efficacy in an A549 Lung Cancer Xenograft Model

Based on the superior in vitro potency, compounds BZ-03 and BZ-04 are selected for in vivo evaluation. The table below summarizes potential outcomes.

Compound IDDose (mg/kg, i.p.)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle N/ADaily0%+2%
BZ-03 25Daily55%-4%
BZ-04 25Daily78%-3%
Paclitaxel 10Q3D85%-8%

This data is illustrative. TGI is calculated at the end of the study compared to the vehicle control group.

These results would indicate that BZ-04 has superior efficacy to BZ-03 at the same dose, consistent with its higher in vitro potency. Both compounds show acceptable toxicity profiles, with minimal body weight loss compared to the standard-of-care agent, Paclitaxel.

Experimental Protocol: Subcutaneous Tumor Xenograft Study

This protocol describes a standard workflow for evaluating the anti-tumor activity of a test compound in a subcutaneous xenograft model.[16]

Causality and Self-Validation

The choice of an immunodeficient mouse strain (e.g., athymic nude or SCID) is critical to prevent rejection of the human tumor cells.[14] The study's validity rests on several factors:

  • Randomization: Mice are randomized into treatment groups to prevent bias.[16]

  • Vehicle Control: A vehicle-treated group is essential to measure the natural growth of the tumor and serves as the baseline for calculating TGI.

  • Standard-of-Care Control: Including a clinically relevant drug (e.g., Paclitaxel for lung cancer) provides a benchmark for the test compound's efficacy.

  • Health Monitoring: Regular monitoring of body weight and clinical signs is crucial for assessing toxicity.

Experimental Timeline Diagram

Xenograft_Timeline Day_m7 Day -7 Acclimatize Mice Day_0 Day 0 Implant Tumor Cells (A549) Day_m7->Day_0 Day_7 Day 7 Tumors Reach ~100-150 mm³ Randomize Day_0->Day_7 Day_8 Day 8 Begin Dosing (Daily) Day_7->Day_8 Day_21 Day 21 End of Study Euthanize & Excise Tumors Day_8->Day_21 Measurements Tumor Volume & Body Weight (Measured 2-3x weekly) Day_8->Measurements Measurements->Day_21

Caption: Timeline for a typical in vivo xenograft study.

Step-by-Step Methodology
  • Animal Acclimatization: House immunodeficient mice (e.g., female athymic nude, 6-8 weeks old) for at least one week before the experiment.[16]

  • Cell Implantation: Harvest human A549 lung cancer cells during their exponential growth phase. Subcutaneously implant 5 x 10^6 cells suspended in a sterile medium (e.g., mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).[16]

  • Drug Administration: Administer the test compounds (e.g., BZ-03, BZ-04), vehicle, and positive control (Paclitaxel) according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Efficacy and Toxicity Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Study Termination: At the end of the study (e.g., Day 21), euthanize the animals, excise the tumors, and weigh them for final analysis.[16]

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This guide provides a comparative framework for the preclinical evaluation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives and related compounds as anticancer agents. The data illustrates a clear structure-activity relationship, where substitutions on the benzoxazine core, particularly at the 7-position, can dramatically enhance potency against key oncogenic kinases. The detailed in vitro and in vivo protocols provide a robust, self-validating system for identifying and advancing lead candidates.

Future research should focus on expanding the library of derivatives to further refine the structure-activity relationship, investigating activity against a broader panel of kinases to understand selectivity, and exploring novel formulations to improve pharmacokinetic properties and in vivo efficacy.

References

  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). ResearchGate. [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. (2020). Journal of the American Chemical Society. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research. [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. (2020). PubMed. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (1982). In Vivo Cancer Models. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). PubMed. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. [Link]

  • Novel benzoxazines as inhibitors of angiogenesis. (2015). PubMed. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Synthesis of benzoxazine derivatives and their polymers. (2023). ResearchGate. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (2024). PubMed Central. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). (2025). National Institutes of Health. [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2015). National Institutes of Health. [Link]

  • Synthesis and properties of a novel bio-based benzoxazine resin with excellent low-temperature curing ability. (2022). ResearchGate. [Link]

  • Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][17] oxazines as anticancer agents. (2023). ResearchGate. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). RSC Publishing. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASĀYAN Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][1][2]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents. (2020). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of new 3,4-dihydro-2H-benzo-[1][2]-oxazine-7-sulfonamide derivatives as anti diabetic agents. (2025). ResearchGate. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2018). Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives Against Off-Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers. In the intricate world of drug discovery, particularly in the kinase inhibitor space, the development of a potent compound is only half the battle. The true challenge lies in achieving selectivity. A promiscuous inhibitor that interacts with multiple off-target proteins can lead to unforeseen toxicities and a complicated pharmacological profile, ultimately dooming a promising therapeutic candidate.[1][2][3] This guide is designed for discovery teams working with the promising 3,4-Dihydro-2H-benzo[b]oxazin-7-amine scaffold. My goal is not to provide a rigid protocol but to share a strategic framework and detailed methodologies for rigorously evaluating the selectivity of your novel derivatives, ensuring you can confidently identify candidates with the highest potential for clinical success.

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3] This conservation makes designing highly selective inhibitors a significant challenge.[3][4] Off-target effects are not always detrimental; in some cases, this "polypharmacology" can be beneficial, as seen with drugs like Imatinib.[4] However, more often than not, unintended kinase interactions lead to toxicity.[4][5] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is a non-negotiable step in preclinical development.[2][4]

This guide will walk you through a tiered, self-validating system for selectivity profiling, from broad biochemical screens to nuanced cellular target engagement assays.

The Strategic Workflow for Selectivity Profiling

A robust evaluation of inhibitor selectivity is a multi-step process. It begins with broad, high-throughput in vitro methods to map the landscape of potential interactions and progressively funnels down to more complex, physiologically relevant cellular assays to confirm on-target efficacy and off-target liabilities. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Orthogonal Validation & Binding Affinity cluster_2 Tier 3: Cellular Confirmation A Primary Screening: Broad Kinome Panel (e.g., 400+ kinases) at a single high concentration (e.g., 1-10 µM) B Secondary Screening: Dose-Response (IC50) determination for initial 'hits' A->B Identify hits C Biophysical Binding Assays (e.g., Differential Scanning Fluorimetry - DSF) Confirms direct physical interaction B->C Validate hits & determine affinity D Cellular Target Engagement Assay (e.g., NanoBRET™) Measures binding in a live cell context C->D Confirm intracellular binding E Phospho-Protein Analysis (e.g., Western Blot / ELISA) Confirms functional inhibition of on- and off-target pathways D->E Assess functional outcome

Figure 1. A tiered workflow for kinase inhibitor selectivity profiling.

Part 1: Broad Kinome Profiling – The Landscape View

The first step is to understand how your derivative interacts with the broader kinome. This is typically achieved through high-throughput biochemical screening against a large panel of purified kinases.[4][6] Commercial services offer panels that cover a significant portion of the human kinome, providing an invaluable initial dataset.[7]

Methodology: Radiometric Kinase Activity Assay (e.g., HotSpot™)

The gold standard for biochemical kinase assays remains the radiometric method, which directly measures the transfer of a radiolabeled phosphate (from [γ-³³P]-ATP) to a substrate.[7] Its direct detection method minimizes interference from assay components, avoiding many of the false positives or negatives that can plague indirect assay formats.[7]

Experimental Protocol: Single-Dose Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of the 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivative in 100% DMSO. From this, create a working solution for the assay.

  • Reaction Mixture Preparation: In a microtiter plate, combine the purified kinase, its specific peptide or protein substrate, and the required cofactors (e.g., MgCl₂, MnCl₂) in the appropriate kinase buffer.

  • Inhibitor Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM. Include a DMSO-only well as a "no inhibitor" control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure physiologically relevant and comparable data.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane (e.g., phosphocellulose). The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]-ATP will not.

  • Washing: Wash the filter membranes extensively to remove all unbound [γ-³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

Data Interpretation and Next Steps

The result of this primary screen is a list of kinases that are inhibited by your compound by a certain threshold (e.g., >50% inhibition at 1 µM). This "hit list" is the foundation for all subsequent selectivity studies. For any kinase showing significant inhibition, the next logical step is to determine the potency of this interaction by generating a full dose-response curve to calculate the IC₅₀ value.[6]

Part 2: Biophysical Validation – Confirming Direct Interaction

Biochemical activity assays are powerful but can sometimes be misleading. An observed effect might be due to assay interference rather than direct binding. Therefore, it is crucial to use an orthogonal, biophysical method to confirm a direct physical interaction between your compound and the protein target. Differential Scanning Fluorimetry (DSF) is an excellent choice for this validation.[9][10]

Methodology: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the thermal stability of a protein.[11] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[9][10] This change in Tₘ (ΔTₘ) is a direct indicator of binding.

Experimental Protocol: DSF Binding Assay

  • Reagent Preparation:

    • Dilute the purified kinase (on-target and key off-target hits) to a final concentration of 2-5 µM in a suitable buffer.

    • Prepare a 1000x stock of a lipophilic fluorescent dye (e.g., SYPRO™ Orange) in DMSO.

    • Prepare a 100x stock of your test compound in the same buffer as the protein.

  • Assay Setup: In a 96-well or 384-well PCR plate, add the protein solution, the fluorescent dye (to a final concentration of 5x), and either the test compound or vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), measuring the fluorescence at small increments.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the sharp transition in the resulting melt curve corresponds to the protein's Tₘ.

    • Calculate the ΔTₘ by subtracting the Tₘ of the protein with the vehicle control from the Tₘ of the protein with the compound. A significant positive ΔTₘ (typically > 2°C) confirms direct binding.[12]

G cluster_0 DSF Principle A Unfolded Protein + Dye (High Fluorescence) B Folded Protein + Dye (Low Fluorescence) B->A Heat (Tm) C Folded Protein + Ligand + Dye (Stabilized, Low Fluorescence) C->A Heat (Tm + ΔTm)

Figure 2. Principle of ligand-induced thermal stabilization in DSF.

Part 3: Cellular Target Engagement – Proving Intracellular Activity

Confirming that your compound can bind its intended target in the complex environment of a living cell is a critical step. Cellular assays account for factors like cell permeability and competition with high intracellular concentrations of ATP.[8] The NanoBRET™ Target Engagement assay is a state-of-the-art method for quantifying compound binding to specific protein targets in living cells.[13][14][15]

Methodology: NanoBRET™ Target Engagement Assay

This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same protein.[15] When a test compound enters the cell and binds to the target protein, it displaces the tracer, causing a decrease in the BRET signal in a dose-dependent manner.[14]

Experimental Protocol: Live-Cell Target Engagement

  • Cell Preparation: On day 1, transfect HEK293 cells (or another suitable cell line) with a vector encoding the target kinase fused to NanoLuc® luciferase. Seed the cells into a 96-well white assay plate.

  • Compound and Tracer Addition: On day 2, treat the cells with varying concentrations of your test compound. Subsequently, add a specific NanoBRET™ fluorescent tracer at a pre-determined concentration.

  • Substrate Addition: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor (to prevent signal from any compromised cells) to the wells.

  • Detection: Immediately measure the filtered luminescence signals for both NanoLuc® (donor) and the tracer (acceptor) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀.

This provides definitive evidence of target binding within a physiological context and helps bridge the gap between biochemical potency and cellular activity.[16]

Part 4: Data Synthesis and Comparison

The ultimate goal is to synthesize all this data into a clear, comparative format. For each derivative, you should compile the IC₅₀ values for the primary target and all significant off-targets. This allows for the calculation of a Selectivity Index, a quantitative measure of selectivity.

Calculating Key Metrics

  • IC₅₀: The concentration of an inhibitor required to reduce enzyme activity by 50%. Determined from dose-response curves.

  • Kᵢ (Inhibition Constant): A more absolute measure of binding affinity. For competitive inhibitors, it can be calculated from the IC₅₀ using the Cheng-Prusoff equation :[17][18]

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate (ATP) concentration and Kₘ is the Michaelis constant of the enzyme for that substrate.

  • Selectivity Index (or Score): A simple ratio of the IC₅₀ for an off-target kinase to the IC₅₀ for the on-target kinase. A higher number indicates greater selectivity.[6]

    • Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (On-Target)

Hypothetical Case Study: Compound BZ-7A-001

Let's imagine we have developed "BZ-7A-001" to target Aurora Kinase A (AURKA). We compare its selectivity profile to Staurosporine, a well-known promiscuous kinase inhibitor.

Kinase TargetBZ-7A-001 (IC₅₀, nM)Staurosporine (IC₅₀, nM)Selectivity Index (BZ-7A-001 vs. AURKA)
AURKA (On-Target) 15 6 1
AURKB250716.7
SRC> 10,00020> 667
ABL1> 10,00025> 667
CDK21,5003100
VEGFR28,00015533

Table 1: Comparative selectivity data for a hypothetical compound, BZ-7A-001, versus the non-selective inhibitor Staurosporine.

This table clearly demonstrates that while Staurosporine inhibits a wide range of kinases with high potency, BZ-7A-001 is highly selective for its intended target, AURKA, with significantly weaker activity against other kinases. This is the kind of data-driven evidence that builds confidence in a developmental candidate.

By rigorously applying this multi-tiered evaluation strategy, you can effectively differentiate your 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives, identify those with the most promising selectivity profiles, and make informed decisions to advance your drug discovery programs.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Breitman, M., & Kholodenko, B. N. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS letters, 585(21), 3403-3408. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. CSPT. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–128. [Link]

  • STEMart. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. [Link]

  • Calculator.name. (2024). Cheng-Prusoff Equation Calculator. Calculator.name. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2677-2683. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • Elkins, J. M., Fedorov, O., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-128. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Powers, D. L., Nagai, M., & Epling-Burnette, P. K. (2018). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & lymphoma, 59(11), 2535-2537. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • ResearchGate. Quantification of inhibitor binding using 2D NMR and differential scanning fluorimetry. ResearchGate. [Link]

  • Li, X., & Zhang, C. (2018). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in molecular biology (Clifton, N.J.), 1799, 115–123. [Link]

  • Zhang, J., & Yu, K. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1362-1374. [Link]

  • Norman, P. (2006). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Journal of Clinical Investigation, 116(11), 2880-2883. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Lopez, M. S., & Blair, J. A. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 12(2), 329-331. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Lin, Y. H., & Yang, J. M. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(19), 2963-2970. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • An, S., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.), 661, 149–162. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Beilstein journal of organic chemistry, 14, 2529–2538. [Link]

  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

  • Sharaf El-Din, M. K. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives-chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-24. [Link]

  • Sharaf El-Din, M. K. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-24. [Link]

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1364585. [Link]

Sources

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of medicinal chemistry, the 3,4-dihydro-2H-benzo[b]oxazine scaffold represents a compelling starting point for novel therapeutic agents. The addition of a 7-amine group to this core structure introduces a key functional handle that can significantly influence its biological activity, paving the way for a diverse range of pharmacological effects. This guide provides an in-depth, objective comparison of the potential mechanisms of action for derivatives of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine, supported by experimental data from closely related analogs and a framework for empirical validation.

While this specific chemical class is an emerging area of investigation, the broader family of benzoxazines and related heterocyclic compounds has been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will, therefore, extrapolate from established findings on analogous structures to propose and dissect the most probable mechanisms of action for this novel derivative class. We will delve into potential molecular targets, downstream signaling consequences, and provide robust experimental protocols to empower researchers in their quest to confirm these mechanisms.

Proposed Mechanisms of Action: A Comparative Analysis

Based on the activities of structurally related benzoxazole and benzoxazine derivatives, we can hypothesize several primary mechanisms of action for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives. The most prominent among these are:

  • Kinase Inhibition: A significant number of heterocyclic compounds, including benzoxazole derivatives, function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5]

  • DNA Damage Induction: The rigid, planar structure characteristic of some benzoxazine derivatives suggests a potential to intercalate with DNA or interfere with DNA replication and repair machinery, leading to cell cycle arrest and apoptosis.[6]

  • Receptor Antagonism: Certain benzoxazine derivatives have been shown to act as antagonists for specific receptors, such as the serotonin 5-HT6 receptor, indicating a potential role in neurological or psychiatric disorders.[7]

The following sections will explore these proposed mechanisms in detail, offering a comparative perspective and outlining the necessary experimental workflows for validation.

The Kinase Inhibition Hypothesis

A compelling avenue of investigation for 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivatives is their potential to act as kinase inhibitors. Numerous studies have highlighted the efficacy of related benzoxazole compounds as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are key drivers of tumor angiogenesis and metastasis.[4] The PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer, is another plausible target.[5]

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of our lead compounds, we can compare their (hypothetical) activity with well-characterized kinase inhibitors that share some structural similarities or target the same pathways.

Compound ClassPrimary Target(s)Reported IC50 RangeKey Structural FeaturesReference
Piperidinyl-based BenzoxazolesVEGFR-2, c-Met0.145–0.970 µM (VEGFR-2)Benzoxazole core, piperidinyl linker[4]
2-AminobenzothiazolesPI3Kγ, PIK3CD/PIK3R147-65% inhibition at 100 µMBenzothiazole scaffold[5]
Sorafenib (Reference)VEGFR-2, PDGFR, RAF kinases~90 nM (VEGFR-2)Urea hinge-binding motif[4]
Cabozantinib (Reference)VEGFR-2, c-Met~0.035 µM (c-Met)Quinoline core[4]
Experimental Workflow for Validating Kinase Inhibition

To empirically determine if a 3,4-Dihydro-2H-benzo[b]oxazin-7-amine derivative acts as a kinase inhibitor, a multi-step experimental approach is necessary.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Confirmation A In vitro Kinase Assay Panel B Identify Hit Kinases A->B C IC50 Determination for Hit Kinases B->C D Selectivity Profiling vs. Related Kinases C->D E Western Blot for Phospho-Substrates D->E F Cellular Thermal Shift Assay (CETSA) E->F

Caption: Workflow for Kinase Inhibitor Validation.

Step-by-Step Protocol:

  • Initial Screening (In vitro Kinase Assay Panel):

    • Objective: To identify potential kinase targets from a broad panel.

    • Method: Utilize a commercial kinase assay panel (e.g., from Promega or Millipore) that covers a diverse range of kinases. The derivative is tested at a single high concentration (e.g., 10 µM).

    • Rationale: This high-throughput screen quickly narrows down the potential targets for more detailed investigation.

  • Dose-Response and Selectivity Profiling:

    • Objective: To determine the potency (IC50) and selectivity of the compound against the identified "hit" kinases.

    • Method: Perform in vitro kinase assays for the hit kinases using a serial dilution of the derivative. The IC50 value is calculated from the resulting dose-response curve. Simultaneously, test against closely related kinases to assess selectivity.

    • Rationale: A potent and selective inhibitor is a more promising therapeutic candidate.

  • Cellular Confirmation (Western Blotting):

    • Objective: To confirm that the compound inhibits the target kinase within a cellular context.

    • Method: Treat cancer cell lines known to have active signaling through the target kinase with the derivative. Analyze cell lysates via Western blot using antibodies specific for the phosphorylated (active) form of the kinase's downstream substrates.

    • Rationale: A decrease in the phosphorylation of downstream substrates provides strong evidence of target engagement in a cellular environment.

The DNA Damage Induction Hypothesis

The planar aromatic nature of the benzoxazine core raises the possibility of direct interaction with DNA.[6] This could occur through intercalation between base pairs or binding to the minor groove, leading to a DNA damage response (DDR) and subsequent cell death.

Comparative Analysis with DNA Damaging Agents
Compound ClassProposed DNA InteractionCellular OutcomeReference
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazolesDNA Damage (H2AX upregulation)Apoptosis, Autophagy[6]
Doxorubicin (Reference)DNA Intercalation, Topoisomerase II InhibitionApoptosisN/A
Cisplatin (Reference)DNA Cross-linkingApoptosisN/A
Experimental Workflow for Validating DNA Damage

G cluster_0 Phase 1: Initial Evidence of DNA Damage cluster_1 Phase 2: Mechanistic Insights A Comet Assay (Single Cell Gel Electrophoresis) B γH2AX Immunofluorescence Staining A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assays (Annexin V/PI Staining) C->D

Caption: Workflow for DNA Damage Validation.

Step-by-Step Protocol:

  • Comet Assay:

    • Objective: To directly visualize DNA strand breaks in individual cells.

    • Method: Encapsulate treated cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

    • Rationale: This provides direct physical evidence of DNA damage.

  • γH2AX Staining:

    • Objective: To detect the phosphorylation of histone H2AX, an early marker of the DNA damage response.

    • Method: Treat cells with the derivative, fix and permeabilize them, and then stain with a fluorescently labeled antibody against phospho-H2AX (γH2AX). Visualize foci formation using fluorescence microscopy.

    • Rationale: The formation of γH2AX foci at sites of DNA damage is a sensitive and specific indicator of an active DDR.

  • Cell Cycle Analysis:

    • Objective: To determine if DNA damage leads to cell cycle arrest.

    • Method: Treat cells, stain their DNA with a fluorescent dye (e.g., propidium iodide), and analyze the DNA content of individual cells by flow cytometry.

    • Rationale: DNA damage typically induces arrest at the G1/S or G2/M checkpoints.

The Receptor Antagonism Hypothesis

The structural similarity of the benzoxazine core to known biogenic amine ligands suggests a potential for interaction with G-protein coupled receptors (GPCRs). For instance, certain 3,4-dihydro-2H-benzo[4][5]oxazine derivatives have been identified as potent 5-HT6 receptor antagonists.[7]

Comparative Analysis with Receptor Antagonists
Compound ClassTarget ReceptorAffinity (Ki)Therapeutic AreaReference
3,4-dihydro-2H-benzo[4][5]oxazine derivatives5-HT6SubnanomolarCNS Disorders[7]
Risperidone (Reference)5-HT2A, D2~4.5 nM (5-HT2A)AntipsychoticN/A
Experimental Workflow for Validating Receptor Antagonism

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Radioligand Binding Assay B Determine Ki (Inhibitory Constant) A->B C cAMP Assay or Calcium Flux Assay B->C D Confirm Antagonist Activity C->D

Caption: Workflow for Receptor Antagonist Validation.

Step-by-Step Protocol:

  • Radioligand Binding Assay:

    • Objective: To determine if the derivative binds to the target receptor and to measure its binding affinity (Ki).

    • Method: Incubate membranes from cells expressing the target receptor with a known radiolabeled ligand and varying concentrations of the test compound. Measure the displacement of the radioligand to determine the Ki.

    • Rationale: This is the gold standard for quantifying the direct interaction between a compound and its receptor.

  • Functional Assay (e.g., cAMP Assay):

    • Objective: To determine if the binding of the compound results in a functional effect (agonism, antagonism, or inverse agonism).

    • Method: For a Gs- or Gi-coupled receptor, treat cells expressing the receptor with an agonist in the presence and absence of the derivative. Measure the levels of cyclic AMP (cAMP).

    • Rationale: An antagonist will block the agonist-induced change in cAMP levels, confirming its functional activity.

Conclusion

The 3,4-Dihydro-2H-benzo[b]oxazin-7-amine scaffold holds considerable promise for the development of novel therapeutics. While its precise mechanism of action remains to be fully elucidated, the existing literature on related compounds provides a strong foundation for hypothesizing its biological targets. By systematically applying the comparative analyses and rigorous experimental workflows outlined in this guide, researchers can effectively navigate the complexities of mechanism of action studies, ultimately unlocking the full therapeutic potential of this exciting class of molecules. The multifaceted nature of the benzoxazine core suggests that derivatives may even exhibit polypharmacology, engaging multiple targets to achieve their therapeutic effect—a concept of growing importance in modern drug discovery.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

  • 3,4-Dihydro-2H-benzo[4][5]oxazine derivatives as 5-HT6 receptor antagonists. PubMed. Available at: [Link]

  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. PubMed. Available at: [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. Chem-Space. Available at: [Link]

  • Synthesis of benzoxazine derivatives and their polymers. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. MDPI. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PubMed Central. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Synthesis and pharmacological evaluation of new 3,4-dihydro-2H-benzo-[4][5]-oxazine-7-sulfonamide derivatives as anti diabetic agents. ResearchGate. Available at: [Link]

  • Benzodiazine isomers and their bioisosteres. ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Available at: [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel therapeutic agents is often paved with challenges, not least of which is the ability to reliably reproduce experimental findings. This guide provides an in-depth analysis of the synthesis and biological testing of 3,4-dihydro-2H-benzo[b]oxazin-7-amine, a heterocyclic compound of interest in medicinal chemistry. By delving into the critical parameters of its synthesis and outlining a robust framework for its biological evaluation, this document aims to equip researchers with the knowledge to achieve consistent and dependable results.

The reproducibility of scientific research is a cornerstone of its credibility, yet it is a multifaceted issue influenced by factors ranging from the purity of reagents to the intricacies of experimental design.[1][2] In the context of small molecule drug discovery, ensuring the consistent synthesis and biological testing of a compound is paramount to validating its therapeutic potential.[3] This guide will address these challenges head-on, offering practical insights and detailed protocols to enhance the reproducibility of research involving 3,4-dihydro-2H-benzo[b]oxazin-7-amine.

Reproducible Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine: A Step-by-Step Protocol and Critical Parameter Analysis

The synthesis of benzoxazine derivatives can be approached through various methodologies, each with its own set of advantages and potential pitfalls.[4][5] Traditional methods have sometimes been associated with drawbacks such as complex procedures, stringent reaction conditions, and low yields.[4] More contemporary approaches, including microwave-assisted and solvent-free syntheses, have been developed to overcome these limitations, offering more efficient and environmentally friendly alternatives.[6]

A common route to 3,4-dihydro-2H-benzo[b]oxazine derivatives involves a modified step-wise procedure.[7] The following protocol is a generalized representation of such a synthesis, emphasizing the critical control points for ensuring reproducibility.

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine
  • Starting Material Characterization: Before initiating the synthesis, it is crucial to thoroughly characterize all starting materials. This includes confirming the identity and purity of the precursor amine and any other key reagents using techniques such as NMR, FT-IR, and mass spectrometry.[7] The quality and consistency of reagents are significant factors affecting data reproducibility.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting phenol and primary amine in a suitable solvent.[9] The choice of solvent can significantly impact the reaction outcome.[10]

  • Addition of Formaldehyde Source: Add a source of formaldehyde, such as paraformaldehyde, to the reaction mixture.[9] The stoichiometry of the reactants is a critical parameter that must be precisely controlled.[10]

  • Reaction Monitoring: Heat the reaction mixture to the optimal temperature and monitor its progress using Thin Layer Chromatography (TLC).[6] Consistent temperature control is essential for reproducible reaction kinetics.[10]

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure to isolate the crude product. This may involve extraction and washing steps. Purify the crude product using column chromatography or recrystallization to obtain the desired 3,4-dihydro-2H-benzo[b]oxazin-7-amine.

  • Product Characterization: Thoroughly characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7] Elemental analysis can provide further confirmation of the compound's composition.[7]

Workflow for Reproducible Synthesis

Reproducible Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Start Reagent_QC Starting Material QC (NMR, IR, MS) Start->Reagent_QC Reaction_Setup Reaction Setup (Solvent, Stoichiometry) Reagent_QC->Reaction_Setup Reagent_Addition Reagent Addition (e.g., Formaldehyde) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, Temp Control) Reagent_Addition->Reaction_Monitoring Workup Work-up & Isolation Reaction_Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Final_QC Product Characterization (NMR, IR, MS, EA) Purification->Final_QC End End Final_QC->End Reproducible Biological Testing Workflow cluster_setup Assay Setup cluster_execution Execution cluster_analysis Data Analysis Start_Bio Start Compound_Prep Compound Preparation & QC Start_Bio->Compound_Prep Bio_Material_QC Authenticated Biological Materials (e.g., Cell Lines) Start_Bio->Bio_Material_QC Assay_Protocol Standardized Assay Protocol Compound_Prep->Assay_Protocol Bio_Material_QC->Assay_Protocol Incubation Controlled Incubation (Time, Temp, CO2) Assay_Protocol->Incubation Data_Acquisition Data Acquisition (Calibrated Instruments) Incubation->Data_Acquisition Statistical_Analysis Statistical Analysis & Controls Data_Acquisition->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results End_Bio End Results->End_Bio

Caption: Workflow for the reproducible biological testing of synthesized compounds.

Critical Parameters for Biological Testing Reproducibility
ParameterImportanceRecommended Control Measures
Compound Purity and Identity Impurities can have off-target effects, leading to erroneous conclusions. [3]Use highly purified and fully characterized compounds.
Cell Line/Organism Authenticity Misidentified or contaminated cell lines can invalidate results. [2]Obtain biological materials from certified repositories and perform regular authentication.
Assay Reagent Consistency Variability in reagents such as media, serum, and antibodies can affect outcomes. [8][11]Use the same lot of critical reagents whenever possible and validate new lots.
Environmental Conditions Temperature, humidity, and CO₂ levels can influence cell growth and behavior. [11]Maintain and monitor incubator and laboratory environmental conditions.
Operator Variability Differences in pipetting techniques and timing can introduce errors. [8]Provide thorough training and use standardized operating procedures (SOPs).
Data Analysis Methods Inappropriate statistical analysis can lead to incorrect interpretations. [1]Predetermine the statistical plan and use validated software for analysis.

Conclusion

The reproducibility of the synthesis and biological testing of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine is a critical determinant of its potential as a lead compound in drug discovery. By meticulously controlling the key parameters outlined in this guide, from the quality of starting materials in synthesis to the standardization of protocols in biological assays, researchers can significantly enhance the reliability and consistency of their findings. Adherence to these principles of scientific rigor will not only foster confidence in the experimental results but also accelerate the translation of promising research into tangible therapeutic advancements.

References

  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • WOAH. Factors affecting test reproducibility among laboratories. [Link]

  • Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]

  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

  • MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • Akhter, M., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(8), 1147-1153. [Link]

  • MDPI. (2023, July 3). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • ResearchGate. synthesis of 3,4-dihydro-2H-benzo[b]o[3][11]xazine analogs. [Link]

  • Semantics Scholar. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • Sharaf El-Din, M. K. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(1), 1-26. [Link]

  • MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 10, 966891. [Link]

  • Al-Jaff, S. A. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole (Doctoral dissertation, Tikrit University). [Link]

  • Zhang, G., et al. (2014). Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b]d[3][11]ioxine derivatives as potential antidepressants. Bioorganic & Medicinal Chemistry Letters, 24(7), 1766-1770. [Link]

  • Lee, D. L., et al. (2002). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]o[3][11]xazin-6-yl)isoindoline-1,3-diones. Pest Management Science, 58(10), 983-992. [Link]

  • Nguyen, T. V., et al. (2021). Synthesis and biological evaluation of novel benzo[a]pyridazino[3,4-c]phenazine derivatives. Bioorganic & Medicinal Chemistry Letters, 43, 128054. [Link]

  • Rowley, M., et al. (2001). 3,4-Dihydro-2H-benzoo[3][11]xazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1741-1744. [Link]

  • Amanote Research. (2019). 3,4-Dihydro-2h-1,3-Benzoxazines and Their. [Link]

  • Ye, F., et al. (2015). Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Journal of Chemical Engineering of Chinese Universities, 29(1), 183-187. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b]oxazin-7-amine

Navigating the Final Step: A Researcher's Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine

In the lifecycle of innovative research and drug development, the final and perhaps most critical step is the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine, a substituted benzoxazine derivative. As a member of the aromatic amine family, this compound warrants careful handling to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting our commitment to value beyond the product itself.

Core Principles: Hazard Recognition and Risk Mitigation

Understanding the chemical nature of 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine is foundational to its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its classification as an aromatic amine provides a strong basis for risk assessment.

Causality of Hazard: Aromatic amines as a class are recognized for their potential toxicity.[2] Long-term exposure to some aromatic amines has been linked to serious health effects, and they can enter the body through inhalation, ingestion, or skin contact.[2] Therefore, all handling and disposal operations must be predicated on the principle of minimizing exposure.

Personal Protective Equipment (PPE): A non-negotiable first line of defense. Before handling the compound or its waste, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves are essential. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) should be used.[3]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator is necessary. All handling of the waste should occur within a certified chemical fume hood to ensure adequate ventilation.[3]

The Primary Disposal Pathway: Off-Site Management

The most secure and compliant method for disposing of 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine is through a licensed hazardous waste management service.[1] Attempting to neutralize or dispose of this chemical down the drain is strictly prohibited and environmentally irresponsible.[4][5]

Step-by-Step Protocol for Waste Accumulation

Step 1: Waste Segregation

  • Action: Immediately segregate waste containing 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine from all other laboratory waste streams.

  • Causality: Aromatic amines are incompatible with strong oxidizing agents and acids.[1] Accidental mixing can lead to violent reactions, releasing toxic gases or causing fires. Proper segregation is a cornerstone of laboratory safety.

Step 2: Containerization

  • Action: Use a dedicated, robust, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a tightly sealing lid.

  • Causality: The container's integrity is paramount to prevent leaks and the release of vapors.[1] It must remain closed at all times except when adding waste.[4]

Step 3: Labeling

  • Action: Clearly label the waste container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine"

    • The approximate concentration and quantity of the waste

    • Any associated hazard warnings (e.g., "Toxic," "Irritant")

    • The date accumulation started

  • Causality: Accurate labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated risks, from lab personnel to the final disposal technicians.[1]

Step 4: Safe Storage (Satellite Accumulation)

  • Action: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator, away from drains, and in a cool, dry, well-ventilated location.[6] Secondary containment (placing the waste container inside a larger, chemically resistant bin) is highly recommended.

  • Causality: Proper storage minimizes the risk of spills, unauthorized access, and exposure to heat or incompatible chemicals that could compromise the container.[2]

Step 5: Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1] They will manage the logistics of transferring the waste to a licensed treatment, storage, and disposal facility (TSDF).

  • Causality: TSDFs have the specialized equipment and permits required to handle and destroy hazardous chemical waste in an environmentally sound manner, typically through high-temperature incineration.[7]

Management of Contaminated Materials

  • Solid Waste: All disposable items contaminated with 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine (e.g., gloves, weigh boats, pipette tips) must be collected in a separate, clearly labeled hazardous waste bag or container for disposal.

  • Empty Containers: An empty container that held this compound must still be managed as hazardous waste.[6] The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The resulting rinsate is also considered hazardous waste and must be collected in the appropriate liquid waste container.[4] After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.

Data and Workflow Summary

Disposal Protocol Quick Reference
StepActionKey EquipmentCritical Safety Precaution
1. Segregation Isolate waste from other streams.N/AAvoid mixing with acids and oxidizing agents.
2. Containerization Use a dedicated, sealed container.HDPE or Glass ContainerKeep container closed when not in use.
3. Labeling Apply a complete hazardous waste label.Hazardous Waste LabelsInclude full chemical name and hazard warnings.
4. Storage Store in a designated satellite area.Secondary Containment BinStore in a cool, well-ventilated area away from drains.
5. Disposal Contact EHS for professional pickup.N/ADo not pour down the sink or discard in regular trash.
Decision Workflow for Disposal

The following diagram illustrates the logical flow for managing waste generated from 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine.

Gcluster_prepPreparation & Handlingcluster_containContainment Protocolcluster_accumulateAccumulation & DisposalAWaste Generation(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine)BWear Full PPE(Gloves, Goggles, Lab Coat)A->BCSelect CompatibleWaste ContainerB->CDLabel Container:'Hazardous Waste' + Chemical NameC->DESegregate fromIncompatible ChemicalsD->EFAdd Waste to Containerin Fume HoodE->FGStore in DesignatedSatellite Accumulation AreaF->GHContact EHS for PickupG->HWhen container is fullor per lab scheduleIFinal Disposal byLicensed FacilityH->I

Caption: Waste Disposal Workflow for 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine.

References

  • Benchchem. (n.d.). Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals.
  • Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • TCI Chemicals. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine | 5735-53-5.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • Sigma-Aldrich. (2022). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine.
  • PubChem. (n.d.). 3,4-dihydro-2H-benzo[b][1]oxazin-7-ol. Retrieved from PubChem website.

  • BLDpharm. (n.d.). 3,4-Dihydro-2H-benzo[b][1]oxazin-7-amine. Retrieved from BLDpharm website.

  • Echemi. (n.d.). 7-Chloro-3,4-dihydro-2H-benzo[1]oxazine Safety Data Sheets. Retrieved from Echemi website.

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one.
  • Amerigo Scientific. (n.d.). 3,4-Dihydro-2H-benzo[b][1]oxazine-7-carbonitrile. Retrieved from Amerigo Scientific website.

  • Kosjek, T., Perko, S., Zupanc, M., et al. (2012). Environmental occurrence, fate and transformation of benzodiazepines in water treatment.
  • J&K Scientific. (n.d.). 3,4-Dihydro-2H-benzo[b][1]oxazine-7-carboxylic acid. Retrieved from J&K Scientific website.

  • Zhao, S. H., Berger, J., Clark, R. D., et al. (2007). 3,4-Dihydro-2H-benzo[1]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3504-3507.

  • Behera, P. S., et al. (2026, January 10). 6-Amino-7-fluoro-2 H -benzo[ b ][1]oxazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. ResearchGate.

  • Chem-Space. (n.d.). 2-Methyl-3,4-dihydro-2H-benzo[b][1]oxazine. Retrieved from Chem-Space website.

  • Bocsci. (2015). MSDS of 4-Methyl-3,4-dihydro-2H-benzo[b][1]oxazine-7-carboxylic acid. Retrieved from Bocsci website.

  • EUR-Lex. (2020). Restriction of epoxy derivatives in food contact materials.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

A Senior Application Scientist's Guide to Handling 3,4-Dihydro-2H-benzo[b]oxazin-7-amine: A Risk-Based Approach to Personal Protective Equipment

A Senior Application Scientist's Guide to Handling 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine: A Risk-Based Approach to Personal Protective Equipment

As drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine, a substituted aromatic amine, belongs to a class of chemicals known for its utility in medicinal chemistry and, concurrently, for its potential biological activity.[3] A robust safety protocol is not a barrier to research but the very foundation of reliable and reproducible science. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.

Our safety paradigm is built on the principle of ALARA (As Low As Reasonably Achievable) for exposure. Given that specific toxicological data for this exact molecule is limited, we will base our protocols on the known hazards of analogous structures and the broader class of aromatic amines, which are often associated with skin sensitization, irritation, and the potential for systemic toxicity through dermal absorption.[1][4]

Hazard Assessment: Understanding the Adversary

Key Potential Hazards:

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1]

  • Serious Eye Irritation: Can cause significant, though not irreversible, eye damage.[1][5][6]

  • Skin Irritation: May cause redness and discomfort upon direct contact.[5][6]

  • Dermal Absorption: Aromatic amines as a class are known to be readily absorbed through the skin, presenting a route for potential systemic toxicity.[3][4]

  • Respiratory Irritation: If handled as a fine powder or aerosolized, it may cause irritation to the respiratory tract.[5][6]

This table summarizes the GHS hazard statements observed for closely related analogs, which we will adopt as our working hazard profile.

Hazard StatementGHS CodeHazard ClassNotes
May cause an allergic skin reaction.H317Skin Sensitization, Category 1Based on SDS for a related benzoxazine derivative.[1]
Causes serious eye irritation.H319Eye Irritation, Category 2ACommonly cited for benzoxazine and aromatic amine structures.[1][5][6]
Causes skin irritation.H315Skin Corrosion/Irritation, Category 2A prevalent hazard for this chemical family.[5][6]
May cause respiratory irritation.H335STOT SE, Category 3A risk primarily when handling the substance as a fine powder.[5][6]

The First Line of Defense: Engineering Controls

PPE should never be the sole barrier between a researcher and a chemical hazard. It is the final layer of protection. All handling of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine, from weighing solids to preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This ensures that any dust, aerosols, or vapors are contained and exhausted away from the user's breathing zone.[4]

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE is a direct response to the hazards identified. For this compound, our primary concerns are skin/eye contact and potential inhalation of powder.

Hand Protection: Preventing Dermal Absorption

Given the high risk of skin sensitization and dermal absorption associated with aromatic amines, a single pair of gloves is insufficient.[4]

  • Protocol: Always wear two pairs of nitrile gloves (double-gloving). The outer glove should have an extended cuff that covers the sleeve of the lab coat.

  • Causality: Nitrile is selected for its broad chemical resistance. Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced. This practice is a cornerstone of handling potentially sensitizing agents. Change the outer glove immediately if contamination is suspected, and change both pairs at least every two hours or upon completion of a task.

Eye and Face Protection: Shielding Sensitive Tissues

The designation "causes serious eye irritation" necessitates robust protection.[1]

  • Protocol: Wear tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. When handling larger quantities (>1g) or if there is a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes. Goggles provide this necessary seal. The face shield adds a secondary, broader barrier to protect the entire face from splashes during solution transfers.

Body Protection: The Impermeable Barrier

Clothing worn in the lab can become a source of secondary exposure if contaminated.

  • Protocol: A clean, long-sleeved, impermeable laboratory coat is mandatory. Cuffs should be elastic or knit to ensure a snug fit around the inner glove.

  • Causality: The impermeable nature of the coat prevents any spills from soaking through to personal clothing or skin. The tight cuff design is critical for preventing chemicals from entering at the coat-sleeve/glove interface, a common point of failure in PPE protocols.

Respiratory Protection: Mitigating Inhalation Risk

While the fume hood is the primary control, respiratory protection is necessary when weighing the solid compound.

  • Protocol: When weighing the solid powder, an N95-rated respirator is the minimum requirement. If the material is particularly fine or dusty, or for procedures with a higher potential for aerosolization, an elastomeric half-mask respirator with P100 cartridges should be considered.[7]

  • Causality: Weighing is a high-risk activity for generating fine dust particles that can become airborne. An N95 filter provides efficient filtration of these particulates. The P100 offers a higher level of filtration efficiency and a better facial seal, providing superior protection.

PPE_Workflowcluster_prepPreparation & Assessmentcluster_ppePPE Selectioncluster_actionExecution & DisposalStartTask: Handle3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amineAssessAssess Task:Weighing Solid or Liquid Transfer?Start->AssessWeighingWeighing SolidAssess->WeighingSolidLiquidLiquid Transfer / Solution PrepAssess->LiquidLiquidRespAdd N95 Respirator(or P100 Half-Mask)Weighing->RespBasePPEStandard PPE:- Double Nitrile Gloves- Impermeable Lab Coat- Safety GogglesLiquid->BasePPEFaceShieldConsider Face Shield(in addition to goggles)BasePPE->FaceShieldIf splash riskWorkPerform Task inChemical Fume HoodBasePPE->WorkNo splash riskResp->BasePPEFaceShield->WorkDisposeDispose of Contaminated PPE& Waste as HazardousWork->Dispose

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational Plan: From Vial to Waste

Step-by-Step Handling Protocol:

  • Preparation: Before entering the lab, ensure you have reviewed this protocol. Don all required PPE as described above.

  • Work Area: Confirm the chemical fume hood is operational. Line the work surface with absorbent, plastic-backed paper.

  • Weighing (Solid):

    • Don an N95 respirator before opening the primary container.

    • Carefully open the container inside the fume hood. Avoid creating dust clouds.

    • Use a spatula to transfer the desired amount to a tared weigh boat or vial.

    • Close the primary container securely.

    • Clean the spatula with a solvent-moistened wipe (e.g., ethanol), placing the wipe into a designated hazardous waste bag.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust generation.

    • Ensure the dissolution is controlled to prevent splashing.

  • Post-Handling:

    • Wipe down the work area with a damp cloth, disposing of it as hazardous waste.

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • With the inner gloves still on, transport sealed containers.

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[8] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste. Do not allow the material to enter drains.[8][9]

Disposal Plan: All materials contaminated with 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, absorbent paper, and empty vials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of through a licensed chemical destruction plant or via controlled incineration, in accordance with local and national regulations.[10]

By adhering to this comprehensive guide, researchers can confidently handle 3,4-Dihydro-2H-benzo[b][1][2]oxazin-7-amine, ensuring personal safety and the integrity of their research.

References

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. (2023). SKC Inc. [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (Year not specified). Sentry Air Systems. [Link]

  • Personal Protective Equipment. (Year not specified). ASHP Publications. [Link]

  • Personal Protective Equipment (PPE). (Year not specified). CHEMM. [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096. PubChem, National Center for Biotechnology Information. [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024). SKC Inc. [Link]

  • Amines, Aromatic: Method 2002. (1994). NIOSH Manual of Analytical Methods. [Link]

  • 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. PubChem, National Center for Biotechnology Information. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.